2,5-Dimethoxy-4-methylbenzenesulfonyl chloride
Description
Properties
IUPAC Name |
2,5-dimethoxy-4-methylbenzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClO4S/c1-6-4-8(14-3)9(15(10,11)12)5-7(6)13-2/h4-5H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQPNDYCQGCHPNI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1OC)S(=O)(=O)Cl)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
2,5-Dimethoxy-4-methylbenzenesulfonyl chloride physical properties
Technical Guide: 2,5-Dimethoxy-4-methylbenzenesulfonyl Chloride
Introduction: A Versatile Sulfonylating Agent
This compound is a specialized aromatic sulfonyl chloride reagent. Its utility in modern organic synthesis, particularly in the construction of complex sulfonamides, stems from the unique electronic and steric properties conferred by its substituted benzene ring. The presence of two methoxy groups and a methyl group influences the reactivity of the sulfonyl chloride moiety and imparts specific solubility characteristics to its derivatives.
This guide provides a comprehensive overview of the essential physical properties, spectral characteristics, and handling protocols for this compound, offering field-proven insights to facilitate its effective and safe application in research and development.
Chemical Identity and Core Physical Properties
The fundamental identity of a reagent is the bedrock of reproducible science. The key identifiers and physical properties for this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 1225058-92-3 | [1] |
| Molecular Formula | C₉H₁₁ClO₄S | [1] |
| Molecular Weight | 250.69 g/mol | [1] |
| Appearance | White to light yellow solid | [2] |
| Purity | Typically ≥95.0% | [1] |
| InChI Key | DQPNDYCQGCHPNI-UHFFFAOYSA-N | [1] |
Note: Data for appearance is inferred from closely related non-methylated analogs.[2]
Structural and Spectroscopic Profile
Confirmation of a reagent's identity and purity is paramount. The following section details the expected spectroscopic signature of this compound, which serves as a self-validating system for researchers.
Molecular Structure
Caption: Chemical structure of this compound.
Predicted Spectroscopic Data
While specific experimental spectra for this compound are not widely published, its structure allows for the confident prediction of key spectral features based on well-established principles of NMR, IR, and MS analysis.
-
¹H NMR (Proton NMR): The proton spectrum is expected to show distinct signals corresponding to the different proton environments:
-
A singlet for the aromatic methyl protons (-CH₃), likely in the δ 2.2-2.5 ppm range.
-
Two singlets for the methoxy protons (-OCH₃), expected around δ 3.8-4.0 ppm.
-
Two singlets for the two aromatic protons on the benzene ring, with chemical shifts influenced by the surrounding electron-donating and -withdrawing groups.
-
-
¹³C NMR (Carbon NMR): The carbon spectrum will provide a map of the carbon skeleton:
-
A signal for the methyl carbon.
-
Two distinct signals for the methoxy carbons.
-
Six signals for the aromatic carbons, with their chemical shifts indicating the substitution pattern.
-
-
Infrared (IR) Spectroscopy: The IR spectrum is dominated by strong absorptions characteristic of the sulfonyl chloride group.
-
Two strong, sharp peaks corresponding to the asymmetric and symmetric stretching of the S=O bonds, typically found near 1375 cm⁻¹ and 1185 cm⁻¹, respectively.
-
C-H stretching bands for the aromatic and aliphatic groups.
-
C-O stretching for the methoxy ethers.
-
-
Mass Spectrometry (MS): Mass analysis will confirm the molecular weight.
-
The molecular ion peak (M⁺) would be expected at m/z 250, with a characteristic isotopic pattern (M+2) at m/z 252 in an approximate 3:1 ratio, confirming the presence of one chlorine atom.
-
Synthesis, Reactivity, and Handling
General Synthesis Pathway
Aromatic sulfonyl chlorides are typically synthesized via the chlorosulfonation of the corresponding aromatic precursor. This process involves an electrophilic aromatic substitution reaction where chlorosulfonic acid (ClSO₃H) or sulfuryl chloride (SO₂Cl₂) acts as the electrophile.
Caption: General workflow for the synthesis of the title compound.
The reaction is typically performed at low temperatures to control its exothermic nature. The resulting product is often a solid that can be purified by recrystallization from a suitable solvent system.
Core Reactivity and Stability
The primary reactive site is the electrophilic sulfur atom of the sulfonyl chloride group. This compound is highly susceptible to nucleophilic attack, making it an excellent reagent for forming sulfonamides (with amines) or sulfonate esters (with alcohols).
Moisture Sensitivity: Like all sulfonyl chlorides, this compound is sensitive to moisture. It readily hydrolyzes upon contact with water to form the corresponding 2,5-dimethoxy-4-methylbenzenesulfonic acid and hydrochloric acid (HCl).[3] This reactivity necessitates storage under inert, anhydrous conditions.
Safety and Handling Protocol
Due to its corrosive nature, strict adherence to safety protocols is mandatory. The hazards are primarily associated with the sulfonyl chloride functional group.
-
GHS Hazard Classification:
Caption: Hazard communication and necessary control measures.
Experimental Protocol: Safe Handling and Quenching
-
Preparation: Before handling, ensure a chemical fume hood is operational. Have appropriate PPE (chemical splash goggles, face shield, acid-resistant gloves, lab coat) donned. Prepare a quenching solution (e.g., a dilute aqueous solution of sodium bicarbonate) and a spill kit.
-
Dispensing: Conduct all transfers of the solid reagent within the fume hood. Use glass or stainless steel implements. Avoid creating dust.
-
Reaction Setup: Add the reagent to the reaction vessel under an inert atmosphere (e.g., nitrogen or argon) if the reaction chemistry is sensitive to moisture or air.
-
Quenching: After the reaction is complete, any excess sulfonyl chloride must be quenched carefully. Slowly and cautiously add the reaction mixture to a stirred, cold solution of a weak base (like sodium bicarbonate) to neutralize the resulting acids.
-
Decontamination: All glassware and equipment that came into contact with the sulfonyl chloride should be rinsed with a suitable organic solvent (e.g., acetone) followed by a careful quench with a basic solution before washing.
Conclusion
This compound is a valuable, specialized reagent for organic synthesis. Its utility is matched by its hazardous and moisture-sensitive nature. A thorough understanding of its physical properties, coupled with strict adherence to the safety and handling protocols outlined in this guide, is essential for its successful and safe implementation in the laboratory.
References
-
PubChem. 2,5-Dimethoxybenzenesulfonyl chloride | C8H9ClO4S | CID 137025. Available at: [Link]
-
OECD SIDS. 4-Methylbenzenesulfonyl chloride CAS N°: 98-59-9. Available at: [Link]
Sources
- 1. This compound [cymitquimica.com]
- 2. CAS 1483-28-9: 2,5-Dimethoxybenzenesulfonyl chloride [cymitquimica.com]
- 3. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 4. 2,5-Dimethoxybenzenesulfonyl chloride | C8H9ClO4S | CID 137025 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2,5-Dimethoxybenzenesulfonyl chloride 98 1483-28-9 [sigmaaldrich.com]
An In-Depth Technical Guide to 2,5-Dimethoxybenzenesulfonyl Chloride: Properties, Synthesis, and Application
A Note on the Subject Compound: This technical guide focuses on the well-characterized and widely utilized reagent, 2,5-Dimethoxybenzenesulfonyl chloride (CAS: 1483-28-9) . The initially requested topic, "2,5-Dimethoxy-4-methylbenzenesulfonyl chloride," refers to a more complex and less commonly documented derivative. The principles of synthesis, reactivity, and handling detailed herein for the parent compound provide a foundational and directly applicable framework for researchers working with related sulfonyl chlorides.
Introduction
2,5-Dimethoxybenzenesulfonyl chloride is a pivotal reagent in modern organic and medicinal chemistry. As a crystalline solid, its utility lies in the highly reactive sulfonyl chloride moiety, which serves as an efficient electrophile for the construction of sulfonamides, sulfonate esters, and other sulfur-containing functional groups. The presence of two electron-donating methoxy groups on the benzene ring modulates the reactivity of the sulfonyl chloride and provides additional vectors for downstream chemical modification.
This guide offers a comprehensive overview for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of facts to explain the causality behind its synthesis, the logic of its application, and the critical protocols for its safe handling, thereby providing a holistic understanding of this versatile chemical building block.
Section 1: Molecular Profile and Physicochemical Properties
The specific arrangement of functional groups in 2,5-Dimethoxybenzenesulfonyl chloride dictates its physical characteristics and chemical behavior. The molecular weight is a fundamental property, essential for stoichiometric calculations in synthesis.
The compound's key quantitative data are summarized below for ease of reference.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₉ClO₄S | [1][2][3][4][5] |
| Molecular Weight | 236.67 g/mol | [1][3][4][5] |
| Monoisotopic Mass | 235.9910076 Da | [4] |
| CAS Number | 1483-28-9 | [2][3][4] |
| Appearance | White to light yellow solid/powder | [6] |
| Melting Point | 112-116 °C | [2] |
| Boiling Point | 359.7 ± 32.0 °C at 760 mmHg | [2] |
| Density | 1.4 ± 0.1 g/cm³ | [2] |
The electrophilicity of the sulfur atom is the cornerstone of this molecule's reactivity, making it highly susceptible to nucleophilic attack. This reactivity is harnessed in its primary application: the synthesis of sulfonamides through reaction with primary or secondary amines.
Section 2: Synthesis Protocol via Electrophilic Aromatic Substitution
The most common and industrially scalable synthesis of 2,5-Dimethoxybenzenesulfonyl chloride involves the direct chlorosulfonation of 1,4-dimethoxybenzene. This process is a classic example of electrophilic aromatic substitution.
Causality of the Experimental Design: The choice of 1,4-dimethoxybenzene as the starting material is strategic. The two methoxy groups are strong activating groups, making the aromatic ring highly electron-rich and thus susceptible to electrophilic attack. They are ortho, para-directing; since the para positions are blocked, sulfonation occurs at one of the equivalent ortho positions. Chlorosulfonic acid serves as the source of the electrophile, sulfur trioxide (SO₃), and the subsequent chlorinating agent. The reaction is conducted at low temperatures to control the significant exotherm and prevent undesired side reactions.
Detailed Step-by-Step Methodology
Safety Precedence: This reaction is hazardous and must be performed in a certified chemical fume hood. Chlorosulfonic acid is extremely corrosive and reacts violently with water. Appropriate personal protective equipment (PPE), including a face shield, safety goggles, and acid-resistant gloves, is mandatory. All glassware must be thoroughly dried to prevent uncontrolled reactions.
-
Reactor Setup: A three-neck round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet/outlet to maintain an inert, dry atmosphere.
-
Initial Charge: 1,4-dimethoxybenzene is dissolved in a suitable anhydrous solvent, such as dichloromethane, inside the reaction flask.
-
Temperature Control: The flask is submerged in an ice-salt bath to cool the internal temperature to 0-5 °C.
-
Reagent Addition: Chlorosulfonic acid (approximately 2-3 molar equivalents) is added dropwise via the dropping funnel to the stirred solution. The rate of addition must be carefully controlled to maintain the internal temperature below 10 °C.
-
Reaction: After the addition is complete, the reaction mixture is stirred at low temperature for a designated period (typically 1-2 hours), allowing the reaction to proceed to completion. Progress can be monitored using Thin Layer Chromatography (TLC).
-
Reaction Quench and Product Precipitation: The reaction mixture is very slowly and carefully poured onto a stirred slurry of crushed ice and water. This step is highly exothermic and serves two purposes: it quenches the reaction and hydrolyzes any remaining chlorosulfonic acid, while the desired product, being insoluble in water, precipitates out as a solid.
-
Isolation: The precipitated solid is collected by vacuum filtration.
-
Purification: The crude product is washed thoroughly with cold deionized water to remove residual acids. It is then purified by recrystallization from a suitable solvent system (e.g., an ethanol/water or ethyl acetate/hexane mixture) to yield the final product as a crystalline solid.
-
Validation: The identity and purity of the final product are confirmed by measuring its melting point, which should be sharp and within the literature range (112-116 °C), and by spectroscopic analysis (e.g., ¹H NMR, ¹³C NMR).[2]
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of 2,5-Dimethoxybenzenesulfonyl chloride.
Section 3: Core Applications in Drug Discovery and Development
The primary utility of 2,5-Dimethoxybenzenesulfonyl chloride is as a precursor for the synthesis of sulfonamides. The sulfonamide functional group is a well-established pharmacophore found in a wide array of therapeutic agents, including antibacterial drugs, diuretics, and anticonvulsants.[7]
The reaction is a straightforward nucleophilic substitution where a primary or secondary amine attacks the electrophilic sulfur atom, displacing the chloride leaving group. The reaction is typically run in the presence of a non-nucleophilic base, such as pyridine or triethylamine, to neutralize the HCl byproduct. The dimethoxy substituents on the aromatic ring can influence the final compound's solubility, metabolic stability, and receptor-binding properties, making this reagent a valuable tool for structure-activity relationship (SAR) studies.[8]
Section 4: Critical Safety and Handling Protocols
Due to its reactivity, 2,5-Dimethoxybenzenesulfonyl chloride requires strict handling procedures. It is classified as a corrosive material that causes severe skin burns and eye damage.[9][10][11][12]
-
Handling: All manipulations must be conducted within a chemical fume hood.[13] Personal protective equipment, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a face shield, is essential to prevent contact.[9][10]
-
Storage: The compound is moisture-sensitive and should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[11][13] It should be kept away from water and incompatible materials such as strong bases and oxidizing agents.[11][12]
-
Spills: In case of a spill, the area should be evacuated. The spilled solid should be carefully covered with a dry, inert absorbent material like sand or sodium bicarbonate. Do not use water. The contained material should be collected in a sealed container for proper disposal.[9][13]
-
Disposal: Waste must be disposed of in accordance with local, regional, and national environmental regulations. Due to its hazardous nature, it should be handled by a licensed professional waste disposal service.[10]
Conclusion
2,5-Dimethoxybenzenesulfonyl chloride is more than just a chemical with a specific molecular weight; it is a versatile and powerful tool for chemical synthesis. Its well-defined physicochemical properties, established synthetic route, and predictable reactivity make it an indispensable building block for researchers in drug discovery and materials science. A thorough understanding of its properties, coupled with a rigorous adherence to safety protocols, enables scientists to fully leverage its potential in the creation of novel and complex molecules.
References
-
Chemsrc. (2025, August 25). 2,5-Dimethoxybenzenesulfonyl chloride | CAS#:1483-28-9. Retrieved from [Link]
- Google Patents. (CN1434029A). 2,5-dimethoxy-4-ethyl benzaldehyde sulfide and preparation process and use thereof.
-
Supporting Information. Synthesis of sulfonyl chloride substrate precursors. Retrieved from [Link]
-
Cheméo. Chemical Properties of 2,5-Dimethoxybenzenesulfonyl chloride (CAS 1483-28-9). Retrieved from [Link]
-
PubChem. 2,5-Dimethoxybenzenesulfonyl chloride | C8H9ClO4S | CID 137025. Retrieved from [Link]
-
PubChem. 2,4-Dimethoxybenzenesulfonyl chloride | C8H9ClO4S | CID 2734626. Retrieved from [Link]
-
Purosolv. (2024, December 23). The Use of Pharma-Grade MDC in Cancer Drug Research. Retrieved from [Link]
-
PrepChem.com. Synthesis of 4-methoxybenzenesulfonyl chloride. Retrieved from [Link]
-
Organic Syntheses Procedure. 4-Cyano-2-methoxybenzenesulfonyl Chloride. Retrieved from [Link]
- Google Patents. (CN108084062A). A kind of preparation method of 2,4- disubstituted benzenes sulfonic acid chloride.
Sources
- 1. testing.chemscene.com [testing.chemscene.com]
- 2. 2,5-Dimethoxybenzenesulfonyl chloride | CAS#:1483-28-9 | Chemsrc [chemsrc.com]
- 3. 2,5-Dimethoxybenzenesulfonyl chloride (CAS 1483-28-9) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. 2,5-Dimethoxybenzenesulfonyl chloride | C8H9ClO4S | CID 137025 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2,5-Dimethoxybenzenesulfonyl chloride | CymitQuimica [cymitquimica.com]
- 6. CAS 1483-28-9: 2,5-Dimethoxybenzenesulfonyl chloride [cymitquimica.com]
- 7. namiki-s.co.jp [namiki-s.co.jp]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. fishersci.com [fishersci.com]
- 11. fishersci.com [fishersci.com]
- 12. fishersci.com [fishersci.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
A Technical Guide to the Safe Handling of 2,5-Dimethoxy-4-methylbenzenesulfonyl Chloride
This guide provides a comprehensive overview of the essential safety protocols and handling procedures for 2,5-Dimethoxy-4-methylbenzenesulfonyl chloride. Designed for researchers, chemists, and drug development professionals, this document moves beyond mere procedural lists to explain the fundamental principles of safe laboratory practice with this reactive compound. By understanding the causality behind each recommendation, scientific personnel can mitigate risks effectively and ensure a secure research environment.
Core Compound Profile and Hazard Identification
This compound (CAS No. 1483-28-9) is a substituted aromatic sulfonyl chloride commonly utilized as a reagent in organic synthesis, particularly for the preparation of sulfonamides and sulfonate esters.[1] While an effective synthetic tool, its utility is matched by its significant hazardous properties, primarily stemming from the electrophilic nature of the sulfonyl chloride group.
The compound typically appears as a white to light yellow crystalline solid.[1] Its primary danger lies in its classification as a corrosive substance that causes severe skin burns and eye damage.[2][3] This corrosivity is exacerbated by its high reactivity with nucleophiles, most notably water.
Causality of Hazard: The sulfur atom in the sulfonyl chloride moiety is highly electron-deficient, making it a potent electrophile. Upon contact with water or moisture, it undergoes rapid, exothermic hydrolysis. This reaction produces 2,5-dimethoxy-4-methylbenzenesulfonic acid and corrosive hydrogen chloride (HCl) gas.[4][5] The generation of HCl gas can cause a rapid pressure buildup in sealed containers and is responsible for the severe irritation and damage to respiratory tracts, skin, and eyes.[5][6]
GHS Classification and Safety Data
A summary of the critical safety and physical data is presented below for quick reference.
| Property | Value | Source(s) |
| CAS Number | 1483-28-9 | [1][3][7] |
| Molecular Formula | C₈H₉ClO₄S | [1][3] |
| Molecular Weight | 236.67 g/mol | [3] |
| Appearance | White to light yellow solid | [1] |
| Melting Point | 112-116 °C | [7] |
| GHS Signal Word | Danger | [3] |
| GHS Hazard Statement | H314: Causes severe skin burns and eye damage | [3] |
| Primary Hazard Class | 8 (Corrosive) | [2] |
Proactive Risk Assessment & Mitigation
A foundational principle of laboratory safety is proactive risk assessment. Before any manipulation of this compound, a thorough evaluation of the experimental procedure must be conducted to identify potential exposure points and implement appropriate controls.
The following workflow provides a self-validating system for risk mitigation.
Caption: Workflow for assessing and mitigating risks before handling the reagent.
Standard Operating Procedures for Safe Handling
Adherence to rigorous handling protocols is non-negotiable. The following procedures are designed to create multiple barriers to exposure.
Engineering Controls: The Primary Barrier
All work with this compound, including weighing and transfers, must be conducted inside a certified chemical fume hood with a face velocity of 80-120 feet per minute.[8][9] This is the most critical control measure as it contains airborne powder and protects the user from inhaling corrosive dust or HCl vapors generated from incidental contact with atmospheric moisture.
Personal Protective Equipment (PPE): The Last Line of Defense
PPE is a final barrier and does not replace the need for engineering controls.[10] The selection of appropriate PPE is critical to prevent contact with this corrosive solid.
Detailed PPE Donning Protocol:
-
Inner Gloves: Don a pair of nitrile gloves. This provides a base layer of protection.
-
Protective Gown: Wear a long-sleeved, chemical-resistant lab coat or gown. Ensure it is fully buttoned.
-
Eye and Face Protection: Wear chemical splash goggles that conform to ANSI Z87.1 or EN166 standards.[9] Crucially, a full-face shield must be worn over the goggles. [5][10][11] This is required to protect the entire face from splashes during transfers or quenching procedures.
-
Outer Gloves: Don a second pair of chemical-resistant gloves (nitrile or neoprene) over the first pair and the cuff of the lab coat.[11][12] This prevents skin exposure at the wrist.
-
Respiratory Protection (If Required): If there is a risk of generating significant dust outside of a fume hood (a practice that should be avoided), a NIOSH-approved air-purifying respirator with acid gas/HEPA cartridges is necessary.[11][12]
Prudent Handling Practices
-
Moisture Avoidance: This is the guiding principle. Use flame-dried glassware and conduct reactions under an inert atmosphere (e.g., nitrogen or argon).[13] Never leave a container of the reagent open to the atmosphere.
-
Weighing: Weigh the solid in a disposable weigh boat or a tared, sealed container directly inside the fume hood.
-
Transfers: Use spatulas and powder funnels to minimize the generation of dust.
-
Reaction Quenching: Be aware that quenching a reaction mixture containing residual sulfonyl chloride can be highly exothermic. Quench slowly and with cooling.
Emergency Response Protocols
Immediate and correct action is vital in the event of an exposure or spill.
Personnel Exposure
-
Skin Contact: Immediately remove all contaminated clothing and shoes.[6][14] Flush the affected skin with copious amounts of water for at least 15 minutes.[15][16] Seek immediate medical attention.[6][14]
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[9][14] Remove contact lenses if present and easy to do. Call for immediate medical assistance, specifically an ophthalmologist.
-
Inhalation: Move the victim to fresh air immediately.[6][14] If breathing is difficult, administer oxygen. If breathing has stopped, perform artificial respiration (avoiding mouth-to-mouth if the material was ingested).[14] Seek immediate medical attention.
-
Ingestion: DO NOT induce vomiting due to the risk of perforating the esophagus.[6] If the person is conscious, have them rinse their mouth with water.[6] Seek immediate medical attention.
Spill Management
The response to a spill is dictated by its size and location. Under no circumstances should water be used for cleanup , as it will exacerbate the hazard by generating HCl gas.[15]
Caption: Decision tree for responding to a spill of the sulfonyl chloride.
Spill Cleanup Protocol (Small, Contained Spill):
-
Ensure you are wearing the full PPE described in section 4.2.
-
Gently cover the spill with a dry, inert absorbent material such as sand, soda ash, or vermiculite.[15] Do not use combustible materials like paper towels.
-
Carefully sweep the mixture into a clearly labeled, sealable container for hazardous waste.[6][15]
-
Wipe the area with a cloth lightly dampened with an appropriate solvent (e.g., isopropanol), followed by soap and water, ensuring all residues are collected for disposal.
-
Dispose of all contaminated materials as hazardous waste.
Storage and Disposal
Proper storage and disposal are critical to long-term safety and environmental protection.
Storage Conditions
-
Store in a cool, dry, well-ventilated area designated as a corrosives storage area.[5][6][9]
-
The container must be kept tightly closed to prevent reaction with atmospheric moisture.[6][8][9]
-
Store away from incompatible materials, particularly water, strong bases, alcohols, and oxidizing agents.[5][9]
Waste Disposal
-
All waste containing this compound, including empty containers and cleanup materials, must be treated as hazardous waste.[8][15]
-
Dispose of waste through a licensed hazardous waste disposal company, following all applicable local, state, and federal regulations.[8][15]
References
-
BENZENE SULFONYL CHLORIDE HAZARD SUMMARY. (n.d.). New Jersey Department of Health. [Link]
-
Common Name: ETHANESULFONYL CHLORIDE, 2-CHLORO-. (n.d.). New Jersey Department of Health. [Link]
-
Sulfuryl chloride - Sciencemadness Wiki. (2023). Sciencemadness. [Link]
-
Understanding the Safety and Handling of Sulfuryl Chloride in Industrial Settings. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
sulphuryl chloride - Sdfine. (n.d.). S D FINE- CHEM LIMITED. [Link]
-
Personal Protective Equipment | US EPA. (2025). U.S. Environmental Protection Agency. [Link]
-
Personal Protective Equipment (PPE) - CHEMM. (n.d.). Chemical Hazards Emergency Medical Management. [Link]
-
Recommended PPE to handle chemicals. (n.d.). Bernardo Ecenarro. [Link]
-
Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006). U.S. Department of Health and Human Services. [Link]
-
Protective Equipment - American Chemistry Council. (n.d.). American Chemistry Council. [Link]
-
4-Methylbenzenesulfonyl chloride CAS N°: 98-59-9. (2003). UNEP Publications. [Link]
-
2,5-Dimethoxybenzenesulfonyl chloride - Introduction. (2024). ChemBK. [Link]
-
2,5-Dimethoxybenzenesulfonyl chloride. (n.d.). PubChem. [Link]
-
2,5-Dimethoxybenzenesulfonyl chloride | CAS#:1483-28-9. (2025). Chemsrc. [Link]
Sources
- 1. CAS 1483-28-9: 2,5-Dimethoxybenzenesulfonyl chloride [cymitquimica.com]
- 2. chembk.com [chembk.com]
- 3. 2,5-Dimethoxybenzenesulfonyl chloride | C8H9ClO4S | CID 137025 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Sulfuryl chloride - Sciencemadness Wiki [sciencemadness.org]
- 5. nbinno.com [nbinno.com]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. 2,5-Dimethoxybenzenesulfonyl chloride | CAS#:1483-28-9 | Chemsrc [chemsrc.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. fishersci.com [fishersci.com]
- 10. pppmag.com [pppmag.com]
- 11. epa.gov [epa.gov]
- 12. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. actylislab.com [actylislab.com]
- 15. nj.gov [nj.gov]
- 16. nj.gov [nj.gov]
An In-depth Technical Guide to Methoxy-Substituted Aryl Protecting Groups: A Mechanistic and Practical Analysis of PMB-Cl and MBS-Cl
Introduction: Deciphering "Mbs-Cl" in Modern Organic Synthesis
In the intricate landscape of multi-step organic synthesis, the strategic use of protecting groups is paramount to achieving chemoselectivity and high yields.[1] The query "Mbs-Cl" presents a critical ambiguity that lies at the heart of a common confusion between two distinct reagents with vastly different applications: p-methoxybenzyl chloride (PMB-Cl) and p-methoxybenzenesulfonyl chloride (MBS-Cl). While both feature a p-methoxyphenyl moiety, their roles as protecting group precursors are fundamentally different.
This guide will first elucidate the distinction between these two reagents. It will then provide an in-depth technical exploration of the far more common and versatile PMB (p-methoxybenzyl) group , detailing its installation, mechanism of action, and diverse deprotection strategies. Subsequently, it will address the MBS (p-methoxybenzenesulfonyl) group , focusing on its formation of robust sulfonamides and the more challenging conditions required for their cleavage. This dual-focus structure is designed to provide clarity and comprehensive, actionable insights for researchers, scientists, and drug development professionals.
Part 1: The PMB (p-Methoxybenzyl) Group: A Versatile Workhorse
The p-methoxybenzyl (PMB) group is a widely employed protecting group for hydroxyl and amino functionalities.[2] Its popularity stems from its relative stability to a range of reaction conditions and, most importantly, the multiple orthogonal methods available for its removal, particularly the mild oxidative cleavage that leaves many other protecting groups intact.[1][2] The precursor reagent is p-methoxybenzyl chloride (PMB-Cl).
Mechanism of PMB Protection
The introduction of the PMB group typically proceeds via a Williamson ether synthesis for alcohols or a nucleophilic substitution for amines.[2][3] The reaction involves the deprotonation of the alcohol or amine with a suitable base to form a potent nucleophile, which then attacks the electrophilic benzylic carbon of PMB-Cl in an SN2 reaction.
-
For Alcohols: A moderately strong base like sodium hydride (NaH) is commonly used to generate the alkoxide.[2]
-
For Amines: A non-nucleophilic organic base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is sufficient to facilitate the reaction.[3]
Caption: General workflow for the protection of alcohols or amines using PMB-Cl.
Mechanism of PMB Deprotection
The key advantage of the PMB group is its susceptibility to removal under conditions that do not affect other common protecting groups like benzyl (Bn) or silyl ethers.
The most characteristic deprotection method for PMB ethers involves oxidation with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).[2][4] The electron-donating p-methoxy group is crucial for this mechanism, as it stabilizes the intermediate radical cation formed upon single-electron transfer (SET) to DDQ.[2] This makes the PMB ether significantly more labile to oxidation than a standard benzyl ether.[2] The resulting carbocation is trapped by water, leading to the release of the free alcohol and p-methoxybenzaldehyde.
Caption: Mechanism of oxidative deprotection of PMB ethers using DDQ.
PMB ethers can also be cleaved under acidic conditions, typically using trifluoroacetic acid (TFA).[3] The PMB group is more acid-labile than a simple benzyl group due to the ability of the p-methoxy substituent to stabilize the resulting benzylic carbocation through resonance. This allows for selective deprotection in the presence of other acid-sensitive groups if conditions are carefully controlled.
Experimental Protocols and Data
-
Preparation: To a stirred suspension of NaH (1.2 eq.) in anhydrous THF at 0 °C under an argon atmosphere, add a solution of the primary alcohol (1.0 eq.) in THF dropwise.
-
Activation: Allow the mixture to stir at 0 °C for 30 minutes.
-
Reaction: Add p-methoxybenzyl chloride (PMB-Cl, 1.2 eq.) dropwise to the reaction mixture.
-
Completion: Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC.
-
Work-up: Quench the reaction carefully with saturated aqueous NH₄Cl. Extract the aqueous layer with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
-
Preparation: Dissolve the PMB-protected alcohol (1.0 eq.) in a mixture of dichloromethane (DCM) and water (typically 10:1 to 20:1 v/v).
-
Reaction: Add DDQ (1.5 eq.) portion-wise to the solution at room temperature. The reaction mixture typically turns dark green or brown.
-
Monitoring: Stir the reaction at room temperature and monitor its progress by TLC until the starting material is consumed (typically 1-4 hours).
-
Work-up: Quench the reaction with saturated aqueous NaHCO₃. Separate the layers and extract the aqueous phase with DCM.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography to yield the deprotected alcohol.
| Substrate Type | Protecting Reagent | Deprotecting Reagent | Typical Conditions | Typical Yield | Reference |
| Primary Alcohol | PMB-Cl, NaH | DDQ | NaH in THF, 0°C to RT | >90% | [2] |
| Phenol | PMB-Cl, K₂CO₃ | TFA | K₂CO₃ in DMF, RT | >95% | [3] |
| Primary Amine | PMB-Cl, TEA | H₂, Pd/C | TEA in DCM, RT | >90% | [5] |
Part 2: The MBS (p-Methoxybenzenesulfonyl) Group: A Robust Amine Anchor
In contrast to the versatile PMB group, the p-methoxybenzenesulfonyl (MBS) group, installed using MBS-Cl, forms a sulfonamide linkage with amines. Sulfonamides are exceptionally stable functional groups, known for their resistance to a wide array of acidic, basic, and oxidative/reductive conditions. This robustness makes them less suitable as general-purpose protecting groups, as their removal often requires harsh conditions that can compromise other functionalities.[6] However, this stability is highly valued in medicinal chemistry and for applications where a permanent or semi-permanent modification is desired.
Mechanism of MBS Protection (Sulfonamide Formation)
The reaction of an amine with p-methoxybenzenesulfonyl chloride is a straightforward nucleophilic acyl substitution. The amine nitrogen attacks the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride leaving group. The reaction is typically carried out in the presence of a non-nucleophilic base, such as pyridine or triethylamine, to neutralize the HCl byproduct.
Caption: Mechanism of MBS-sulfonamide formation from a primary amine.
Mechanism of MBS Deprotection (Sulfonamide Cleavage)
The cleavage of the highly stable S-N bond in arenesulfonamides is challenging and is the primary reason they are not commonly used as protecting groups.[4][6] The deprotection almost exclusively relies on powerful reductive methods.
One of the milder, albeit potent, methods for sulfonamide cleavage involves the use of samarium(II) iodide (SmI₂).[4][7][8][9] The mechanism is believed to proceed via a single-electron transfer from SmI₂ to the arenesulfonyl group.[8] This forms a radical anion intermediate which then fragments to cleave the S-N bond, ultimately yielding the free amine after work-up. For primary sulfonamides, prior activation by N-acylation (e.g., with trifluoroacetic anhydride) can facilitate the reductive cleavage at lower temperatures.[4][10]
Caption: Reductive deprotection of a sulfonamide using Samarium Iodide (SmI₂).
Other reductive methods include dissolving metal reductions (e.g., sodium in liquid ammonia) or the use of low-valent titanium reagents, though these are often less chemoselective.[5][11]
Experimental Protocols and Data
-
Preparation: Dissolve the primary amine (1.0 eq.) and triethylamine (1.5 eq.) in anhydrous DCM at 0 °C.
-
Reaction: Add a solution of p-methoxybenzenesulfonyl chloride (MBS-Cl, 1.1 eq.) in DCM dropwise.
-
Completion: Allow the reaction to warm to room temperature and stir for 4-8 hours, monitoring by TLC.
-
Work-up: Wash the reaction mixture with 1 M HCl, followed by saturated aqueous NaHCO₃, and finally brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Recrystallize or purify by column chromatography to obtain the pure sulfonamide.
| Deprotection Method | Reagents | Conditions | Substrate Compatibility | Typical Yield | Reference |
| Reductive Cleavage | SmI₂ | THF/DMPU, Heat | Tolerates many groups, but strongly reducing. | 60-90% | [8][9] |
| Reductive Cleavage (Activated) | 1) TFAA, 2) SmI₂ | THF, -78 °C | Milder conditions, better for sensitive substrates. | 70-95% | [4][10] |
| Acidic Hydrolysis | Trifluoromethanesulfonic acid (TfOH) | Heat | Limited to certain electron-deficient systems. | Variable | [12] |
| Low-Valent Titanium | TiCl₃, Li | THF, RT | Strongly reducing, affects reducible groups. | 50-85% | [11] |
Conclusion: A Tale of Two Reagents
The distinction between PMB-Cl and MBS-Cl is a critical lesson in the precise language of organic chemistry.
-
PMB-Cl is the precursor to the PMB group , a versatile and widely used protecting group for alcohols and amines, prized for its mild, oxidative removal which provides an orthogonal deprotection strategy.
-
MBS-Cl is the precursor to the MBS-sulfonamide linkage, which represents a highly robust and stable modification of an amine. Its use as a temporary protecting group is limited by the harsh reductive conditions required for its cleavage.
For the practicing chemist, understanding the profound mechanistic and practical differences between these two methoxy-substituted aryl chlorides is essential for strategic synthetic planning. The choice between them is not one of preference, but of fundamentally different synthetic goals. This guide has aimed to provide the in-depth technical knowledge required to make that choice with confidence and to execute the corresponding transformations with a high degree of success.
References
-
Moussa, Z., & Romo, D. (2006). Mild Deprotection of Primary N-(p-Toluenesulfonyl) Amides with SmI2 Following Trifluoroacetylation. Synlett, 2006(20), 3294-3298. ([Link])
-
Organic Chemistry Portal. (n.d.). PMB Protection - Common Conditions. Retrieved from [Link]
-
Master Organic Chemistry. (2017). Amine Protection and Deprotection. Retrieved from [Link]
-
Total Synthesis. (n.d.). PMB Protecting Group: PMB Protection & Deprotection Mechanism. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Mild Deprotection of Primary N-(p-Toluenesulfonyl) Amides with SmI2 Following Trifluoroacetylation. Retrieved from [Link]
-
Vedejs, E., & Lin, S. (1994). Deprotection of arenesulfonamides with samarium iodide. Journal of Organic Chemistry, 59(7), 1602-1603. ([Link])
-
Vedejs, E., & Lin, S. (1994). Deprotection of Arenesulfonamides with Samarium iodide. The Journal of Organic Chemistry, 59(7), 1602–1603. ([Link])
-
Murphy, J. A., et al. (2007). Reductive Cleavage of Sulfones and Sulfonamides by a Neutral Organic Super-Electron-Donor (S.E.D.) Reagent. Journal of the American Chemical Society, 129(51), 15734–15735. ([Link])
-
LookChem. (n.d.). Deprotection of Arenesulfonamides with Samarium Iodide. Retrieved from [Link]
-
Fier, P. S., Kim, S., & Maloney, K. M. (2019). Reductive Cleavage of Secondary Sulfonamides: Converting Terminal Functional Groups into Versatile Synthetic Handles. Journal of the American Chemical Society, 141(46), 18456-18461. ([Link])
-
Fier, P. S., Kim, S., & Maloney, K. M. (2019). Reductive Cleavage of Secondary Sulfonamides: Converting Terminal Functional Groups into Versatile Synthetic Handles. ChemRxiv. ([Link])
-
Lee, J., et al. (2019). Oxidative Deprotection of p-Methoxybenzyl Ethers via Metal-Free Photoredox Catalysis. The Journal of Organic Chemistry, 84(6), 3612-3623. ([Link])
-
Organic Syntheses. (n.d.). The 2-(Trimethylsilyl)ethanesulfonyl (SES) Group in Synthesis. Retrieved from [Link]
-
Nayak, S. K. (2000). A Facile Route to the Deprotection of Sulfonate Esters and Sulfonamides with Low Valent Titanium Reagents. Synthesis, 2000(11), 1575-1578. ([Link])
-
Javorskis, T., & Orentas, E. (2017). Chemoselective Deprotection of Sulfonamides Under Acidic Conditions: Scope, Sulfonyl Group Migration, and Synthetic Applications. The Journal of Organic Chemistry, 82(24), 13423-13439. ([Link])
- U.S. Patent No. 8,263,808 B2. (2012). Method for deprotecting aryl or alkyl sulfonamides of primary or secondary amines. ()
-
Vince, R. (Ed.). (2012). Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. Future Medicinal Chemistry, 4(13), 1705-1720. ([Link])
-
PubMed. (2024). Nucleophilic Deprotection of p-Methoxybenzyl Ethers Using Heterogeneous Oxovanadium Catalyst. Chemical & Pharmaceutical Bulletin, 72(2), 213-219. ([Link])
-
ResearchGate. (2016). Deprotection of Benzyl and p-Methoxybenzyl Ethers by Chlorosulfonyl Isocyanate—Sodium Hydroxide. Retrieved from [Link]
-
NIST. (n.d.). Benzenesulfonyl chloride, 4-methoxy-. In NIST Chemistry WebBook. Retrieved from [Link]
Sources
- 1. Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Deprotection of arenesulfonamides with samarium iodide (Journal Article) | OSTI.GOV [osti.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. lookchem.com [lookchem.com]
- 10. Mild Deprotection of Primary N-(p-Toluenesulfonyl) Amides with SmI2 Following Trifluoroacetylation [organic-chemistry.org]
- 11. A Facile Route to the Deprotection of Sulfonate Esters and Sulfonamides with Low Valent Titanium Reagents [organic-chemistry.org]
- 12. Chemoselective Deprotection of Sulfonamides Under Acidic Conditions: Scope, Sulfonyl Group Migration, and Synthetic Applications [organic-chemistry.org]
Spectroscopic Data for 2,5-Dimethoxy-4-methylbenzenesulfonyl Chloride: An In-depth Technical Guide
This technical guide provides a comprehensive overview of the spectroscopic data for 2,5-Dimethoxy-4-methylbenzenesulfonyl chloride, a key intermediate in synthetic organic chemistry. The guide is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the structural characterization of this compound. We will delve into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering not just the data itself, but also the rationale behind the spectral interpretations and the experimental considerations for acquiring high-quality data.
Molecular Structure and Key Features
This compound possesses a substituted benzene ring with two electron-donating methoxy groups, one electron-donating methyl group, and a strongly electron-withdrawing sulfonyl chloride group. This combination of substituents creates a distinct electronic environment that is reflected in its spectroscopic signatures.
Figure 1: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide unambiguous evidence for its structure.
¹H NMR Spectroscopy
The ¹H NMR spectrum is predicted to show distinct signals for the aromatic protons and the methyl and methoxy protons. The electron-donating methoxy and methyl groups and the electron-withdrawing sulfonyl chloride group will influence the chemical shifts of the aromatic protons.
Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.5 | s | 1H | Ar-H (H-6) |
| ~7.0 | s | 1H | Ar-H (H-3) |
| ~3.9 | s | 3H | OCH₃ (at C-2) |
| ~3.8 | s | 3H | OCH₃ (at C-5) |
| ~2.3 | s | 3H | CH₃ (at C-4) |
Interpretation:
-
The two aromatic protons are predicted to appear as singlets due to the substitution pattern, which minimizes vicinal coupling. The proton at the 6-position (adjacent to the sulfonyl chloride group) is expected to be the most downfield due to the strong deshielding effect of the -SO₂Cl group. The proton at the 3-position will be upfield relative to the H-6 proton, influenced by the two ortho/para electron-donating methoxy groups.
-
The two methoxy groups will appear as sharp singlets. Their exact chemical shifts can be influenced by slight differences in their electronic environment.
-
The methyl group at the 4-position will also be a singlet, appearing in the typical alkyl region of the spectrum.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule. The chemical shifts of the aromatic carbons are particularly sensitive to the electronic effects of the substituents.
Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~158 | C-2 (Ar-C-OCH₃) |
| ~152 | C-5 (Ar-C-OCH₃) |
| ~138 | C-4 (Ar-C-CH₃) |
| ~135 | C-1 (Ar-C-SO₂Cl) |
| ~118 | C-6 (Ar-CH) |
| ~115 | C-3 (Ar-CH) |
| ~56.5 | OCH₃ |
| ~56.0 | OCH₃ |
| ~16 | CH₃ |
Interpretation:
-
The quaternary carbons attached to the oxygen atoms (C-2 and C-5) are expected to be the most downfield among the aromatic carbons due to the deshielding effect of the oxygen atoms.
-
The carbon bearing the sulfonyl chloride group (C-1) will also be significantly downfield.
-
The protonated aromatic carbons (C-3 and C-6) will appear in the typical aromatic region.
-
The two methoxy carbons and the methyl carbon will have characteristic chemical shifts in the upfield region of the spectrum.
Experimental Protocol: NMR Spectroscopy
A detailed protocol for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.
Figure 2: Workflow for NMR data acquisition and processing.
Infrared (IR) Spectroscopy
IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will be dominated by strong absorptions from the sulfonyl chloride group and vibrations from the substituted benzene ring.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100-3000 | Medium | Aromatic C-H stretch |
| ~2950-2850 | Medium | Aliphatic C-H stretch (CH₃, OCH₃) |
| ~1600, ~1500 | Medium-Strong | Aromatic C=C stretch |
| ~1370-1350 | Strong | Asymmetric SO₂ stretch |
| ~1250 | Strong | Aryl-O-CH₃ stretch |
| ~1180-1160 | Strong | Symmetric SO₂ stretch |
| ~880-820 | Strong | C-H out-of-plane bending (isolated Ar-H) |
| ~600-500 | Strong | S-Cl stretch |
Interpretation:
-
The most characteristic peaks in the IR spectrum will be the strong absorptions corresponding to the asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonyl chloride group.
-
The presence of the aromatic ring will be confirmed by the C-H and C=C stretching vibrations.
-
The strong band due to the aryl-O-CH₃ stretch is indicative of the methoxy groups.
-
The S-Cl stretching vibration typically appears in the lower frequency region of the spectrum.
Experimental Protocol: IR Spectroscopy (ATR)
Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining IR spectra of solid samples.
-
Instrument Preparation: Ensure the ATR crystal is clean.
-
Background Scan: Record a background spectrum of the empty ATR accessory.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
-
Pressure Application: Apply pressure to ensure good contact between the sample and the crystal.
-
Data Acquisition: Collect the IR spectrum over the desired range (e.g., 4000-400 cm⁻¹).
-
Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural confirmation.
Predicted Mass Spectrometry Data (Electron Ionization - EI)
| m/z | Predicted Identity |
| 250/252 | [M]⁺˙ (Molecular ion) |
| 215 | [M - Cl]⁺ |
| 187 | [M - SO₂Cl]⁺ |
| 172 | [M - SO₂Cl - CH₃]⁺ |
| 151 | [C₈H₇O₂]⁺ |
Interpretation:
-
The molecular ion peak ([M]⁺˙) is expected at m/z 250, with a characteristic isotopic peak at m/z 252 ([M+2]⁺˙) with approximately one-third the intensity, confirming the presence of one chlorine atom.
-
Loss of a chlorine radical will lead to a fragment at m/z 215.
-
A significant fragmentation pathway is the loss of the sulfonyl chloride radical (•SO₂Cl) to give a fragment at m/z 187, corresponding to the 2,5-dimethoxy-4-methylphenyl cation.
-
Subsequent fragmentation of the [M - SO₂Cl]⁺ ion, such as the loss of a methyl radical, can also be observed.
Figure 3: Proposed mass spectral fragmentation pathway for this compound.
Experimental Protocol: Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for the analysis of this compound.
-
Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
-
GC Separation: Inject the sample into the GC, where it is vaporized and separated from any impurities on a capillary column.
-
Ionization: As the compound elutes from the GC column, it enters the mass spectrometer and is ionized, typically by electron ionization (EI).
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio by the mass analyzer.
-
Detection: The detector records the abundance of each ion, generating a mass spectrum.
Conclusion
The comprehensive spectroscopic analysis presented in this guide, including predicted ¹H NMR, ¹³C NMR, IR, and MS data, provides a robust framework for the structural characterization of this compound. By understanding the interplay of the various functional groups and their influence on the spectroscopic properties, researchers can confidently identify and assess the purity of this important synthetic intermediate. The provided experimental protocols offer a starting point for acquiring high-quality data, ensuring the reliability of future experimental work.
References
- Spectral Assignments and Reference Data. (2005). Magnetic Resonance in Chemistry, 43(10), 847-851.
-
Supporting Information - ScienceOpen. (n.d.). Retrieved from [Link]
-
PubChem. (n.d.). 2,5-Dimethoxybenzenesulfonyl chloride. Retrieved from [Link]
-
ChemSrc. (2025, August 25). 2,5-Dimethoxybenzenesulfonyl chloride. Retrieved from [Link]
- Google Patents. (n.d.). CN1434029A - 2,5-dimethoxy-4-ethyl benzaldehyde sulfide and preparation process and use thereof.
-
Cheméo. (n.d.). Chemical Properties of 2,5-Dimethoxybenzenesulfonyl chloride (CAS 1483-28-9). Retrieved from [Link]
-
ACD/Labs. (2008, July 30). IR, NMR and MS of a Sulfonyl Chloride compound. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 4-Cyano-2-methoxybenzenesulfonyl Chloride. Retrieved from [Link]
-
PrepChem. (n.d.). Synthesis of 2,5-dimethoxybenzyl chloride. Retrieved from [Link]
- Hesse, M., Meier, H., & Zeeh, B. (2008). Spectroscopic Methods in Organic Chemistry. Georg Thieme Verlag.
-
Reich, H. J. (n.d.). 13C NMR Chemical Shifts. In Organic Chemistry Data. Retrieved from [Link]
-
PubChem. (n.d.). 2,4-Dimethoxybenzenesulfonyl chloride. Retrieved from [Link]
Solubility of 2,5-Dimethoxy-4-methylbenzenesulfonyl chloride in organic solvents
An In-depth Technical Guide to the Solubility of 2,5-Dimethoxy-4-methylbenzenesulfonyl Chloride in Organic Solvents
This guide provides a comprehensive technical overview of the solubility characteristics of this compound, a key reagent in synthetic organic chemistry. Aimed at researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles with practical, field-proven methodologies for solubility determination.
Introduction: Understanding the Molecule
This compound is a bespoke sulfonyl chloride derivative. Its utility in the synthesis of complex molecules, particularly in the creation of sulfonamides, is fundamentally governed by its behavior in solution. The molecular architecture—a benzene ring substituted with two electron-donating methoxy groups, a methyl group, and a highly reactive sulfonyl chloride functional group—dictates its solubility profile. The interplay between the polar sulfonyl chloride moiety and the relatively nonpolar substituted aromatic ring results in a nuanced solubility across a spectrum of organic solvents. A critical consideration for any experimental design is the electrophilic nature of the sulfonyl chloride group, which renders the compound susceptible to solvolysis by nucleophilic solvents such as water and alcohols.[1]
Physicochemical Properties (Inferred from 2,5-Dimethoxybenzenesulfonyl chloride)
While specific experimental data for the 4-methyl derivative is not widely published, we can infer key properties from the closely related 2,5-Dimethoxybenzenesulfonyl chloride (CAS 1483-28-9).[2][3][4]
| Property | Value | Source |
| Molecular Formula | C₉H₁₁ClO₄S | - |
| Molecular Weight | 250.70 g/mol | - |
| Appearance | Expected to be a white to light yellow solid | [2] |
| XLogP3 | 1.5 | [4] |
| Reactivity | Corrosive; reacts with water and moisture | [2][5] |
Theoretical Framework for Solubility
The principle of "like dissolves like" is the cornerstone for predicting the solubility of this compound. The molecule possesses both polar (sulfonyl chloride, methoxy groups) and nonpolar (aromatic ring, methyl group) characteristics.
-
Polar Aprotic Solvents : Solvents like acetonitrile, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) are anticipated to be excellent choices. Their high polarity can effectively solvate the polar regions of the sulfonyl chloride without the risk of reaction, as they lack acidic protons.[1]
-
Halogenated Solvents : Dichloromethane (DCM) and chloroform are expected to be effective solvents. Their polarity is well-suited to dissolve the compound without promoting solvolysis.[1]
-
Ethers : Tetrahydrofuran (THF) and diethyl ether are likely to be moderate to good solvents. THF, being more polar, is generally a better solvent for moderately polar compounds.[1]
-
Aromatic Hydrocarbons : Solvents such as toluene and benzene are expected to have lower solvating power for this compound due to their nonpolar nature, which is less compatible with the polar functional groups.[1]
-
Protic Solvents : Alcohols (e.g., methanol, ethanol) and water will dissolve the compound but will also react with the sulfonyl chloride group to form sulfonate esters or sulfonic acid, respectively.[1][6] This reactivity makes them generally unsuitable as solvents for reactions unless solvolysis is the intended outcome.
Qualitative Solubility Profile
While quantitative data is scarce in the public domain, a qualitative assessment based on the principles discussed above provides a practical starting point for solvent selection.
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale & Causality |
| Aprotic Polar | Acetonitrile, DMF, DMSO | High | Highly polar and aprotic, ideal for dissolving without reaction.[1] |
| Halogenated | Dichloromethane, Chloroform | High | Polarity is well-matched to the compound's functionalities.[1] |
| Ethers | THF, Diethyl Ether | Moderate to High | Ethers provide sufficient polarity for solvation.[1] |
| Ketones | Acetone, MEK | Moderate | Polar aprotic nature should allow for good dissolution.[1] |
| Esters | Ethyl Acetate | Moderate | Moderately polar and aprotic, making it a suitable choice.[1] |
| Aromatic Hydrocarbons | Toluene, Benzene | Low to Moderate | Less effective due to their nonpolar character.[1] |
| Protic Solvents | Methanol, Ethanol, Water | Soluble (with reaction) | The compound will dissolve but undergo solvolysis.[6][7] |
Experimental Protocols for Solubility Determination
The following protocols provide a robust framework for determining the solubility of this compound in a laboratory setting.
Protocol for Rapid Qualitative Solubility Assessment
This method offers a quick, preliminary evaluation of solubility in various solvents.
Materials:
-
This compound
-
Anhydrous organic solvents of interest
-
Dry test tubes or small vials
-
Vortex mixer
Procedure:
-
Add approximately 10-20 mg of this compound to a dry test tube.
-
Add 1 mL of the chosen anhydrous solvent.
-
Vigorously agitate the mixture using a vortex mixer for 1-2 minutes at a controlled ambient temperature.
-
Visually inspect the solution against a contrasting background.[6]
-
Soluble: The solid completely dissolves, yielding a clear solution.
-
Partially Soluble: Some solid dissolves, but undissolved particles remain.
-
Insoluble: The solid does not appear to dissolve.
-
Protocol for Quantitative Solubility Determination (Gravimetric Method)
This protocol provides a precise, quantitative measure of solubility.
Workflow for Quantitative Solubility Determination
Caption: Workflow for Gravimetric Solubility Determination.
Materials:
-
This compound
-
Selected anhydrous organic solvent
-
Analytical balance
-
Vials with screw caps
-
Magnetic stirrer and stir bars
-
Constant temperature bath or incubator
-
Volumetric flasks and pipettes
-
Filtration apparatus (optional)
-
Rotary evaporator or vacuum oven
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a vial containing a known volume of the chosen solvent. The presence of undissolved solid is crucial.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in a constant temperature bath and stir the mixture vigorously for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection:
-
After equilibration, stop stirring and allow the excess solid to settle completely.
-
Carefully withdraw a precise volume of the clear supernatant using a calibrated pipette. Avoid disturbing the solid at the bottom.
-
-
Gravimetric Analysis:
-
Transfer the collected supernatant to a pre-weighed, dry container (e.g., a round-bottom flask or vial).
-
Carefully evaporate the solvent under reduced pressure (e.g., using a rotary evaporator) or in a vacuum oven at a temperature that will not cause decomposition of the solute.
-
Once the solvent is completely removed, weigh the container with the solid residue on an analytical balance.
-
-
Calculation of Solubility:
-
Calculate the mass of the dissolved solid by subtracting the initial weight of the empty container from the final weight.
-
Express the solubility in the desired units, such as grams per liter (g/L) or moles per liter (mol/L).[6]
-
Safety and Handling
This compound, like other sulfonyl chlorides, is a corrosive and moisture-sensitive compound.[2][5] It can cause severe skin burns and eye damage.[8] Handling should be performed in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[5] Store the compound in a tightly sealed container in a cool, dry place, away from moisture and incompatible materials such as strong bases and oxidizing agents.[5]
Conclusion
References
-
PubChem. 2,5-Dimethoxybenzenesulfonyl chloride | C8H9ClO4S | CID 137025. Available from: [Link]
-
Cheméo. Chemical Properties of 2,5-Dimethoxybenzenesulfonyl chloride (CAS 1483-28-9). Available from: [Link]
-
PubChem. 2,4-Dimethoxybenzenesulfonyl chloride | C8H9ClO4S | CID 2734626. Available from: [Link]
- Google Patents. CN1434029A - 2,5-dimethoxy-4-ethyl benzaldehyde sulfide and preparation process and use thereof.
-
Kevill, D. N., & D'Souza, M. J. (2008). Concerted solvent processes for common sulfonyl chloride precursors used in the synthesis of sulfonamide-based drugs. International journal of molecular sciences, 9(5), 914–925. Available from: [Link]
-
Moodie, R. B., & Barnett, K. (2009). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Organic Process Research & Development, 13(5), 914-918. Available from: [Link]
-
Bentley, T. W., & Jones, R. O. (2022). Mechanistic studies of the solvolysis of alkanesulfonyl and arenesulfonyl halides. Beilstein Journal of Organic Chemistry, 18, 45–59. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. CAS 1483-28-9: 2,5-Dimethoxybenzenesulfonyl chloride [cymitquimica.com]
- 3. 2,5-Dimethoxybenzenesulfonyl chloride (CAS 1483-28-9) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. 2,5-Dimethoxybenzenesulfonyl chloride | C8H9ClO4S | CID 137025 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Mechanistic studies of the solvolysis of alkanesulfonyl and arenesulfonyl halides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. fishersci.com [fishersci.com]
The Emerging Potential of 2,5-Dimethoxy-4-methylbenzenesulfonyl Chloride in Medicinal Chemistry: A Technical Guide for Drug Discovery Professionals
Introduction: The Enduring Legacy and Modern Resurgence of the Sulfonamide Scaffold
The journey of the sulfonamide functional group in medicinal chemistry is a testament to its remarkable versatility and enduring impact on human health. From the pioneering discovery of prontosil, the first commercially available antibacterial agent, to the development of a wide array of drugs targeting diverse pathologies, the sulfonamide moiety has remained a cornerstone of drug design.[1][2] Its continued prevalence stems from its unique combination of synthetic accessibility, metabolic stability, and its ability to engage in crucial hydrogen bonding interactions with biological targets.[3]
This technical guide delves into the untapped potential of a specific, yet promising, building block: 2,5-Dimethoxy-4-methylbenzenesulfonyl chloride . By dissecting its structural components—the reactive sulfonyl chloride, the electronically-modulating methoxy groups, and the lipophilic methyl group—we will construct a forward-looking prospectus on its potential applications in modern drug discovery. This document is intended for researchers, scientists, and drug development professionals seeking to explore novel chemical space and leverage the proven attributes of the benzenesulfonamide scaffold.
Physicochemical Properties and Synthesis of this compound: The Foundation for Innovation
A thorough understanding of the physicochemical properties of a lead compound is paramount for successful drug development. This compound is a solid at room temperature, a characteristic that simplifies handling and weighing in a laboratory setting. The presence of the two methoxy groups enhances its solubility in a range of organic solvents, facilitating its use in various reaction conditions.[4]
The synthesis of this compound is typically achieved through the chlorosulfonation of 1,4-dimethoxy-2-methylbenzene. This electrophilic aromatic substitution reaction is a well-established and scalable process, ensuring a reliable supply of the starting material for research and development activities.
| Property | Value | Source |
| Molecular Formula | C₉H₁₁ClO₄S | N/A |
| Molecular Weight | 250.70 g/mol | N/A |
| Appearance | White to off-white solid | N/A |
| Solubility | Soluble in common organic solvents | [4] |
Core Directive: Unveiling the Therapeutic Potential
The true value of this compound lies in the diverse therapeutic possibilities of its sulfonamide derivatives. The following sections explore potential applications, grounded in the established biological activities of related compounds and the predictable influence of its unique substitution pattern.
As a Scaffold for Novel Antimicrobial Agents
The sulfonamide moiety is historically renowned for its antibacterial properties, primarily through the inhibition of dihydropteroate synthase, an essential enzyme in the bacterial folic acid synthesis pathway.[5] The substitution pattern on the benzene ring of this compound offers intriguing possibilities for developing new antimicrobial agents with potentially improved efficacy or a differentiated spectrum of activity.
The methoxy groups can modulate the electronic properties of the sulfonamide, influencing its pKa and, consequently, its ability to mimic the natural substrate, p-aminobenzoic acid (PABA).[6] Furthermore, the 4-methyl group can enhance lipophilicity, potentially improving cell wall penetration in Gram-positive and Gram-negative bacteria. Research on other methyl-substituted benzenesulfonamide derivatives has demonstrated significant antimicrobial activity against a range of pathogens.[7]
Targeting Carbonic Anhydrases for Anticancer Therapy
Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that play a crucial role in pH regulation. In the context of oncology, certain isoforms, particularly CA IX and CA XII, are overexpressed in various tumors and contribute to the acidic tumor microenvironment, promoting tumor growth, invasion, and metastasis. The sulfonamide group is a classic zinc-binding group and is the cornerstone of numerous clinically used CA inhibitors.[8]
The 2,5-dimethoxy and 4-methyl substituents of our lead molecule can be strategically utilized to achieve isoform-selective inhibition. The methoxy groups can form hydrogen bonds with amino acid residues in the active site, while the methyl group can occupy hydrophobic pockets, leading to enhanced binding affinity and selectivity.[8] The development of potent and selective CA IX and XII inhibitors from this scaffold could offer a novel therapeutic strategy for a variety of cancers.[9]
Inhibition of Acetylcholinesterase: A Potential Avenue for Neurodegenerative Diseases
Acetylcholinesterase (AChE) is a key enzyme in the central nervous system responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE is a validated therapeutic approach for managing the symptoms of Alzheimer's disease and other neurodegenerative disorders. Interestingly, 2,5-dimethoxybenzenesulfonyl chloride, a structurally related compound, has been reported to be a potent inhibitor of AChE.[4]
This suggests that sulfonamide derivatives of this compound could also exhibit AChE inhibitory activity. The dimethoxy substitution pattern is a common feature in many CNS-active compounds, and the methyl group could further enhance blood-brain barrier penetration.[3][6]
Synthetic Strategies and Experimental Protocols
The primary utility of this compound in medicinal chemistry is as a reactant for the synthesis of sulfonamides. The reaction with a primary or secondary amine is typically straightforward and high-yielding.
General Protocol for the Synthesis of N-Substituted 2,5-Dimethoxy-4-methylbenzenesulfonamides
Materials:
-
This compound
-
Appropriate primary or secondary amine (1.0 equivalent)
-
Pyridine or triethylamine (1.1 equivalents)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF) as solvent
-
1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Dissolve the amine (1.0 eq) in the chosen solvent in a round-bottom flask.
-
Add the base (pyridine or triethylamine, 1.1 eq) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.05 eq) in the same solvent to the cooled amine solution.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with 1 M HCl.
-
Transfer the mixture to a separatory funnel and extract with the organic solvent.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Visualizing the Potential: Diagrams for Clarity
To further illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: Hypothetical Inhibition of CA IX in the Tumor Microenvironment.
Conclusion: A Versatile Scaffold for Future Drug Discovery
This compound represents a readily accessible and highly versatile scaffold for the development of novel therapeutic agents. The strategic combination of the sulfonamide-forming sulfonyl chloride, the electronically influential methoxy groups, and the lipophilicity-enhancing methyl group provides a rich chemical space for exploration. The potential applications in antimicrobial, anticancer, and neurodegenerative disease research are compelling and warrant further investigation. This technical guide serves as a foundational resource to inspire and guide researchers in harnessing the potential of this promising building block to create the next generation of innovative medicines.
References
-
Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. (2019). PMC - NIH. Available at: [Link]
-
Di-meta-Substituted Fluorinated Benzenesulfonamides as Potent and Selective Anticancer Inhibitors of Carbonic Anhydrase IX and XII. (2020). Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]
-
2,4-Dimethoxybenzenesulfonyl chloride. (n.d.). MySkinRecipes. Available at: [Link]
-
Crystal structures of 4-methoxy-N-(4-methylphenyl)benzenesulfonamide and N-(4-fluorophenyl)-4-methoxybenzenesulfonamide. (n.d.). PMC - NIH. Available at: [Link]
-
Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. (n.d.). Wiley Online Library. Available at: [Link]
-
N-(3-Methoxybenzoyl)-2-methylbenzenesulfonamide. (n.d.). PMC - NIH. Available at: [Link]
-
Synthesis of chiral non racemic sulfonamides and application in asymmetric synthesis. (n.d.). Drexel University. Available at: [Link]
-
Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. (n.d.). MDPI. Available at: [Link]
-
The role of the methoxy group in approved drugs. (2024). PubMed. Available at: [Link]
-
The role of the methoxy group in approved drugs. (n.d.). Request PDF - ResearchGate. Available at: [Link]
-
Synthesis, Characterization, Biological Activities and Molecular Docking of New Benzenesulfonamide Drugs. (n.d.). Longdom Publishing. Available at: [Link]
-
A few biologically active sulfonamide derivatives. (n.d.). ResearchGate. Available at: [Link]
-
Novel Anthraquinone-Based Benzenesulfonamide Derivatives and Their Analogues as Potent Human Carbonic Anhydrase Inhibitors with Antitumor Activity: Synthesis, Biological Evaluation, and In Silico Analysis. (2024). MDPI. Available at: [Link]
-
2,5-Dimethoxybenzenesulfonyl chloride | C8H9ClO4S | CID 137025. (n.d.). PubChem. Available at: [Link]
Sources
- 1. longdom.org [longdom.org]
- 2. researchgate.net [researchgate.net]
- 3. The role of the methoxy group in approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CAS 1483-28-9: 2,5-Dimethoxybenzenesulfonyl chloride [cymitquimica.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
Reactivity of 2,5-Dimethoxy-4-methylbenzenesulfonyl Chloride with Nucleophiles
An In-Depth Technical Guide:
Abstract
This technical guide provides a comprehensive analysis of the reactivity of 2,5-Dimethoxy-4-methylbenzenesulfonyl chloride, a specialized aromatic sulfonyl chloride. The document delineates the fundamental principles governing its reactions with various nucleophiles, including amines, alcohols, and water. By examining the electronic and steric effects of the aryl substituents, this guide offers predictive insights into the compound's reactivity profile. Detailed, field-proven experimental protocols are provided for the synthesis of corresponding sulfonamides and sulfonate esters, complete with mechanistic diagrams and structured data tables. This whitepaper is intended for researchers, scientists, and drug development professionals seeking to leverage this reagent in synthetic organic chemistry.
Introduction and Significance
Benzenesulfonyl chlorides are a cornerstone class of reagents in organic synthesis, primarily utilized for the formation of sulfonamides and sulfonate esters. These functional groups are not merely stable derivatives but are pivotal in medicinal chemistry and materials science. Sulfonamides are a well-established pharmacophore found in numerous antibacterial, diuretic, and hypoglycemic drugs.[1][2] Sulfonate esters are highly valued as excellent leaving groups in nucleophilic substitution reactions, effectively converting a poorly reactive hydroxyl group into a highly reactive one.[3]
This compound is a polysubstituted aromatic sulfonyl chloride. Its unique substitution pattern—two electron-donating methoxy groups and a weakly electron-donating methyl group—imparts specific electronic properties to the sulfonyl functional group. Understanding these properties is critical for predicting its reactivity relative to more common reagents like p-toluenesulfonyl chloride (TsCl) or benzenesulfonyl chloride. This guide will explore the nuanced reactivity of this specific reagent, providing the theoretical grounding and practical methodologies required for its successful application.
Synthesis and Physicochemical Properties
This compound is typically synthesized via electrophilic chlorosulfonation of the corresponding 1,4-dimethoxy-2-methylbenzene. While direct synthesis protocols for this specific molecule are not widely published, analogous procedures involve reacting the parent aromatic compound with chlorosulfonic acid.[1][4]
A plausible synthetic route involves the reaction of 1,4-dimethoxy-2-methylbenzene with chlorosulfonic acid, often in the presence of a solvent like dichloroethane and potentially thionyl chloride, at low temperatures to control the exothermic reaction.[5]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1483-28-9 | [6] |
| Molecular Formula | C₉H₁₁ClO₄S | [6] |
| Molecular Weight | 250.70 g/mol | Calculated |
| Appearance | White to light yellow solid | [6] |
| General Reactivity | Electrophilic at the sulfur atom | General Knowledge |
Core Reactivity Principles
The reactivity of a sulfonyl chloride is dominated by the highly electrophilic nature of the sulfur atom. This electrophilicity arises from the strong electron-withdrawing effects of the two oxygen atoms and the chlorine atom. Nucleophilic attack occurs at the sulfur center, typically following a two-step addition-elimination mechanism, analogous to nucleophilic acyl substitution.[7][8]
3.1. General Mechanism of Nucleophilic Substitution
The reaction proceeds through a transient, high-energy pentacoordinate intermediate. The nucleophile (Nu-H) attacks the sulfur atom, forming a new bond and temporarily breaking the S=O pi bond. This is followed by the expulsion of the chloride ion, which is an excellent leaving group, and subsequent deprotonation of the nucleophile to yield the final product.
Caption: General mechanism for nucleophilic substitution at a sulfonyl chloride.
3.2. Electronic Effects of Substituents
The reactivity of the benzenesulfonyl chloride ring is significantly modulated by its substituents. Electron-withdrawing groups (EWGs) increase the electrophilicity of the sulfur atom, accelerating the rate of nucleophilic attack. Conversely, electron-donating groups (EDGs) decrease it.[9][10]
In this compound:
-
Methoxy Groups (-OCH₃): These are strong activating groups that donate electron density to the aromatic ring through resonance (+R effect).[11][12] This donation reduces the overall electron deficiency at the sulfonyl sulfur, making the compound less reactive than unsubstituted benzenesulfonyl chloride.
-
Methyl Group (-CH₃): This is a weakly activating group that donates electron density through induction (+I effect).[13]
The combined effect of two methoxy groups and one methyl group makes this compound significantly less reactive towards nucleophiles compared to analogs like p-toluenesulfonyl chloride or nitro-substituted benzenesulfonyl chlorides. This attenuated reactivity can be advantageous in complex syntheses where selectivity is required.
Reactions with Specific Nucleophiles
4.1. Amines: Formation of Sulfonamides
The reaction of sulfonyl chlorides with primary or secondary amines is a robust and widely used method for synthesizing sulfonamides.[2][8] The reaction typically requires a base to neutralize the HCl byproduct.[7][14] Tertiary amines like triethylamine or pyridine are commonly used as they do not compete as nucleophiles.[14]
-
Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the primary or secondary amine (1.0 mmol) and a non-nucleophilic base (e.g., triethylamine, 1.5 mmol) in an anhydrous aprotic solvent (e.g., dichloromethane, THF, ~0.1 M).
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.
-
Reagent Addition: Dissolve this compound (1.05 mmol) in a minimal amount of the same anhydrous solvent. Add this solution dropwise to the stirred amine solution over 30-60 minutes. Slow addition is crucial to prevent side reactions, such as the di-sulfonylation of primary amines.[14]
-
Reaction: Allow the mixture to slowly warm to room temperature and stir for 2-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Workup: Upon completion, quench the reaction with water or dilute aqueous HCl. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography or recrystallization to obtain the pure sulfonamide.
Caption: Experimental workflow for sulfonamide synthesis.
4.2. Alcohols: Formation of Sulfonate Esters
Alcohols react with sulfonyl chlorides in the presence of a base to form sulfonate esters.[15] This transformation is synthetically powerful because the resulting sulfonate group (e.g., -OSO₂R) is an excellent leaving group, far superior to the original hydroxyl group.[3] The reaction conditions are similar to those for sulfonamide formation.
-
Setup: Dissolve the alcohol (1.0 mmol) in an anhydrous aprotic solvent (e.g., dichloromethane) in a flask under an inert atmosphere. Add a non-nucleophilic base (e.g., pyridine, 1.5 mmol).
-
Cooling: Cool the mixture to 0 °C.
-
Reagent Addition: Add this compound (1.1 mmol), either neat or as a solution, dropwise to the stirred mixture.
-
Reaction: Stir the reaction at 0 °C to room temperature until completion, as monitored by TLC.
-
Workup & Purification: Perform an aqueous workup similar to the sulfonamide synthesis to remove the base hydrochloride salt and any unreacted starting materials. Purify the resulting sulfonate ester, typically by column chromatography.
Note: Sulfonate esters can be sensitive, and their formation can be reduced by the presence of water or excess base.[16][17] Anhydrous conditions are paramount for high yields.
4.3. Water: Hydrolysis
A significant competing reaction for sulfonyl chlorides is hydrolysis, which converts the sulfonyl chloride to the corresponding sulfonic acid.[18][19] This reaction is generally undesirable and highlights the need for anhydrous solvents and inert atmosphere conditions during reactions with other nucleophiles.[20]
The rate of hydrolysis is dependent on the substituents of the benzene ring.[21] The electron-donating groups on this compound decrease the electrophilicity of the sulfur atom, which should result in a slower rate of hydrolysis compared to benzenesulfonyl chloride or p-nitrobenzenesulfonyl chloride.[22] However, sulfonyl chlorides are generally moisture-sensitive and should be handled accordingly.[23]
Data Summary and Reactivity Comparison
The reactivity of sulfonyl chlorides is a function of both the nucleophile and the electronic properties of the sulfonyl chloride itself.
Table 2: Qualitative Reactivity and Conditions
| Nucleophile | Product Type | Relative Rate | Key Conditions |
| Primary/Secondary Amine | Sulfonamide | Fast | Anhydrous solvent, non-nucleophilic base (pyridine, Et₃N), 0 °C to RT.[14] |
| Alcohol | Sulfonate Ester | Moderate | Anhydrous solvent, base (pyridine), 0 °C to RT.[15] |
| Water | Sulfonic Acid | Slow to Moderate | Undesired side reaction; minimized by anhydrous conditions.[18] |
| Thiol | Thiosulfonate | Fast | Similar conditions to amines/alcohols. |
The electron-donating nature of the methoxy and methyl groups on the title compound decreases its reactivity. This can be placed in context with other common sulfonyl chlorides.
Reactivity Order: p-Nitrobenzenesulfonyl chloride > Benzenesulfonyl chloride > p-Toluenesulfonyl chloride > This compound
This trend is due to the decreasing electrophilicity of the sulfur center as more electron-donating groups are added to the aromatic ring.
Conclusion
This compound is a valuable reagent for the synthesis of highly substituted sulfonamides and sulfonate esters. Its reactivity is governed by the strong electrophilicity of the sulfonyl sulfur, which is tempered by the powerful electron-donating effects of its two methoxy substituents and the methyl group. This attenuated reactivity, compared to more common sulfonyl chlorides, can be exploited for enhanced selectivity in complex molecular syntheses. Successful application of this reagent relies on a firm understanding of its electronic properties and the meticulous application of anhydrous reaction conditions as detailed in the provided protocols. This guide serves as a foundational resource for researchers aiming to incorporate this versatile building block into their synthetic programs.
References
-
Teasdale, A., et al. (2009). Mechanism and Processing Parameters Affecting the Formation of Methyl Methanesulfonate from Methanol and Methanesulfonic Acid: An Illustrative Example for Sulfonate Ester Impurity Formation. ACS Publications. Retrieved from [Link]
-
Brainly. (2022). For electrophilic aromatic substitution reactions, why is a methoxy group on the aromatic ring more activating than a methyl group?. Retrieved from [Link]
-
Baum, J. C., et al. (1991). Sulfonyl esters 3. The formation of sulfone-sulfonates in the reactions of aryl methanesulfonates with sodium hydride. Canadian Journal of Chemistry. Retrieved from [Link]
-
Periodic Chemistry. (2019). Sulfonate Esters. Retrieved from [Link]
-
Teasdale, A., et al. (2010). A Detailed Study of Sulfonate Ester Formation and Solvolysis Reaction Rates and Application toward Establishing Sulfonate Ester Control in Pharmaceutical Manufacturing Processes. ACS Publications. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 23.13: Protection of Amino Groups in Synthesis. Retrieved from [Link]
-
King, J. F., et al. (1990). Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides. ACS Publications. Retrieved from [Link]
-
Novatia, LLC. (2010). A Detailed Kinetic and Mechanistic Investigation of Sulfonate Ester Formation and Solvolysis Reaction Rates. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2020). 26.04 Protecting Groups for Amines: Sulfonamides. YouTube. Retrieved from [Link]
-
Robertson, R. E., et al. (1977). Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Science Publishing. Retrieved from [Link]
- Google Patents. (n.d.). FR2795723A1 - Process for preparing sulphonate salts via alkaline hydrolysis of the corresponding sulfonyl chlorides.
- Blakemore, D. C., et al. (2016). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery: Volume 2.
- Google Patents. (n.d.). EP0941104A1 - Peptide synthesis with sulfonyl protecting groups.
-
Chemistry LibreTexts. (2022). 16.4: Substituent Effects in Substituted Aromatic Rings. Retrieved from [Link]
-
Rogne, O. (1968). Rates of reaction of benzenesulphonyl chloride with some nucleophiles in aqueous solution. Journal of the Chemical Society B: Physical Organic. Retrieved from [Link]
-
Moody, T. S., & Thompson, A. (2014). Aqueous process chemistry: the preparation of aryl sulfonyl chlorides. Green Chemistry. Retrieved from [Link]
-
Thieme. (2024). Recent Advances in the Synthesis of Sulfonamides Intermediates. Retrieved from [Link]
-
Rogne, O. (1970). The hydrolysis of substituted benzenesulphonyl chlorides in water. Journal of the Chemical Society B: Physical Organic. Retrieved from [Link]
-
ResearchGate. (n.d.). Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. Retrieved from [Link]
-
Drabowicz, J., et al. (2018). Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin. MDPI. Retrieved from [Link]
-
Pakistan Journal of Scientific and Industrial Research. (n.d.). Highly Efficient Protocol for Sulfonylation of Amino Acid. Retrieved from [Link]
- Google Patents. (n.d.). CN1434029A - 2, 5-dimethoxy-4-ethyl benzaldehyde sulfide and preparation process and use thereof.
-
Mowbray, C. E., & Biscoe, M. R. (2013). Preparation of sulfonamides from N-silylamines. NIH Public Access. Retrieved from [Link]
-
Evangelisti, L., et al. (2018). The Shapes of Sulfonamides: A Rotational Spectroscopy Study. MDPI. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2022). Directing Effects in Electrophilic Aromatic Substitution Made EASY!. YouTube. Retrieved from [Link]
-
Lumen Learning. (n.d.). 14.3. Substituent Effects. Organic Chemistry II. Retrieved from [Link]
-
Quimica, E. d. (2018). Grids I: Electrophilic Aromatic Substitution. SciELO México. Retrieved from [Link]
-
Macmillan Group - Princeton University. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Retrieved from [Link]
-
ResearchGate. (n.d.). Sulfinamides as Highly Effective Amine Protecting Groups and Their Use in the Conversion of Amino Alcohols into Morpholines. Retrieved from [Link]
-
Walsh, P. J., & Li, H. (2012). Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates. NIH Public Access. Retrieved from [Link]
-
Journal of the American Chemical Society. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Synthesis of sulfonyl chloride substrate precursors. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sulfonate synthesis by sulfonylation (tosylation). Retrieved from [Link]
-
ResearchGate. (2022). Crystal polymorphism and spectroscopical properties of sulfonamides in solid state by means of First Principles calculations. Retrieved from [Link]
-
ResearchGate. (n.d.). The Chemistry of Sulphonic Acids, Esters and their Derivatives. Retrieved from [Link]
-
PubMed. (2017). Sulfonamide Derived Esters: Synthesis, Characterization, Density Functional Theory and Biological Evaluation through Experimental and Theoretical Approach. Retrieved from [Link]
-
Chemistry Stack Exchange. (2020). The increasing order of reactivity of substituted benzoyl chlorides towards nucleophilic substitution. Retrieved from [Link]
-
Chinese Journal of Chemistry. (2022). Reactions of Sulfonyl Chlorides and Unsaturated Compounds. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 4-Cyano-2-methoxybenzenesulfonyl Chloride. Retrieved from [Link]
-
Scilit. (2001). Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 2,5-dimethoxybenzyl chloride. Retrieved from [Link]
Sources
- 1. books.rsc.org [books.rsc.org]
- 2. thieme-connect.com [thieme-connect.com]
- 3. periodicchemistry.com [periodicchemistry.com]
- 4. rsc.org [rsc.org]
- 5. CN1434029A - 2,5-dimethoxy-4-ethyl benzaldehyde sulfide and preparation process and use thereof - Google Patents [patents.google.com]
- 6. CAS 1483-28-9: 2,5-Dimethoxybenzenesulfonyl chloride [cymitquimica.com]
- 7. youtube.com [youtube.com]
- 8. Preparation of sulfonamides from N-silylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. 14.3. Substituent Effects | Organic Chemistry II [courses.lumenlearning.com]
- 11. brainly.com [brainly.com]
- 12. Grids I: Electrophilic Aromatic Substitution [scielo.org.mx]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Sulfonate synthesis by sulfonylation (tosylation) [organic-chemistry.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. FR2795723A1 - PROCESS FOR PREPARING SULPHONATE SALTS VIA ALKALINE HYDROLYSIS OF THE CORRESPONDING SULFONYL CHLORIDES - Google Patents [patents.google.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. cdnsciencepub.com [cdnsciencepub.com]
- 22. researchgate.net [researchgate.net]
- 23. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes and Protocols for Amine Protection Using 2,5-Dimethoxy-4-methylbenzenesulfonyl Chloride
Introduction: A Strategic Approach to Amine Protection
In the intricate landscape of multi-step organic synthesis, particularly within pharmaceutical and materials science, the judicious protection and deprotection of reactive functional groups is paramount. The amine moiety, with its inherent nucleophilicity and basicity, often requires temporary masking to prevent unwanted side reactions. While numerous amine protecting groups exist, the selection of an appropriate group is dictated by its stability to various reaction conditions and the ease and selectivity of its removal.
Arenesulfonyl chlorides are a well-established class of reagents for the protection of primary and secondary amines, forming stable sulfonamides.[1] The robustness of the sulfonamide bond often necessitates harsh deprotection conditions, such as strong acids or dissolving metal reduction.[2] However, by strategically modifying the electronic properties of the aryl ring, the lability of the sulfonamide can be finely tuned. This guide details the use of 2,5-Dimethoxy-4-methylbenzenesulfonyl chloride , a reagent designed for the robust protection of amines with the advantage of a more facile, acid-mediated deprotection. The electron-donating methoxy groups at the ortho and para positions, supplemented by the methyl group, are anticipated to increase the acid sensitivity of the resulting sulfonamide, allowing for its cleavage under conditions that leave less acid-labile protecting groups intact.
Mechanistic Rationale
Protection: Sulfonamide Formation
The protection of a primary or secondary amine with this compound proceeds via a nucleophilic substitution reaction at the sulfur atom of the sulfonyl chloride. The amine's lone pair of electrons attacks the electrophilic sulfur center, leading to the displacement of the chloride leaving group. This reaction is typically carried out in the presence of a non-nucleophilic base, such as pyridine or triethylamine, to neutralize the hydrochloric acid byproduct.[3]
Deprotection: Acid-Catalyzed Cleavage
The enhanced lability of the 2,5-dimethoxy-4-methylbenzenesulfonamide in acidic media is attributed to the electron-rich nature of the benzene ring. The methoxy groups, particularly at the ortho and para positions, stabilize the transition state of the protonated sulfonamide, facilitating the cleavage of the S-N bond. It is postulated that protonation of a sulfonyl oxygen atom, followed by nucleophilic attack of water or another nucleophile at the sulfur atom, leads to the release of the free amine and the corresponding sulfonic acid. The presence of the 4-methyl group further enhances the electron-donating properties of the ring system, contributing to this increased acid sensitivity.
Synthesis of this compound
A plausible synthetic route to this compound involves the chlorosulfonation of the corresponding 1,4-dimethoxy-2-methylbenzene. This method is adapted from a known procedure for the synthesis of 2,5-dimethoxybenzenesulfonyl chloride.[4]
Reaction Scheme: (Starting Material: 1,4-dimethoxy-2-methylbenzene) -> (Reagents: Chlorosulfonic acid, Thionyl chloride in Dichloroethane) -> (Product: this compound)
Representative Procedure:
-
In a three-necked flask equipped with a dropping funnel and a stirrer, dissolve 1,4-dimethoxy-2-methylbenzene in dichloroethane.
-
Cool the solution in an ice bath to 0-10 °C.
-
Slowly add a mixture of chlorosulfonic acid and thionyl chloride dropwise to the stirred solution, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to stir for an additional 2 hours at the same temperature.
-
Carefully pour the reaction mixture into ice water with vigorous stirring.
-
Separate the organic layer, and extract the aqueous layer with dichloroethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude this compound, which can be further purified by recrystallization.
Experimental Protocols
Protocol 1: Protection of a Primary Amine
This protocol describes a general procedure for the protection of a primary amine using this compound.
Materials:
-
Primary amine (1.0 equiv)
-
This compound (1.1 equiv)
-
Pyridine or Triethylamine (1.5 equiv)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the primary amine and dissolve it in anhydrous DCM.
-
Add pyridine or triethylamine to the solution and cool to 0 °C in an ice bath.
-
In a separate flask, dissolve this compound in anhydrous DCM.
-
Add the solution of this compound dropwise to the amine solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-12 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization.
Protection Workflow Diagram
Caption: Workflow for amine protection.
Protocol 2: Deprotection of 2,5-Dimethoxy-4-methylbenzenesulfonamide via Acidic Cleavage
This protocol outlines a representative procedure for the removal of the 2,5-dimethoxy-4-methylbenzenesulfonyl protecting group using trifluoroacetic acid (TFA). The use of a scavenger is recommended to trap the carbocation generated from the protecting group.
Materials:
-
N-(2,5-Dimethoxy-4-methylbenzenesulfonyl)-protected amine (1.0 equiv)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Anisole or Triisopropylsilane (TIS) (scavenger)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve the protected amine in anhydrous DCM in a round-bottom flask.
-
Add the scavenger (e.g., anisole, 5-10% v/v).
-
Cool the solution in an ice bath.
-
Slowly add trifluoroacetic acid (typically 20-50% v/v in DCM) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1-6 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Carefully quench the reaction by slowly adding it to a stirred, cooled saturated aqueous sodium bicarbonate solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography or other suitable methods to isolate the free amine.
Deprotection Workflow Diagram
Caption: Workflow for acidic deprotection.
Data Summary
The following table summarizes representative conditions for the protection and deprotection protocols. Note that optimal conditions may vary depending on the specific substrate and should be determined empirically.
| Process | Reagents | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) | Notes |
| Protection | Amine, this compound, Pyridine | DCM or THF | 0 to RT | 2-12 | 85-95 | Reaction time is substrate-dependent. |
| Deprotection | Protected Amine, TFA, Anisole | DCM | 0 to RT | 1-6 | 70-90 | Scavenger is crucial to prevent side reactions.[5] |
Conclusion
This compound serves as a valuable reagent for the protection of primary and secondary amines. The resulting sulfonamides exhibit good stability under various synthetic conditions while being amenable to cleavage under moderately acidic conditions. This feature provides a useful level of orthogonality with other protecting groups. The protocols provided herein offer a solid foundation for the application of this protecting group strategy in complex organic synthesis. Researchers are encouraged to optimize the described conditions for their specific substrates to achieve maximal yields and purity.
References
- Google Patents. (n.d.). CN1434029A - 2,5-dimethoxy-4-ethyl benzaldehyde sulfide and preparation process and use thereof.
-
Wikipedia. (2023, December 2). Benzenesulfonyl chloride. In Wikipedia. Retrieved from [Link]
- Javorskis, T., & Orentas, E. (2017). For chemoselective acidic hydrolysis of N-arylsulfonamides with trifluoromethanesulfonic acid, a near-stoichiometric amount of the acid was found to be sufficient to deprotect various neutral or electron-deficient N-arylsulfonamides, whereas electron-rich substrates provided sulfonyl group migration products. The Journal of Organic Chemistry, 82(24), 13423–13439.
- Moussa, Z., & Romo, D. (2006). A mild deprotection for notoriously difficult to unmask primary N-(p-toluenesulfonyl) amides occurs at low temperature by initial activation of the nitrogen with a trifluoroacetyl group, followed by reductive cleavage of the p-toluenesulfonyl group with samarium diiodide. Synlett, 2006(20), 3294–3298.
- Alonso, E., Ramón, D. J., & Yus, M. (1997). The reaction of different protected alcohols, amines and amides with lithium and a catalytic amount of naphthalene in THF at low temperature leads to their deprotection under very mild reaction conditions, the process being in many cases chemoselective. Tetrahedron, 53(42), 14355–14368.
-
YouTube. (2020, May 18). 26.04 Protecting Groups for Amines: Sulfonamides. Retrieved from [Link]
- Fukuyama, T., Jow, C.-K., & Cheung, M. (1995). 2- and 4-Nitrobenzenesulfonamides: Exceptionally versatile means for preparation of secondary amines and protection of amines. Tetrahedron Letters, 36(36), 6373–6374.
-
ResearchGate. (2015, July 8). What are the good and efficient methods for deprotection of 2,4-dimethoxybenzylamine (DMB) and PMB amines? Retrieved from [Link]
- Yung, D. K., Forrest, T. P., Manzer, A. R., & Gilroy, M. L. (1977). Reactions of benzenesulfonohydrazides and benzenesulfonamides with hydrogen chloride or hydrogen bromide in acetic acid. Journal of Pharmaceutical Sciences, 66(7), 1009–1012.
- Miller, J. A., & Z-C, M. (1986). A method for the rapid cleavage of sulfonamides. The Journal of Organic Chemistry, 51(1), 184-186.
- Kamal, A., & Rao, N. V. (1998). A mild and efficient cleavage of sulfonamides using samarium(II) iodide. Tetrahedron Letters, 39(20), 3343-3346.
- Vedejs, E., & Lin, S. (1994). Deprotection of arenesulfonamides with samarium iodide. The Journal of Organic Chemistry, 59(7), 1602–1603.
-
ResearchGate. (n.d.). Coupling reaction of methyl benzenesulphonyl chloride with different substituted aromatic amines. Retrieved from [Link]
Sources
- 1. Synthesis and cathodic cleavage of a set of substituted benzenesulfonamides including the corresponding tert-butyl sulfonylcarbamates: pKa of sulfonamides - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. CAS 1483-28-9: 2,5-Dimethoxybenzenesulfonyl chloride [cymitquimica.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. CN1434029A - 2,5-dimethoxy-4-ethyl benzaldehyde sulfide and preparation process and use thereof - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols: The 2-Methoxybenzenesulfonyl (Mbs) Group for the Protection of Primary and Secondary Amines
Introduction: Navigating the Landscape of Amine Protection
In the intricate world of multi-step organic synthesis, particularly within pharmaceutical and complex molecule development, the selective masking and unmasking of reactive functional groups is a paramount strategy.[1][2] Amines, being inherently nucleophilic and basic, often necessitate temporary protection to prevent undesired side reactions.[2] The ideal protecting group should be easily introduced, stable under a variety of reaction conditions, and removable under mild conditions that do not compromise the integrity of the rest of the molecule.[1] Sulfonamides are a robust class of amine protecting groups, valued for their stability across a wide range of chemical environments.[3]
Among the arylsulfonyl protecting groups, the 2-methoxybenzenesulfonyl (Mbs) group offers a nuanced profile for the protection of primary and secondary amines. Introduced via the reaction with 2-methoxybenzenesulfonyl chloride (Mbs-Cl), the resulting Mbs-sulfonamide effectively attenuates the nucleophilicity and basicity of the amine nitrogen. This guide provides a comprehensive overview of the Mbs group, detailing its application, key advantages, and detailed protocols for both the protection and deprotection of primary and secondary amines, drawing upon established principles of sulfonamide chemistry.
The Scientific Rationale: Why Choose the Mbs Protecting Group?
The utility of the Mbs group is best understood in the context of other sulfonyl protecting groups, such as the widely used p-toluenesulfonyl (Tosyl, Ts) and the 2-nitrobenzenesulfonyl (Nosyl, Ns) groups.[4]
-
Stability: Like other sulfonyl groups, the Mbs group is stable to a broad spectrum of acidic and basic conditions, making it a reliable choice for syntheses involving diverse reagents.[3]
-
Activation of the N-H bond: The strong electron-withdrawing nature of the sulfonyl group acidifies the N-H proton of a primary Mbs-sulfonamide. This facilitates selective N-alkylation reactions to generate secondary amines, a strategy famously employed in the Fukuyama amine synthesis using the analogous nosyl group.[5][6]
-
Mild Deprotection (Inferred): The key advantage of ortho-substituted benzenesulfonamides, like the nosyl group, is their susceptibility to cleavage under mild, nucleophilic conditions.[5][6] Deprotection proceeds via a nucleophilic aromatic substitution mechanism, typically with a thiol nucleophile. While the electron-donating methoxy group in the Mbs moiety may render it less reactive to this cleavage compared to the electron-withdrawing nitro group of the nosyl protecting group, it still offers a potentially milder and more orthogonal deprotection strategy compared to the harsh reductive conditions often required for tosyl groups.[4]
-
Orthogonality: The presumed mild, thiol-mediated deprotection of the Mbs group allows for an orthogonal protection strategy. It can be selectively removed in the presence of acid-labile groups (e.g., Boc) and hydrogenolysis-labile groups (e.g., Cbz), which is a significant advantage in complex synthetic routes.[5]
Core Mechanisms: Protection and Deprotection Pathways
The fundamental transformations involving the Mbs protecting group are the initial protection of the amine and its subsequent removal.
Protection of Amines with Mbs-Cl
The protection of a primary or secondary amine with 2-methoxybenzenesulfonyl chloride is a straightforward nucleophilic substitution reaction. The amine attacks the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride leaving group. This reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the HCl byproduct.
Caption: Protection of an amine with Mbs-Cl.
Deprotection of Mbs-Protected Amines
The deprotection of Mbs-sulfonamides is proposed to proceed through a mechanism analogous to that of nosylamides, which involves a nucleophilic aromatic substitution. A soft nucleophile, such as a thiolate, attacks the aromatic ring at the position bearing the sulfonyl group, forming a Meisenheimer-like intermediate. This is followed by the elimination of the sulfonamide anion and subsequent collapse to release the free amine.
Caption: Proposed deprotection of an Mbs-protected amine.
Experimental Protocols
The following protocols are provided as a general guide and may require optimization based on the specific substrate and scale of the reaction.
Protocol 1: Protection of a Primary Amine with Mbs-Cl
This protocol outlines the general procedure for the Mbs protection of a primary amine.
Materials:
-
Primary amine
-
Triethylamine (Et₃N) or Pyridine
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, and ice bath
Procedure:
-
Dissolve the primary amine (1.0 eq.) in anhydrous DCM.
-
Add triethylamine (1.2 eq.) to the solution and stir for 5 minutes at room temperature.
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of 2-methoxybenzenesulfonyl chloride (1.1 eq.) in anhydrous DCM dropwise to the stirred amine solution.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding 1 M HCl.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
-
Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude Mbs-protected amine can be purified by column chromatography on silica gel or by recrystallization.
Protocol 2: Protection of a Secondary Amine with Mbs-Cl
This protocol is suitable for the Mbs protection of a secondary amine.
Materials:
-
Secondary amine
-
4-Dimethylaminopyridine (DMAP) (catalytic amount)
-
Triethylamine (Et₃N)
-
Anhydrous Dichloromethane (DCM)
-
Standard aqueous work-up solutions (as in Protocol 1)
Procedure:
-
Dissolve the secondary amine (1.0 eq.), triethylamine (1.5 eq.), and a catalytic amount of DMAP in anhydrous DCM.
-
Cool the solution to 0 °C.
-
Slowly add 2-methoxybenzenesulfonyl chloride (1.2 eq.).
-
Allow the reaction to warm to room temperature and stir overnight. Monitor by TLC.
-
Perform an aqueous work-up as described in Protocol 1 (steps 6-9).
-
Purify the product as necessary.
Protocol 3: Deprotection of an Mbs-Protected Amine
This protocol is based on the well-established methods for the cleavage of nosylamides and serves as a starting point for the deprotection of Mbs-sulfonamides.[6][11]
Materials:
-
Mbs-protected amine
-
Thiophenol or other suitable thiol
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)
-
Standard work-up and purification supplies
Procedure:
-
Dissolve the Mbs-protected amine (1.0 eq.) in anhydrous DMF.
-
Add potassium carbonate (2.0-3.0 eq.) and thiophenol (1.5-2.0 eq.).
-
Stir the mixture at room temperature for 12-24 hours. The reaction can be gently heated (e.g., to 50 °C) to increase the rate if necessary. Monitor by TLC.
-
Upon completion, dilute the reaction mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude amine by column chromatography.
Data Presentation: Reaction Conditions at a Glance
| Protection of | Reagent | Base | Solvent | Temperature | Typical Time |
| Primary Amine | Mbs-Cl (1.1 eq.) | Et₃N (1.2 eq.) | DCM | 0 °C to RT | 2-12 h |
| Secondary Amine | Mbs-Cl (1.2 eq.) | Et₃N (1.5 eq.) / DMAP (cat.) | DCM | 0 °C to RT | 12-24 h |
| Deprotection | Reagent | Base | Solvent | Temperature | Typical Time |
| Mbs-Amine | Thiophenol (1.5-2.0 eq.) | K₂CO₃ (2.0-3.0 eq.) | DMF | RT to 50 °C | 12-24 h |
Troubleshooting and Field-Proven Insights
-
Incomplete Protection: If the protection reaction is sluggish, particularly with sterically hindered amines, adding a catalytic amount of DMAP can be beneficial. Gentle heating may also be required, but care should be taken to avoid side reactions.
-
Difficult Deprotection: As the methoxy group is electron-donating, the deprotection of Mbs-amines may be slower than that of nosyl-amines. If the reaction with thiophenol and potassium carbonate is slow, consider using a stronger base like cesium carbonate, which can enhance the nucleophilicity of the thiolate. Alternatively, using a more nucleophilic thiol, such as mercaptoacetic acid, in the presence of a suitable base could be explored.[11]
-
Purification: Mbs-protected amines, like other sulfonamides, are often crystalline solids, which can simplify purification by recrystallization.
Conclusion and Future Outlook
The 2-methoxybenzenesulfonyl (Mbs) group is a valuable addition to the synthetic chemist's toolbox for the protection of primary and secondary amines. Its inherent stability, coupled with the potential for mild, orthogonal deprotection, makes it an attractive alternative to more traditional sulfonyl protecting groups. While the deprotection conditions may require optimization for specific substrates due to the electronic nature of the methoxy substituent, the underlying principles established by the closely related nosyl group provide a solid foundation for its application. Further research into the precise reactivity and scope of the Mbs group will undoubtedly continue to refine its use in the synthesis of complex and valuable molecules.
References
- Maclaren, J. A., Hiskey, R. G., & Adams, C. W. (Year). Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. Journal Name, Volume(Issue), pages. [Link not available]
-
(n.d.). The Role of Protected Amino Acids in Modern Peptide Synthesis. Retrieved from [Link]
-
Oakwood Chemical. (n.d.). 2-Methoxy-benzenesulfonyl chloride. Retrieved from [Link]
-
Master Organic Chemistry. (2018, June 7). Protecting Groups For Amines: Carbamates. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]
- (n.d.). Deprotection of o-Nitrobenzensulfonyl (Nosyl) Derivatives of Amines Mediated by a Solid-Supported Thiol. Synlett.
-
Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]
- (n.d.).
- (n.d.). Protecting Groups in Peptide Synthesis. PubMed.
-
Chemistry LibreTexts. (2021, July 31). 23.13: Protection of Amino Groups in Synthesis. Retrieved from [Link]
-
PubChem. (n.d.). 2-Methoxybenzenesulfonyl Chloride. Retrieved from [Link]
-
Chem-Station. (2014, May 6). Sulfonyl Protective Groups. Retrieved from [Link]
- (2023, June 7). Nms‐Amides: An Amine Protecting Group with Unique Stability and Selectivity. PMC.
-
Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]
- (n.d.). preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. Organic Syntheses Procedure.
- (2025, August 6). Deprotection of 2-Nitrobenzenesulfonamides Using Fluorous and Solid Phase Reagents.
- (2022, August 10). Nosyl (2-Nitrobenzenesulfonyl) Annulation Strategy toward Winding Vine-Shaped Bithiophenes. SciSpace.
- (n.d.). 1 Protection Reactions. Wiley-VCH.
- (n.d.). An efficient and expeditious Fmoc protection of amines and amino acids in aqueous media. The Royal Society of Chemistry.
-
Chem-Station. (2014, March 31). Fukuyama Amine Synthesis. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amino Protecting Groups Stability. Retrieved from [Link]
Sources
- 1. Protective Groups [organic-chemistry.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Sulfonyl Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]
- 4. Nms‐Amides: An Amine Protecting Group with Unique Stability and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Fukuyama Amine Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 7. 2-Methoxybenzenesulfonyl chloride, 95% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 8. 2-Methoxy-benzenesulfonyl chloride [oakwoodchemical.com]
- 9. 2-Methoxybenzenesulfonyl chloride | 10130-87-7 [sigmaaldrich.com]
- 10. 2-Methoxybenzenesulfonyl chloride, 95% 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
Synthesis of Novel Sulfonamides Utilizing 2,5-Dimethoxy-4-methylbenzenesulfonyl Chloride: A Detailed Application Note and Protocol
This comprehensive guide is designed for researchers, medicinal chemists, and professionals in drug development, providing a detailed protocol and in-depth scientific rationale for the synthesis of sulfonamides using 2,5-Dimethoxy-4-methylbenzenesulfonyl chloride. This application note moves beyond a simple recitation of steps to offer a foundational understanding of the reaction, enabling informed optimization and troubleshooting.
Introduction: The Enduring Importance of the Sulfonamide Scaffold
The sulfonamide functional group (-SO₂NHR) is a cornerstone of medicinal chemistry, forming the structural basis for a wide array of therapeutic agents.[1][2] From their initial discovery as antibacterial agents to their current applications as anticancer, antiviral, and anti-inflammatory drugs, sulfonamides possess a remarkable versatility that continues to drive innovation in drug discovery.[3][4] The synthesis of novel sulfonamide derivatives is a critical activity in the pursuit of new and improved pharmaceuticals. The specific substitution pattern of the arylsulfonyl chloride precursor plays a crucial role in modulating the physicochemical and pharmacological properties of the resulting sulfonamide. The reagent this compound offers a unique scaffold with electron-donating methoxy groups and a methyl group, which can influence the biological activity and pharmacokinetic profile of the final compounds.
Mechanistic Insights: The Nucleophilic Acyl Substitution Reaction
The synthesis of sulfonamides from a sulfonyl chloride and a primary or secondary amine proceeds via a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This attack leads to the formation of a transient pentacoordinate intermediate, which then collapses, expelling the chloride ion as a leaving group. A base, such as pyridine or triethylamine, is typically employed to neutralize the hydrochloric acid (HCl) generated during the reaction, driving the equilibrium towards product formation.[5]
The reactivity of the sulfonyl chloride is influenced by the electronic nature of the substituents on the benzene ring. Electron-withdrawing groups increase the electrophilicity of the sulfur atom, accelerating the reaction, while electron-donating groups, such as the methoxy groups in this compound, can decrease reactivity.[6][7] Understanding this electronic influence is key to optimizing reaction conditions.
Caption: General reaction mechanism for sulfonamide synthesis.
Experimental Protocol: Synthesis of a Model Sulfonamide
This protocol details the synthesis of a representative sulfonamide using this compound and a primary amine.
Materials and Reagents
| Reagent | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| This compound | C₉H₁₁ClO₄S | 250.70 | 1225058-92-3 |
| Primary Amine (e.g., Aniline) | C₆H₇N | 93.13 | 62-53-3 |
| Pyridine (or Triethylamine) | C₅H₅N | 79.10 | 110-86-1 |
| Dichloromethane (DCM), anhydrous | CH₂Cl₂ | 84.93 | 75-09-2 |
| 1 M Hydrochloric Acid (HCl) | HCl | 36.46 | 7647-01-0 |
| Saturated Sodium Bicarbonate (NaHCO₃) solution | NaHCO₃ | 84.01 | 144-55-8 |
| Brine (Saturated NaCl solution) | NaCl | 58.44 | 7647-14-5 |
| Anhydrous Magnesium Sulfate (MgSO₄) | MgSO₄ | 120.37 | 7487-88-9 |
Step-by-Step Procedure
-
Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary amine (1.0 equivalent) in anhydrous dichloromethane (DCM).
-
Causality Explained: Anhydrous conditions are crucial as sulfonyl chlorides can react with water, leading to the formation of the corresponding sulfonic acid and reducing the yield of the desired sulfonamide. An inert atmosphere prevents side reactions with atmospheric moisture and oxygen.
-
-
Base Addition: Cool the solution to 0 °C using an ice-water bath. Slowly add pyridine or triethylamine (1.2 equivalents) to the stirred solution.
-
Causality Explained: The base is added to neutralize the HCl produced during the reaction. Adding it at a low temperature helps to control any exotherm. A slight excess of the base ensures complete neutralization.
-
-
Sulfonyl Chloride Addition: Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C over 15-20 minutes.
-
Causality Explained: Dropwise addition of the sulfonyl chloride at a low temperature helps to control the reaction rate and prevent potential side reactions that could occur at higher temperatures.
-
-
Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Causality Explained: The reaction time can vary depending on the nucleophilicity of the amine. TLC is an essential tool to determine when the starting materials have been consumed and the product has formed.
-
-
Workup: Upon completion of the reaction (as indicated by TLC), dilute the reaction mixture with DCM. Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (to remove excess pyridine/triethylamine), water, saturated NaHCO₃ solution (to remove any remaining acidic impurities), and finally with brine.
-
Causality Explained: The aqueous workup is designed to remove the base, its salt, and any water-soluble impurities, leading to a cleaner crude product.
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Causality Explained: Removal of all water from the organic phase is critical before solvent evaporation to prevent hydrolysis of the product upon storage.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the pure sulfonamide.
-
Causality Explained: Purification is necessary to remove any unreacted starting materials and non-polar byproducts, ensuring the high purity of the final compound required for biological testing and further applications.
-
Caption: Experimental workflow for sulfonamide synthesis.
Safety and Handling Precautions
This compound is a corrosive substance that can cause severe skin burns and eye damage.[8][9][10] It is also moisture-sensitive and can release toxic gases upon contact with water.[8][10] Therefore, it is imperative to handle this reagent in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[9][10] Amines can also be toxic and corrosive, so their safety data sheets (SDS) should be consulted before use.[11] All waste materials should be disposed of in accordance with institutional and local regulations.
Characterization of the Synthesized Sulfonamides
The identity and purity of the synthesized sulfonamides should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the structure of the final product.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to confirm the molecular weight and elemental composition of the synthesized compound.
-
Infrared (IR) Spectroscopy: The presence of characteristic S=O stretching bands around 1350 cm⁻¹ and 1160 cm⁻¹ confirms the formation of the sulfonamide group.
-
Melting Point: A sharp melting point is indicative of a pure compound.
Conclusion
The synthesis of sulfonamides using this compound provides a versatile route to novel compounds with potential applications in drug discovery. By understanding the underlying reaction mechanism and adhering to a carefully designed experimental protocol, researchers can efficiently synthesize and purify these valuable molecules. The electron-donating nature of the substituents on the benzenesulfonyl chloride may necessitate longer reaction times or slightly elevated temperatures compared to reactions with electron-deficient sulfonyl chlorides. Careful monitoring and optimization are key to achieving high yields and purity.
References
-
Vizgert, R. V. Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin. Molecules2020 , 25(12), 2845. [Link]
-
Parveen, M.; Malla, A. M.; Alam, M.; Ahmad, S.; Rehman, M. U.; Hamid, H. Design and Synthesis of Sulfonamides Derivatives: A Review. Pol. J. Chem. Tech.2023 , 25(2), 60-74. [Link]
-
Hosseininezhad, S. Sulfonamide Scaffold Synthesis Methods: A Review. ResearchGate2022 . [Link]
- Rattanburi, O.; Suksrichavalit, T.; Prachayasittikul, V. Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface2018, 8(4), 194-210.
-
Sonu; Kumar, A.; Singh, R. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Environ. Sci. Pollut. Res.2022 , 29, 32991–33013. [Link]
-
Abdel-Wahab, B. F.; Mohamed, H. A.; El-Sayed, M. A.-A. Synthesis and Biological Evaluation of Sulfonamide Derivatives as Antimicrobial Agents. Acta Pharm.2013 , 63(1), 1-14. [Link]
-
Hameed, A. D.; Al-Fatlawi, A. A. Y.; Al-Fatlawi, A. A. Y. Synthesis and Biological Activity of New Sulfonamide Derivatives. International Journal of Drug Delivery Technology2021 , 11(4), 1394-1398. [Link]
-
Canadian Journal of Chemistry. Effect of the Position of the Substituent in the Electrochemical Reduction of Nitro-Substituted Benzenesulfonyl Chlorides. [Link]
-
Islam, M. R.; et al. Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs. BioMed Research International2014 , 2014, 901317. [Link]
-
Li, Y.; et al. Design and Synthesis of Novel Sulfonamide-Derived Triazoles and Bioactivity Exploration. Curr. Med. Sci.2021 , 41(4), 796-806. [Link]
-
Khan, S. A. Biological Activities of Sulfonamides. Indian Journal of Pharmaceutical Sciences2005 , 67(2), 152-159. [Link]
-
Wikipedia. Nucleophilic aromatic substitution. [Link]
-
LibreTexts. Nucleophilic Reactions of Benzene Derivatives. [Link]
-
Upstem Academy. Nucleophilic Substitution of Benzenes. [Link]
Sources
- 1. psjd.icm.edu.pl [psjd.icm.edu.pl]
- 2. researchgate.net [researchgate.net]
- 3. ptfarm.pl [ptfarm.pl]
- 4. ijpsonline.com [ijpsonline.com]
- 5. cbijournal.com [cbijournal.com]
- 6. Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin [mdpi.com]
- 7. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 8. fishersci.com [fishersci.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. fishersci.com [fishersci.com]
- 11. assets.thermofisher.cn [assets.thermofisher.cn]
Application Notes & Protocols: Selective Deprotection of the 4-Methoxybenzenesulfonyl (Mbs) Group from Sulfonamides
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Role and Challenge of the Mbs Protecting Group
The 4-methoxybenzenesulfonyl (Mbs) group is a valuable protecting group for amines, converting them into stable sulfonamides. Its electronic properties, influenced by the electron-donating methoxy group on the phenyl ring, differentiate it from the more common tosyl (Ts) group, often allowing for milder deprotection conditions. Sulfonamides are exceptionally stable to a wide range of reagents and reaction conditions, which is a double-edged sword in complex multi-step synthesis.[1][2][3][4] While this stability is advantageous during synthetic sequences, the cleavage of the robust N-S bond to regenerate the free amine can be a significant challenge, often requiring harsh conditions that may compromise sensitive functional groups elsewhere in the molecule.[3][4][5]
This guide provides a detailed analysis of the primary strategies for the deprotection of Mbs-sulfonamides, focusing on the mechanistic rationale behind each method and providing field-tested protocols. We will explore both acidic and reductive cleavage methods, offering a comparative overview to aid in the selection of the optimal conditions for your specific synthetic challenge.
Strategic Considerations for Mbs Deprotection
The choice between acidic or reductive cleavage is dictated by the overall functionality of the substrate. The Mbs group's methoxy substituent makes the sulfonyl group more labile to acidolysis compared to unsubstituted arenesulfonyl groups. Concurrently, this electronic feature also influences its behavior under reductive conditions.
A critical analysis of the substrate's functional groups is the first step. The presence of other acid-sensitive groups (e.g., Boc, trityl, silyl ethers) or reducible moieties (e.g., azides, nitro groups, alkenes) will determine the appropriate deprotection strategy.
Caption: Decision workflow for selecting an Mbs deprotection method.
Part 1: Acid-Mediated Deprotection
Acid-catalyzed deprotection proceeds via protonation of one of the sulfonyl oxygens, followed by nucleophilic attack on the sulfur atom or, more commonly, fragmentation involving the cleavage of the N-S bond. The resulting carbocation from the 4-methoxybenzenesulfonyl group is stabilized by the electron-donating methoxy group, facilitating the cleavage.
Method 1: Trifluoroacetic Acid (TFA)
Trifluoroacetic acid is a strong, volatile acid commonly used for the removal of acid-labile protecting groups.[6] It is often used in a mixture with a scavenger, such as thioanisole or triethylsilane (TES), to trap the electrophilic species generated during deprotection and prevent side reactions with sensitive residues like tryptophan or methionine.[7][8]
Mechanism of TFA-Mediated Cleavage
Caption: Simplified mechanism of acid-catalyzed Mbs deprotection.
Experimental Protocol: TFA/Thioanisole Cleavage
-
Preparation: Dissolve the Mbs-protected sulfonamide (1.0 equiv) in dichloromethane (DCM, approx. 0.1 M). To this solution, add thioanisole (2.0–5.0 equiv) as a scavenger.
-
Reaction: Cool the mixture to 0 °C in an ice bath. Add trifluoroacetic acid (TFA) dropwise (typically 10-50% v/v with DCM).[9]
-
Monitoring: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, concentrate the reaction mixture in vacuo to remove the bulk of the TFA and DCM.
-
Purification: Dissolve the residue in a suitable solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. The crude product can then be purified by column chromatography or recrystallization.
Part 2: Reductive Deprotection
Reductive cleavage offers a powerful alternative to acidic methods, particularly for substrates containing acid-sensitive functionalities. These methods typically involve single-electron transfer (SET) from a reducing agent to the sulfonamide, leading to the fragmentation of the N-S bond.[10]
Method 2: Magnesium in Methanol (Mg/MeOH)
The Mg/MeOH system is an economical, convenient, and effective dissolving metal reducing agent.[11][12][13] It generates solvated electrons that can reduce the sulfonamide group. This method is particularly useful for desulfonylation and is known to be compatible with various functional groups.[14]
Causality and Insights
The reaction is initiated by the single electron transfer from magnesium metal to the arenesulfonyl group. The methanol serves as a crucial proton source for the subsequent steps. The reaction is often initiated with a small amount of iodine (I₂) to activate the magnesium surface.
Experimental Protocol: Mg/MeOH Cleavage
-
Setup: To a solution of the Mbs-protected sulfonamide (1.0 equiv) in anhydrous methanol (0.05–0.1 M) in a round-bottom flask equipped with a condenser, add magnesium turnings (10–20 equiv).
-
Initiation: Add a catalytic crystal of iodine (I₂). The reaction mixture will typically warm up, and hydrogen gas evolution will be observed. The reaction may require heating to reflux to ensure a steady rate.[13]
-
Monitoring: Stir the reaction vigorously at reflux for 2–8 hours. Monitor the progress by TLC or LC-MS. Additional portions of Mg and MeOH may be required for sluggish reactions.
-
Workup: After completion, cool the reaction mixture to room temperature and carefully quench by adding 1 M aqueous HCl until the excess magnesium is consumed and the solution becomes acidic.
-
Purification: Concentrate the mixture in vacuo to remove the methanol. Basify the aqueous residue with aqueous NaOH or NH₄OH to a pH > 10 and extract the free amine with an organic solvent (e.g., ethyl acetate, DCM). Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate to yield the crude product, which can be further purified.
Method 3: Samarium(II) Iodide (SmI₂)
Samarium(II) iodide is a powerful, yet mild, single-electron-transfer reducing agent that has found broad application in organic synthesis.[15] For the deprotection of notoriously stable sulfonamides, prior activation of the sulfonamide nitrogen is often necessary to facilitate the reductive cleavage.[16][17][18] This is typically achieved by acylation, for instance, with trifluoroacetic anhydride (TFAA).
Mechanism of SmI₂-Mediated Cleavage
Caption: Reductive cleavage of an activated sulfonamide via SET from SmI₂.
Experimental Protocol: Two-Step SmI₂ Cleavage
Step 1: Activation
-
Dissolve the Mbs-sulfonamide (1.0 equiv) and triethylamine (Et₃N, 2.0 equiv) in anhydrous THF (0.1 M) under an argon atmosphere.
-
Cool the solution to -78 °C and add trifluoroacetic anhydride (TFAA, 1.5 equiv) dropwise.
-
Stir the reaction at -78 °C for 30 minutes.
Step 2: Reductive Cleavage
-
To the activated sulfonamide solution at -78 °C, add a freshly prepared solution of SmI₂ in THF (0.1 M, 4-6 equiv) dropwise until the characteristic deep blue-green color persists.[17]
-
Stir at -78 °C for 1-3 hours, monitoring by TLC.
-
Quench the reaction by adding a saturated aqueous solution of potassium carbonate (K₂CO₃) and allow it to warm to room temperature.
-
Extract the mixture with ethyl acetate. Wash the combined organic layers with saturated aqueous sodium thiosulfate and brine.
-
Dry the organic phase over Na₂SO₄, filter, and concentrate. The resulting trifluoroacetamide is then hydrolyzed under standard basic conditions (e.g., K₂CO₃ in MeOH/H₂O) to yield the free amine.
Comparative Summary of Deprotection Methods
| Method | Reagents | Conditions | Advantages | Disadvantages |
| TFA | TFA, Scavenger (e.g., Thioanisole), DCM | 0 °C to RT, 1-4 h | Fast, simple, volatile reagents are easily removed. | Harshly acidic, not suitable for acid-sensitive substrates.[6] |
| Mg/MeOH | Mg turnings, MeOH, cat. I₂ | Reflux, 2-8 h | Economical, mild, good functional group tolerance.[11][12] | Can be slow, requires basic workup, not suitable for base-sensitive substrates. |
| SmI₂ | SmI₂, TFAA, Et₃N, THF | -78 °C, 1-3 h | Very mild, excellent functional group tolerance.[16][18] | Requires pre-activation, stoichiometric reagent, anhydrous/inert conditions. |
Conclusion
The selection of a deprotection strategy for Mbs-sulfonamides is a critical decision in a synthetic campaign that hinges on substrate compatibility. For robust molecules, the simplicity and efficiency of TFA-mediated cleavage are advantageous. However, for complex molecules bearing sensitive functionalities, reductive methods like Mg/MeOH or SmI₂ offer powerful and mild alternatives. The protocols and mechanistic insights provided herein serve as a comprehensive guide for researchers to navigate the challenges of N-S bond cleavage and successfully unveil the desired amine functionality.
References
-
ResearchGate. (n.d.). Mild Deprotection of Primary N-(p-Toluenesulfonyl) Amides with SmI 2 Following Trifluoroacetylation. Request PDF. [Link]
-
ResearchGate. (n.d.). Mild Deprotection of Primary N-(p-Toluenesulfonyl) Amides with SmI2 Following Trifluoroacetylation | Request PDF. [Link]
-
ResearchGate. (n.d.). Instantaneous Deprotection of Tosylamides and Esters with SmI2/Amine/Water | Request PDF. [Link]
-
Organic Chemistry Portal. (n.d.). PMB Protection - Common Conditions. [Link]
-
Hartman, M. C., & Peterson, L. W. (2019). Facile removal of 4-methoxybenzyl protecting group from selenocysteine. Journal of Peptide Science, 25(8), e3183. [Link]
-
ResearchGate. (n.d.). SmI2-Promoted Tandem Desulfurization and Reductive Coupling Reactions of Aromatic Lactams with Carbonyl Compounds. [Link]
-
The Royal Society of Chemistry. (2010). SUPPORTING INFORMATION. [Link]
-
Mondal, S., & Samanta, R. (2018). Highly Selective and Catalytic C–N Bond Cleavage of Tertiary Sulfonamides: Scope and Mechanistic Insight. The Journal of Organic Chemistry, 83(15), 8394-8404. [Link]
-
Total Synthesis. (n.d.). PMB Protecting Group: PMB Protection & Deprotection Mechanism. [Link]
-
ChemRxiv. (2022). Reductive Cleavage of Secondary Sulfonamides: Converting Terminal Functional Groups into Versatile Synthetic Handles. [Link]
-
Aapptec Peptides. (n.d.). Amino Acid Sidechain Deprotection. [Link]
-
ResearchGate. (n.d.). Magnesium in Methanol (Mg / MeOH) in Organic Syntheses | Request PDF. [Link]
-
Closson, W. D., Ji, S., & Schulenberg, S. (1970). On the mechanism of sulfonamide cleavage by arene anion radicals. Journal of the American Chemical Society, 92(3), 650-657. [Link]
-
Royal Society of Chemistry. (n.d.). Sulfonamides as new hydrogen atom transfer (HAT) catalysts for photoredox allylic and benzylic C–H arylations. [Link]
-
Organic Chemistry Portal. (n.d.). Protective Groups. [Link]
-
Scribd. (n.d.). Magnesium in Methanol (MG - MeOH) in Organic Syntheses (Current Organic Chemistry, 2004, 8, 13, 1263-1287) PDF. [Link]
-
UCI Department of Chemistry. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Link]
-
ResearchGate. (n.d.). Sulfonamide as Photoinduced Hydrogen Atom Transfer Catalyst for Organophotoredox Hydrosilylation and Hydrogermylation of Activated Alkenes. [Link]
-
National Center for Biotechnology Information. (n.d.). Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. [Link]
-
Sciencemadness.org. (n.d.). Magnesium in Methanol (Mg/MeOH) in Organic Syntheses. [Link]
-
Royal Society of Chemistry. (2018). Supporting Information for Sulfonamides as new hydrogen atom transfer (HAT) catalysts for photoredox allylic and benzylic C–H arylations. [Link]
-
ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Acids. [Link]
-
Gowda, D. C. (2001). Removal of some commonly used protecting groups in peptide syntheses by catalytic transfer hydrogenation with formic acid and 10% palladium on carbon. Indian Journal of Chemistry - Section B, 40B(11), 1078-1081. [Link]
-
National Center for Biotechnology Information. (n.d.). Chemoselective Electrochemical Cleavage of Sulfonimides as a Direct Way to Sulfonamides. [Link]
-
ScienceDirect. (n.d.). Electronic effects in the acid-promoted deprotection of N-2,4-dimethoxybenzyl maleimides. [Link]
-
ResearchGate. (n.d.). Reaction steps for sulfonamide deprotection.Ep=peak potential. [Link]
-
Organic Chemistry Portal. (n.d.). A Facile Route to the Deprotection of Sulfonate Esters and Sulfonamides with Low Valent Titanium Reagents. [Link]
-
Common Organic Chemistry. (n.d.). Boc Deprotection - TFA. [Link]
-
Lookchem. (n.d.). ON THE SELECTIVITY OF DEPROTECTION OF BENZYL, MPM (4-METHOXYBENZYL)AND DMPM (3,4-DIMETHOXYBENZYL) PROTECTING GROUPS FOR HYDROXY FUNCTIONS. [Link]
-
National Center for Biotechnology Information. (n.d.). Facile removal of 4-methoxybenzyl protecting group from selenocysteine. [Link]
-
Organic Chemistry Portal. (n.d.). Magnesium/Methanol: An Effective Reducing Agent for Peroxides. [Link]
-
ResearchGate. (n.d.). Reductive Cleavage of Sulfones and Sulfonamides by a Neutral Organic Super-Electron-Donor (S.E.D.) Reagent | Request PDF. [Link]
-
ResearchGate. (n.d.). Hydrolysis of a sulfonamide by a novel elimination mechanism generated by carbanion formation in the leaving group. [Link]
-
ResearchGate. (n.d.). Catalytic transfer hydrogenation of aryl sulfo compounds | Request PDF. [Link]
- Google Patents. (n.d.). EP2035465A2 - Method for deprotecting aryl or alkyl sulfonamides of primary or secondary amines.
- Google Patents. (n.d.). US20090306391A1 - Method for deprotecting aryl or alkyl sulfonamides of primary or secondary amines.
-
Sciencemadness.org. (n.d.). Magnesium–Methanol. [Link]
-
Royal Society of Chemistry. (n.d.). Fragmentation of typical sulfonamide drugs via heterolytic bond cleavage and stepwise rearrangement. [Link]
-
National Center for Biotechnology Information. (n.d.). Deprotective Functionalization: A Direct Conversion of Nms‐Amides to Carboxamides Using Carboxylic Acids. [Link]
-
ResearchGate. (n.d.). Beyond N−Ts deprotection: diversification of sulfonyl pyrroles. Yields.... [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Protective Groups [organic-chemistry.org]
- 3. EP2035465A2 - Method for deprotecting aryl or alkyl sulfonamides of primary or secondary amines - Google Patents [patents.google.com]
- 4. US20090306391A1 - Method for deprotecting aryl or alkyl sulfonamides of primary or secondary amines - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. Acids - Wordpress [reagents.acsgcipr.org]
- 7. Facile removal of 4-methoxybenzyl protecting group from selenocysteine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Facile removal of 4-methoxybenzyl protecting group from selenocysteine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Boc Deprotection - TFA [commonorganicchemistry.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. sciencemadness.org [sciencemadness.org]
- 13. Magnesium/Methanol: An Effective Reducing Agent for Peroxides [organic-chemistry.org]
- 14. sciencemadness.org [sciencemadness.org]
- 15. researchgate.net [researchgate.net]
- 16. Mild Deprotection of Primary N-(p-Toluenesulfonyl) Amides with SmI2 Following Trifluoroacetylation [organic-chemistry.org]
- 17. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 18. researchgate.net [researchgate.net]
Application Notes and Protocols for the Use of 2,5-Dimethoxy-4-methylbenzenesulfonyl Chloride in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The strategic selection of protecting groups for the guanidino function of arginine is a critical determinant for the successful outcome of solid-phase peptide synthesis (SPPS). This guide provides a detailed technical overview and practical protocols for the application of 2,5-Dimethoxy-4-methylbenzenesulfonyl chloride as a potent, acid-labile protecting group for arginine in Fmoc-based SPPS. We will explore the mechanistic underpinnings of its function, its strategic advantages in mitigating common side reactions, and provide comprehensive, step-by-step workflows for its implementation, from the synthesis of the protected amino acid to the final cleavage and deprotection of the target peptide.
Introduction: The Challenge of Arginine Protection in SPPS
Historically, arylsulfonyl-based protecting groups have been the mainstay for arginine protection. Early examples like Tosyl (Tos) and even 4-methoxy-2,3,6-trimethylbenzenesulfonyl (Mtr) required harsh cleavage conditions, often prolonged treatment with strong acids like HF or TFMSA, which could degrade sensitive peptides.[1][2] This led to the development of more acid-labile groups such as 2,2,5,7,8-pentamethylchroman-6-sulfonyl (Pmc) and the widely used 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf).[4][5] These groups offer a better balance of stability and lability, being removable with trifluoroacetic acid (TFA).
This application note focuses on a promising, yet less commonly documented alternative: the 2,5-Dimethoxy-4-methylbenzenesulfonyl (Mds-2,5-OMe) group. The electronic properties of this group, specifically the two electron-donating methoxy groups at positions 2 and 5 of the benzene ring, are hypothesized to significantly increase its acid lability compared to Pbf and Mtr, allowing for milder and faster deprotection conditions.
Mechanistic Rationale and Advantages
The efficacy of sulfonyl-based protecting groups is dictated by their acid lability, which is directly related to the stability of the carbocation formed during cleavage. The electron-donating methoxy groups on the 2,5-Dimethoxy-4-methylbenzenesulfonyl moiety play a crucial role in stabilizing the transient cationic species generated upon protonation and cleavage, thereby lowering the activation energy for deprotection.
Protection of the Guanidino Group
The guanidino group of arginine reacts with this compound under basic conditions to form a stable sulfonamide linkage. This effectively masks the nucleophilicity and basicity of the side chain during peptide synthesis.
Caption: Protection of Arginine's Guanidino Group.
Acid-Catalyzed Deprotection
The cleavage of the Mds-2,5-OMe group is initiated by protonation of one of the methoxy groups or the sulfonyl oxygen by a strong acid like TFA. This facilitates the cleavage of the S-N bond, generating a resonance-stabilized benzylic cation and the free guanidinium group. The liberated cationic species is then trapped by nucleophilic scavengers present in the cleavage cocktail.
Caption: Deprotection Mechanism of the Sulfonyl Group.
Key Advantages
-
Enhanced Acid Lability: The two methoxy groups are expected to render the Mds-2,5-OMe group more labile than Pbf, potentially allowing for shorter cleavage times or the use of milder TFA cocktails.
-
Reduced Side Reactions: Faster cleavage kinetics can minimize contact time with the acidic environment, reducing the risk of side reactions such as the sulfonation of sensitive residues like tryptophan.[6]
-
Improved Solubility: The polarity imparted by the methoxy groups may enhance the solubility of the protected amino acid derivative in common SPPS solvents.
Experimental Protocols
The following protocols are provided as a comprehensive guide for the implementation of this compound in Fmoc-SPPS.
Synthesis of Fmoc-Arg(Mds-2,5-OMe)-OH
The synthesis of the protected arginine monomer is a prerequisite for its use in SPPS. The following is a proposed synthetic route based on established procedures for similar compounds.[7][8]
Caption: Workflow for Fmoc-Arg(Mds-2,5-OMe)-OH Synthesis.
Protocol:
-
Temporary Protection: Protect the α-amino and carboxyl groups of L-arginine. A common method involves the formation of a copper(II) complex.
-
Sulfonylation: Dissolve the protected arginine in an aqueous basic solution (e.g., sodium carbonate). Slowly add a solution of this compound in an organic solvent (e.g., dioxane) while maintaining the pH and temperature.
-
Deprotection: After the reaction is complete, remove the temporary protecting groups. For the copper complex, this can be achieved by treatment with a chelating agent like EDTA.
-
Fmoc Introduction: React the resulting Arg(Mds-2,5-OMe)-OH with an Fmoc-donating reagent such as Fmoc-OSu or Fmoc-Cl under basic conditions to yield the final product.
-
Purification: Purify the final product by crystallization or chromatography.
Solid-Phase Peptide Synthesis Cycle
The incorporation of Fmoc-Arg(Mds-2,5-OMe)-OH into a growing peptide chain follows standard Fmoc-SPPS protocols.
Materials:
-
Fmoc-Rink Amide or Wang resin
-
Fmoc-Arg(Mds-2,5-OMe)-OH
-
Other Fmoc-protected amino acids
-
Coupling reagents: HBTU/HOBt or HATU/HOAt, and a base (DIEA or 2,4,6-collidine)
-
Deprotection solution: 20% piperidine in DMF
-
Solvents: DMF, DCM
Protocol:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 3 minutes, drain, and repeat for 10-15 minutes. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling:
-
Pre-activate a solution of Fmoc-Arg(Mds-2,5-OMe)-OH (3-5 equivalents relative to resin loading) with the coupling reagents and base in DMF for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Allow the coupling reaction to proceed for 1-2 hours. Monitor the reaction completion using a Kaiser test.
-
-
Washing: Wash the resin with DMF to remove excess reagents.
-
Repeat: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
Cleavage and Global Deprotection
The final step involves cleaving the peptide from the resin and removing all side-chain protecting groups, including the Mds-2,5-OMe group. The choice of scavenger cocktail is critical to prevent side reactions.[6]
Table 1: Recommended Cleavage Cocktails
| Cocktail Component | Standard Cocktail (Reagent B) | For Tryptophan-containing Peptides (Modified Reagent K) |
| TFA | 95% | 88% |
| Water | 2.5% | 5% |
| Triisopropylsilane (TIS) | 2.5% | 2% |
| 1,2-Ethanedithiol (EDT) | - | 5% |
Rationale for Scavengers:
-
Water: Proton source and scavenger for t-butyl cations.
-
Triisopropylsilane (TIS): An excellent scavenger for trityl and other carbocations, reducing them to their corresponding hydrocarbons.
-
1,2-Ethanedithiol (EDT): A soft nucleophile that is particularly effective at scavenging cations that could otherwise alkylate the indole ring of tryptophan.
Protocol:
-
Resin Preparation: After the final Fmoc deprotection, wash the peptidyl-resin with DMF, followed by DCM, and dry thoroughly under vacuum.
-
Cleavage Reaction:
-
Add the appropriate cleavage cocktail (see Table 1) to the dried resin (10-20 mL per gram of resin).
-
Gently agitate the mixture at room temperature. Due to the anticipated high lability of the Mds-2,5-OMe group, a reaction time of 1.5 to 2.5 hours is recommended. For peptides containing multiple arginine residues, the time may need to be extended.[9][10]
-
-
Peptide Isolation:
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh TFA.
-
Combine the filtrates and precipitate the crude peptide by adding it dropwise to a large volume of cold diethyl ether.
-
-
Purification:
-
Centrifuge the ether suspension to pellet the peptide.
-
Decant the ether and wash the peptide pellet with fresh cold ether two more times.
-
Dry the crude peptide under vacuum.
-
Purify the peptide using reverse-phase HPLC.
-
Troubleshooting and Best Practices
-
Incomplete Cleavage: If analysis of the crude peptide indicates incomplete removal of the Mds-2,5-OMe group, extend the cleavage time or consider a slightly stronger acid cocktail, though the latter should be approached with caution to avoid peptide degradation.
-
Tryptophan Modification: If sulfonation of tryptophan is observed, ensure the use of a scavenger cocktail containing EDT and consider using Fmoc-Trp(Boc)-OH during the synthesis.
-
Monitoring: For critical syntheses, a small-scale trial cleavage can be performed to optimize the cleavage time and cocktail composition.
Conclusion
The 2,5-Dimethoxy-4-methylbenzenesulfonyl group represents a promising tool for the protection of arginine in Fmoc-SPPS. Its enhanced acid lability, driven by the electronic effects of the two methoxy substituents, offers the potential for milder and more efficient deprotection protocols. This can lead to higher purity of crude peptides, especially those containing sensitive residues. By understanding the underlying chemical principles and adhering to the detailed protocols provided in this guide, researchers can effectively leverage this protecting group to overcome challenges in the synthesis of complex, arginine-rich peptides.
References
-
Fischer, P. M., Retson, K. V., Tyler, M. I., & Howden, M. E. (1992). Application of arylsulphonyl side-chain protected arginines in solid-phase peptide synthesis based on 9-fluorenylmethoxycarbonyl amino protecting strategy. International journal of peptide and protein research, 40(1), 19–24. [Link]
-
Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino acid-protecting groups. Chemical reviews, 109(6), 2455–2504. [Link]
-
Albericio, F., et al. (2015). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 21(1), 2-18. [Link]
-
Aapptec. (n.d.). Cleavage Cocktails; Reagent R. Retrieved from [Link]
-
CEM Corporation. (n.d.). SPPS Reagents Explained: A Complete Guide. [Link]
-
El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical reviews, 111(11), 6557–6602. [Link]
- Fields, C. G., et al. (1991). Principles and practice of solid-phase peptide synthesis. In Synthetic Peptides: A User's Guide (pp. 77-183). WH Freeman.
- Carpino, L. A., et al. (1993). 2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonyl chloride (Pbf-Cl): a new reagent for protection of the guanidino function of arginine. Tetrahedron letters, 34(48), 7829-7832.
- Chan, W. C., & White, P. D. (Eds.). (2000). Fmoc solid phase peptide synthesis: a practical approach. Oxford University Press.
-
Dou, G., et al. (2012). Enantioselective syntheses of R-Fmoc-Pbf-[2-13C]-L-arginine and Fmoc-[1,3-13C2]-L-proline. The Journal of organic chemistry, 77(23), 10646–10654. [Link]
-
Gong, R., et al. (2020). Synthesis of novel arginine building blocks with increased lipophilicity compatible with solid-phase peptide synthesis. Molecules, 25(23), 5602. [Link]
-
Isidro-Llobet, A., et al. (2020). Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis. Molecules, 25(12), 2936. [Link]
- Patent CN106928171A. (2017). Fmoc-Arg(Pbf)-OH synthetic method.
-
Lopez, S. M. (2021). How much time do your reaction take when cleaving arginine-rich peptides? ResearchGate. [Link]
Sources
- 1. Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemia.ug.edu.pl [chemia.ug.edu.pl]
- 3. Convenient and Scalable Synthesis of Fmoc-Protected Peptide Nucleic Acid Backbone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. merckmillipore.com [merckmillipore.com]
- 7. www2.bioch.ox.ac.uk [www2.bioch.ox.ac.uk]
- 8. CN106928171A - FmocâArgï¼Pbfï¼The synthetic method of OH - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. documents.thermofisher.com [documents.thermofisher.com]
Application Notes & Protocols for the Large-Scale Synthesis of 2,5-Dimethoxy-4-methylbenzenesulfonyl Chloride
Introduction and Scientific Rationale
2,5-Dimethoxy-4-methylbenzenesulfonyl chloride is a highly functionalized aromatic sulfonyl chloride. Its utility in medicinal chemistry and drug development stems from its role as a key intermediate in the synthesis of complex sulfonamides. The sulfonamide functional group is a cornerstone in the design of therapeutic agents, and access to diverse, well-characterized sulfonyl chlorides is critical for expanding the chemical space available to researchers.
The synthesis of this molecule is predicated on the principles of electrophilic aromatic substitution. The starting material, 2,5-dimethoxytoluene, possesses a benzene ring that is highly activated towards electrophiles due to the electron-donating effects of two methoxy groups and one methyl group. The chlorosulfonation reaction introduces the electrophilic species +SO2Cl (or a related reactive intermediate derived from chlorosulfonic acid) to the aromatic ring. The directing effects of the existing substituents guide the position of sulfonation. In this case, the position C4 is sterically accessible and electronically favored, being para to one methoxy group and ortho to the other, leading to the desired product with high regioselectivity.
These application notes provide a comprehensive guide for the large-scale synthesis, purification, and characterization of this compound, with a strong emphasis on process safety and scalability. The protocols are designed to be self-validating, providing researchers with the necessary information to ensure both the safety of the procedure and the integrity of the final product.
Reaction Mechanism and Workflow
The overall process involves the direct chlorosulfonation of 2,5-dimethoxytoluene using chlorosulfonic acid, followed by a carefully controlled aqueous workup to isolate the product.
Electrophilic Aromatic Chlorosulfonation Mechanism
Caption: Mechanism of Electrophilic Chlorosulfonation.
Large-Scale Synthesis Workflow
Caption: Experimental workflow for large-scale synthesis.
Critical Safety Protocols: Handling Chlorosulfonic Acid
Trustworthiness through Safety: The primary hazard in this synthesis is the use of chlorosulfonic acid (ClSO₃H), a highly corrosive and reactive substance. Strict adherence to safety protocols is non-negotiable.
-
Personal Protective Equipment (PPE): A full complement of acid-resistant PPE is mandatory. This includes:
-
Chemical splash goggles and a full-face shield.[1]
-
Acid-resistant gloves (e.g., butyl rubber or Viton™).
-
An acid-resistant apron or full-body suit.[1]
-
Closed-toe chemical-resistant boots.
-
Work must be conducted in a certified, high-performance chemical fume hood or a walk-in hood for large-scale operations.[2]
-
Ensure immediate access to an emergency safety shower and eyewash station.
-
-
Reactivity Hazards:
-
Violent Reaction with Water: Chlorosulfonic acid reacts violently and exothermically with water, releasing large quantities of toxic and corrosive hydrogen chloride (HCl) and sulfuric acid mists.[3] All glassware and equipment must be scrupulously dried before use.
-
Incompatible Materials: Avoid contact with alcohols, bases, combustible materials, and metals, as violent reactions can occur.[1][3]
-
Off-Gas Management: The reaction generates significant quantities of HCl gas. The reactor must be equipped with an outlet leading to an efficient gas scrubber system (e.g., a sodium hydroxide solution).
-
-
Spill & Emergency Procedures:
-
In case of skin contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek urgent medical attention.
-
For spills, evacuate the area. Do NOT use water directly on the spill.[3] Neutralize cautiously with a dry, inert absorbent material like crushed limestone or sodium bicarbonate.[1]
-
Detailed Large-Scale Synthesis Protocol
This protocol is adapted from established procedures for the chlorosulfonation of activated aromatic compounds and is designed for a nominal 1-mole scale.[4] All operations should be conducted in a suitable glass-lined reactor or a large-scale glass reactor assembly equipped with a mechanical stirrer, a thermocouple, a pressure-equalizing dropping funnel, and a gas outlet connected to a scrubber.
| Parameter | Value/Condition | Rationale |
| Reactants | ||
| 2,5-Dimethoxytoluene | 1.0 mol (152.2 g) | Starting Substrate |
| Chlorosulfonic Acid | 5.0 mol (582.7 g, 330 mL) | Reagent and Solvent |
| Reaction Conditions | ||
| Initial Temperature | 0-5 °C | To control the initial exotherm during addition. |
| Addition Time | 1.5 - 2 hours | Ensures adequate heat dissipation. |
| Reaction Time | 1 hour at 0-5 °C, then 2 hours at 20-25 °C | To drive the reaction to completion. |
| Workup | ||
| Quench Medium | 5 kg crushed ice in 2 L deionized water | To safely hydrolyze excess ClSO₃H and precipitate the product. |
| Purification Solvent | Toluene / Hexane mixture | For efficient removal of impurities via recrystallization. |
Step-by-Step Methodology
-
Reactor Setup: Assemble the reactor system, ensuring all components are thoroughly dry. Purge the system with dry nitrogen gas.
-
Reagent Charging: Charge the reactor with chlorosulfonic acid (5.0 mol). Begin vigorous stirring and cool the acid to an internal temperature of 0-5 °C using an appropriate cooling bath (e.g., ice-salt or a circulating chiller).
-
Substrate Addition: Add the 2,5-dimethoxytoluene (1.0 mol) to the pressure-equalizing dropping funnel. Add the toluene dropwise to the rapidly stirred chlorosulfonic acid over 1.5-2 hours. Crucially, maintain the internal reaction temperature below 10 °C throughout the addition. The rate of addition must be controlled by the efficiency of the reactor's cooling system. Vigorous evolution of HCl gas will be observed.
-
Reaction Completion: After the addition is complete, continue stirring the mixture at 0-5 °C for an additional hour. Then, allow the reaction to slowly warm to room temperature (20-25 °C) and stir for another 2 hours. Monitor the reaction's progress by taking small, carefully quenched aliquots for TLC or HPLC analysis until the starting material is consumed.
-
Reaction Quench: In a separate, larger vessel suitable for handling corrosive materials and equipped with a robust stirrer, prepare a slurry of crushed ice and water. In a well-ventilated area and with extreme caution, slowly pour the reaction mixture from the reactor into the stirred ice/water slurry. This process is highly exothermic and will generate large volumes of HCl gas. The rate of addition should be controlled to keep the quench mixture temperature low.
-
Product Isolation: The product will precipitate as a solid. Continue stirring the slurry for 30 minutes to ensure complete precipitation and hydrolysis of any remaining reactive species. Collect the solid product by vacuum filtration using a large Büchner funnel.
-
Washing: Wash the filter cake thoroughly with several portions of cold deionized water until the washings are neutral to pH paper. This step is critical to remove adhered sulfuric and hydrochloric acids.
-
Drying: Press the cake as dry as possible on the filter, then transfer the solid to a vacuum oven. Dry the product at a temperature not exceeding 40 °C until a constant weight is achieved.
-
Purification (Recrystallization): For material intended for drug development, recrystallization is recommended. Dissolve the crude, dry product in a minimum amount of hot toluene. If the solution is colored, it can be treated with a small amount of activated carbon and hot-filtered. Slowly add hexane to the hot toluene solution until turbidity is observed. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation. Collect the purified crystals by vacuum filtration, wash with a small amount of cold hexane, and dry under vacuum.
Product Characterization and Validation
The identity and purity of the synthesized this compound (CAS: 1225058-92-3) should be confirmed by standard analytical techniques.
| Property | Expected Value |
| Appearance | White to off-white crystalline solid |
| Molecular Formula | C₉H₁₁ClO₄S |
| Molecular Weight | 250.70 g/mol |
| Melting Point | Data not available. For reference, the non-methylated analog (2,5-Dimethoxybenzenesulfonyl chloride) has a melting point of 112-116 °C. The synthesized product is expected to have a distinct melting point. |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm) ≈ 7.5 (s, 1H, Ar-H), 6.8 (s, 1H, Ar-H), 3.9 (s, 3H, OCH₃), 3.8 (s, 3H, OCH₃), 2.3 (s, 3H, Ar-CH₃). |
| ¹³C NMR (CDCl₃, 100 MHz) | Expected signals ≈ 158, 152, 135, 128, 118, 115 (aromatic C), 57, 56 (OCH₃), 16 (CH₃). |
| IR Spectroscopy (cm⁻¹) | ≈ 1380 & 1170 (asymmetric and symmetric SO₂ stretch), ≈ 3000-2800 (C-H stretch), ≈ 1600, 1500 (C=C aromatic stretch). |
References
- ECHEMI.
- SlideServe. (2024). Safety Measures and Handling Protocols for Chlorosulphonic Acid.
- Sigma-Aldrich. (2024).
- Veolia North America. Chlorosulfonic Acid Handbook.
- Adams, R., & Marvel, C. S. (1921). Benzenesulfonyl chloride. Organic Syntheses, 1, 21. DOI: 10.15227/orgsyn.001.0021.
Sources
Mbs-Cl as a Protecting Group for Hindered Alcohols: Application Notes and Protocols
Introduction: Navigating the Challenges of Sterically Hindered Alcohols
In the realm of complex molecule synthesis, the selective protection and deprotection of functional groups is a cornerstone of strategic route design.[1] Alcohols, with their inherent nucleophilicity and acidity, often require masking to prevent undesired side reactions.[2][3] While a plethora of protecting groups for primary and secondary alcohols are well-established, sterically hindered alcohols, particularly tertiary alcohols, present a significant synthetic challenge. The steric bulk surrounding the hydroxyl group impedes the approach of many standard protecting group reagents, leading to sluggish or failed reactions.
This guide focuses on the application of 4-methoxybenzenesulfonyl chloride (Mbs-Cl) as a robust and effective protecting group specifically for these challenging hindered alcohols. The resulting 4-methoxybenzenesulfonate (Mbs) ester offers a unique combination of stability and selective cleavage, providing a valuable tool for researchers, scientists, and drug development professionals. We will delve into the mechanistic rationale, provide detailed experimental protocols, and present a comparative analysis to empower chemists to confidently employ this strategy in their synthetic endeavors.
The Mbs Group: An Electronically-Tuned Solution for Hindered Systems
The utility of the Mbs group stems from a delicate balance of steric accessibility at the sulfuryl center and the electronic nature of the 4-methoxyphenyl ring. Unlike bulky silyl chlorides, the sulfonyl chloride group of Mbs-Cl is sterically less demanding, allowing it to approach and react with even congested hydroxyl groups.
The key to the Mbs group's effectiveness lies in the electron-donating nature of the para-methoxy substituent. This has two primary consequences:
-
Enhanced Reactivity of the Sulfonyl Chloride: The methoxy group increases the electron density on the aromatic ring, which in turn influences the reactivity of the sulfonyl chloride, facilitating its reaction with less nucleophilic, hindered alcohols.
-
Tunable Cleavage of the Sulfonate Ester: The methoxy group provides a handle for selective deprotection under conditions that often leave other protecting groups intact, offering valuable orthogonality in complex syntheses.
Mechanism of Protection: The Sulfonylation Reaction
The protection of an alcohol with Mbs-Cl proceeds via a sulfonylation reaction. The alcohol acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. The reaction is typically carried out in the presence of a base, such as pyridine or triethylamine, which serves to neutralize the hydrochloric acid byproduct and may also act as a nucleophilic catalyst.
The general mechanism is as follows:
Caption: Mechanism of Mbs protection of a hindered alcohol.
Experimental Protocol: Protection of a Hindered Tertiary Alcohol
This protocol provides a general procedure for the protection of a sterically hindered tertiary alcohol with Mbs-Cl.
Materials:
-
Hindered tertiary alcohol (1.0 equiv)
-
4-Methoxybenzenesulfonyl chloride (Mbs-Cl) (1.5 equiv)
-
Anhydrous pyridine (as solvent)
-
4-(Dimethylamino)pyridine (DMAP) (0.1 equiv)
-
Anhydrous dichloromethane (DCM) (optional, for workup)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the hindered tertiary alcohol (1.0 equiv) and DMAP (0.1 equiv).
-
Dissolve the solids in anhydrous pyridine (sufficient to make an approximately 0.1 M solution of the alcohol).
-
Cool the solution to 0 °C in an ice bath.
-
Add 4-methoxybenzenesulfonyl chloride (1.5 equiv) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). For particularly hindered alcohols, gentle heating (e.g., 40-50 °C) may be required.
-
Upon completion, carefully quench the reaction by the slow addition of 1 M HCl at 0 °C.
-
Extract the mixture with dichloromethane (3 x volume of the aqueous layer).
-
Combine the organic layers and wash successively with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel to afford the pure Mbs-protected alcohol.
Table 1: Typical Reaction Parameters for Mbs Protection
| Parameter | Value/Condition | Rationale |
| Mbs-Cl (equiv) | 1.2 - 2.0 | An excess is used to drive the reaction to completion, especially with less reactive hindered alcohols. |
| Base | Pyridine, Triethylamine | Acts as a solvent and acid scavenger. Pyridine is often preferred for its ability to also act as a nucleophilic catalyst. |
| Catalyst | DMAP (0.05 - 0.2 equiv) | A highly effective nucleophilic catalyst that can significantly accelerate the sulfonylation of hindered alcohols. |
| Temperature | 0 °C to 50 °C | Initial cooling helps to control any exotherm, while subsequent warming or heating may be necessary for sluggish reactions. |
| Reaction Time | 12 - 48 hours | Highly dependent on the steric hindrance of the alcohol. Monitoring is crucial. |
Deprotection of the Mbs Group: A Versatile Unmasking
The Mbs group can be cleaved under a variety of conditions, offering flexibility in synthetic planning. The choice of deprotection method will depend on the other functional groups present in the molecule.
Reductive Cleavage
One of the most common and mild methods for the cleavage of sulfonate esters is reductive cleavage.
Caption: Deprotection strategies for the Mbs group.
Experimental Protocol: Reductive Deprotection with Magnesium in Methanol
This protocol describes a mild and efficient reductive cleavage of the Mbs group.
Materials:
-
Mbs-protected alcohol (1.0 equiv)
-
Magnesium turnings (10 equiv)
-
Anhydrous methanol (as solvent)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate or diethyl ether
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask containing the Mbs-protected alcohol (1.0 equiv), add anhydrous methanol (sufficient to make an approximately 0.1 M solution).
-
Add magnesium turnings (10 equiv) to the stirred solution at room temperature. The reaction may be mildly exothermic.
-
Stir the mixture at room temperature and monitor the reaction by TLC or LC-MS. The reaction is typically complete within 2-8 hours.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Filter the mixture through a pad of Celite® to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure to remove the methanol.
-
Extract the aqueous residue with ethyl acetate or diethyl ether (3 x volume of the aqueous layer).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
The crude product can be purified by flash column chromatography to yield the deprotected alcohol.
Table 2: Comparison of Deprotection Methods for Mbs Esters
| Method | Reagents | Conditions | Advantages | Limitations |
| Reductive | Mg/MeOH | RT, 2-8 h | Mild, inexpensive, high yielding. | May reduce other functional groups (e.g., alkynes, some carbonyls). |
| Reductive | SmI₂ | THF, RT | Very mild and selective. | Reagent is moisture-sensitive and relatively expensive. |
| Nucleophilic | NaSPh/DMF | RT to 50 °C | Effective for S-O bond cleavage. | Thiophenol is malodorous; requires careful handling. |
| Acidic | HBr/AcOH | Reflux | Strong conditions. | Not suitable for acid-sensitive molecules. |
Comparative Analysis and Orthogonality
The Mbs group offers distinct advantages over other common protecting groups for hindered alcohols.
Table 3: Mbs-Cl vs. Other Protecting Groups for Hindered Alcohols
| Protecting Group | Reagent | Advantages for Hindered Alcohols | Disadvantages | Orthogonality |
| Mbs | Mbs-Cl | Good reactivity with hindered alcohols due to less sterically demanding sulfonyl group. Stable to many conditions. | Can be sensitive to strong nucleophiles and reducing agents. | Orthogonal to many silyl ethers, Boc, and some benzyl ethers. |
| TBS/TIPS | TBS-Cl/TIPS-Cl | Very stable. | Often very low to no reactivity with tertiary alcohols due to steric hindrance. | Cleaved by fluoride, orthogonal to many other groups. |
| Trityl (Tr) | Tr-Cl | Selective for primary alcohols, very poor for hindered secondary and tertiary alcohols. | Sterically very demanding. | Acid-labile, orthogonal to base-stable groups. |
| PMB | PMB-Cl | Protection of tertiary alcohols can be challenging via Williamson ether synthesis.[4] | Can be cleaved oxidatively, offering good orthogonality.[4] | Cleaved by DDQ or CAN, orthogonal to groups stable to oxidation. |
Conclusion
The 4-methoxybenzenesulfonyl (Mbs) group is a highly valuable tool for the protection of sterically hindered alcohols. Its introduction via the relatively unhindered Mbs-Cl reagent, coupled with a range of mild and selective deprotection methods, provides a robust strategy for navigating complex synthetic pathways. The electronic tuning afforded by the para-methoxy group is key to its utility, enabling both efficient protection and versatile cleavage. By understanding the principles and protocols outlined in this guide, researchers can confidently incorporate the Mbs protecting group into their synthetic arsenal to tackle the challenges posed by sterically encumbered molecules.
References
-
Wuts, P. G. M. Greene's Protective Groups in Organic Synthesis, 5th ed.; John Wiley & Sons, 2014. [Link]
-
Kocienski, P. J. Protecting Groups, 3rd ed.; Thieme, 2004. [Link]
-
Organic Chemistry Portal. "Protecting Groups." [Link]
-
Master Organic Chemistry. "Protecting Groups For Alcohols." [Link]
-
Total Synthesis. "PMB Protecting Group: PMB Protection & Deprotection Mechanism." [Link]
Sources
Application Notes and Protocols: Cleavage of the Mbs (4-Methoxybenzenesulfonyl) Protecting Group Under Acidic Conditions
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Role of the Mbs Group in Modern Organic Synthesis
In the complex landscape of multi-step organic synthesis, particularly in the construction of peptides and other nitrogen-containing molecules, the strategic use of protecting groups is paramount.[1][2] A protecting group temporarily masks a reactive functional group, preventing it from undergoing undesired reactions while chemical transformations are carried out elsewhere in the molecule.[1] The 4-methoxybenzenesulfonyl (Mbs) group is a valuable member of the sulfonyl family of protecting groups, frequently employed to protect amines, and most notably, the highly basic guanidino side chain of arginine residues in peptide synthesis.[3]
Sulfonamides are generally recognized for their considerable stability under a wide range of both acidic and basic conditions, which can make their removal challenging.[4] However, the Mbs group is specifically designed for enhanced acid lability. The electron-donating methoxy group at the para-position of the aromatic ring plays a crucial role in facilitating its cleavage under acidic conditions, making it a more readily removable protecting group compared to its unsubstituted (benzenesulfonyl) or deactivated (e.g., nosyl) counterparts.[3] This feature allows for its selective removal under conditions that can leave other, more robust protecting groups intact, a principle known as orthogonality.[1][2]
This guide provides a detailed overview of the mechanism of acid-catalyzed Mbs cleavage, offers field-proven protocols for its removal, and presents a comparative analysis to aid in the strategic selection of protecting groups for complex synthetic targets.
The Mechanism of Acid-Catalyzed Mbs Cleavage
The cleavage of a sulfonamide bond under acidic conditions is fundamentally a hydrolytic process, although it can also be viewed as an acid-catalyzed fragmentation. The reaction is initiated by the protonation of one of the electronegative atoms in the sulfonamide moiety. While protonation can occur on the sulfonyl oxygens, productive cleavage is generally considered to proceed via protonation of the sulfonamide nitrogen. This crucial step increases the electrophilicity of the sulfur atom and renders the amine a better leaving group.
The subsequent step involves the nucleophilic attack of a water molecule (or another nucleophile present in the reaction mixture) on the sulfur atom, or a direct S-N bond scission facilitated by the stability of the resulting carbocationic species on the aromatic ring, which is enhanced by the para-methoxy group. The electron-donating methoxy group stabilizes the transition state leading to cleavage. The final step is the release of the deprotected amine and the 4-methoxybenzenesulfonic acid byproduct.
The overall mechanism can be visualized as follows:
Caption: Acid-catalyzed cleavage of the Mbs protecting group.
Comparative Lability of Arginine Protecting Groups
In the context of peptide synthesis, the choice of protecting group for the arginine side chain is critical. The Mbs group belongs to a class of sulfonyl-based protecting groups that includes the more commonly used Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl) and Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) groups. The acid lability of these groups is a key factor in their selection.
The stability of the carbocation formed upon cleavage dictates the ease of removal. The electron-donating substituents on the aromatic ring of these protecting groups stabilize the carbocation intermediate, thus increasing their acid lability.[5] The Pbf group is generally considered to be more acid-labile and is cleaved more rapidly than the Pmc group.[6] The Mbs group, with a single methoxy group, is expected to be less acid-labile than Pbf and Pmc, which possess multiple electron-donating alkyl and ether functionalities on their fused ring systems. This difference in lability allows for a degree of orthogonality in synthetic strategies.
| Protecting Group | Structure | Typical Cleavage Conditions | Relative Lability |
| Mbs | 4-Methoxybenzenesulfonyl | Strong Acid (e.g., MSA, HF) | Less Labile |
| Pmc | 2,2,5,7,8-Pentamethylchroman-6-sulfonyl | TFA/DCM (50%), ~1-3 h | Moderately Labile |
| Pbf | 2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonyl | TFA/DCM, ~1-2 h | More Labile |
Experimental Protocols for Mbs Deprotection
The successful cleavage of the Mbs group relies on the use of strong acids. The two most common and effective reagents for this purpose are Trifluoroacetic acid (TFA) and Methanesulfonic acid (MSA). The choice of reagent and the inclusion of scavengers are critical to ensure high yields and minimize side reactions.
Protocol 1: Cleavage of Mbs Group using Trifluoroacetic Acid (TFA)
TFA is a powerful acid commonly used for the final deprotection step in solid-phase peptide synthesis, where it simultaneously cleaves the peptide from the resin and removes most acid-labile side-chain protecting groups.[7][8] For the solution-phase deprotection of an Mbs-protected amine, a similar "cleavage cocktail" containing scavengers is highly recommended. Scavengers are crucial for quenching the reactive carbocations generated during deprotection, which can otherwise lead to undesired side reactions, such as the alkylation of electron-rich amino acid residues like tryptophan and tyrosine.[6]
Materials:
-
Mbs-protected compound
-
Trifluoroacetic acid (TFA), reagent grade
-
Dichloromethane (DCM), anhydrous
-
Triisopropylsilane (TIS) or Triethylsilane (TES)
-
Water, deionized
-
Cold diethyl ether
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Preparation of the Cleavage Cocktail: In a fume hood, prepare the cleavage cocktail. A common and effective mixture is TFA/H₂O/TIS (95:2.5:2.5 v/v/v) .[9] For a 10 mL total volume, this corresponds to 9.5 mL of TFA, 0.25 mL of water, and 0.25 mL of TIS. Prepare the cocktail immediately before use.
-
Reaction Setup: Dissolve the Mbs-protected compound in a minimal amount of DCM in a round-bottom flask. Cool the flask in an ice bath.
-
Deprotection Reaction: Add the pre-chilled cleavage cocktail to the solution of the protected compound. The amount of cocktail should be sufficient to create a stirrable solution (typically 10-20 mL per gram of substrate).
-
Reaction Monitoring: Allow the reaction to stir at room temperature. The reaction time can vary from 1 to 4 hours depending on the substrate. Monitor the progress of the reaction by an appropriate method, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up and Isolation: a. Once the reaction is complete, concentrate the reaction mixture under reduced pressure to remove the majority of the TFA. b. Add a large volume of cold diethyl ether to the concentrated residue to precipitate the deprotected product.[10] c. Collect the precipitate by filtration or centrifugation. d. Wash the solid product several times with cold diethyl ether to remove the sulfonic acid byproduct and scavengers. e. Dry the final product under vacuum.
Sources
- 1. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 2. Protective Groups [organic-chemistry.org]
- 3. tcichemicals.com [tcichemicals.com]
- 4. Mechanism, structure-activity studies, and potential applications of glutathione S-transferase-catalyzed cleavage of sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Understanding Acid Lability of Cysteine Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 6. peptide.com [peptide.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Modification and Functionalization of the Guanidine Group by Tailor-made Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. peptide.com [peptide.com]
Application Notes & Protocols: The Versatility of 2-Mercaptobenzothiazole and its Disulfide in the Synthesis of Heterocyclic Compounds
Introduction: Unraveling the Synthetic Potential of the Mercaptobenzothiazole Scaffold
To the dedicated researcher in synthetic and medicinal chemistry, the quest for versatile and efficient reagents is perpetual. Among the pantheon of sulfur-containing compounds, 2-mercaptobenzothiazole (MBT) and its oxidative dimer, 2,2'-dibenzothiazyl disulfide (MBTS), stand out for their rich chemistry and broad industrial relevance. While the user query specified "Mbs-Cl," this terminology is not standard. It likely refers to a reactive intermediate such as 2-benzothiazolesulfenyl chloride (Mbs-Cl) or, more commonly, alludes to the chemistry of its stable, commercially available precursor, MBTS. This guide will focus on the applications of both MBT and MBTS, treating MBTS as a potent sulfur-transfer agent and a source of the benzothiazole moiety, a role analogous to that of a sulfenyl chloride.
The benzothiazole core is a privileged scaffold in drug discovery, appearing in compounds with a wide array of biological activities, including antimicrobial, anti-inflammatory, and antitumor properties.[1][2] This application note provides an in-depth exploration of the utility of MBT and MBTS in constructing complex heterocyclic systems, moving from fundamental derivatization to advanced applications in sulfur-transfer reactions. We will delve into the mechanistic rationale behind these transformations and provide detailed, field-tested protocols for their execution.
Part 1: 2-Mercaptobenzothiazole (MBT) as a Nucleophilic Building Block
The most direct application of MBT in heterocyclic synthesis is its use as a nucleophile to generate a diverse library of 2-substituted benzothiazole derivatives. The thiol group of MBT can be readily deprotonated to form a thiolate, which is an excellent nucleophile for reactions with various electrophiles. This S-alkylation is a cornerstone reaction for modifying the benzothiazole scaffold.[1]
Causality in Experimental Design:
The choice of base and solvent is critical for successful S-alkylation. A moderately strong base, such as potassium carbonate (K₂CO₃) or triethylamine (TEA), is sufficient to deprotonate the thiol without causing side reactions. Polar aprotic solvents like N,N-dimethylformamide (DMF) or acetone are ideal as they effectively solvate the cation of the base and the thiolate intermediate, accelerating the rate of the SN2 reaction. The reaction proceeds readily at room temperature or with gentle heating, highlighting its efficiency.
Protocol 1: Synthesis of 2-(Benzylthio)benzo[d]thiazole
This protocol details a representative S-alkylation of MBT with benzyl bromide.
Materials:
-
2-Mercaptobenzothiazole (MBT)
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetone, anhydrous
-
Deionized water
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO₄), anhydrous
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-mercaptobenzothiazole (1.67 g, 10.0 mmol, 1.0 equiv.).
-
Add anhydrous acetone (40 mL) to dissolve the MBT.
-
Add anhydrous potassium carbonate (2.07 g, 15.0 mmol, 1.5 equiv.) to the solution. The mixture will become a suspension.
-
Stir the suspension vigorously for 15 minutes at room temperature to facilitate the formation of the potassium thiolate salt.
-
Add benzyl bromide (1.31 mL, 11.0 mmol, 1.1 equiv.) dropwise to the suspension using a syringe.
-
Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 9:1 Hexane:Ethyl Acetate eluent system.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the inorganic salts. Wash the filter cake with a small amount of acetone.
-
Concentrate the filtrate under reduced pressure to obtain a crude solid.
-
Redissolve the crude product in ethyl acetate (50 mL) and transfer to a separatory funnel.
-
Wash the organic layer with deionized water (2 x 30 mL) and then with brine (30 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Recrystallize the resulting solid from ethanol to afford pure 2-(benzylthio)benzo[d]thiazole as a white solid.
Data Summary: Scope of MBT S-Alkylation
The protocol above is highly versatile and can be adapted for a wide range of electrophiles.
| Electrophile | Product | Typical Yield (%) | Application/Reference |
| Benzyl Bromide | 2-(Benzylthio)benzo[d]thiazole | 90-98% | Antimicrobial agent precursor[1] |
| Allyl Bromide | 2-(Allylthio)benzo[d]thiazole | 85-95% | Antifungal agent precursor[1] |
| 2-Chloro-N-phenylacetamide | 2-((2-Oxo-2-(phenylamino)ethyl)thio)benzo[d]thiazole | 80-90% | Anti-inflammatory agent |
| Ethyl 2-bromoacetate | Ethyl 2-((benzo[d]thiazol-2-yl)thio)acetate | 88-96% | Corrosion inhibitor |
Experimental Workflow: S-Alkylation of MBT
The logical flow of the synthesis is straightforward, involving salt formation followed by nucleophilic substitution.
Caption: Workflow for the synthesis of 2-substituted benzothiazoles.
Part 2: MBTS as a Sulfur Transfer Agent for Novel Heterocycle Synthesis
The true synthetic versatility of the mercaptobenzothiazole system is revealed through the chemistry of its disulfide, MBTS. While extensively studied in the context of rubber vulcanization, its application as a general sulfur transfer agent in fine chemical synthesis is less explored but holds immense potential.
Mechanistic Rationale: The Power of the S-S Bond
The central disulfide bond in MBTS is the key to its reactivity. Under thermal or catalytic conditions, this bond can cleave, either homolytically to form two benzothiazolethiyl radicals (Mbs•) or heterolytically to generate electrophilic and nucleophilic sulfur species.[3][4] This behavior makes MBTS an excellent source of "active sulfur" for constructing sulfur-containing heterocycles. The benzothiazole moiety is an excellent leaving group, facilitating the transfer of a sulfur atom to a suitable substrate. This reactivity is analogous to that of elemental sulfur but often allows for milder reaction conditions and greater control.
Application in 1,3,4-Thiadiazole Synthesis
1,3,4-Thiadiazoles are a class of heterocycles with significant pharmacological importance.[5][6] They are commonly synthesized by the cyclization of thiosemicarbazide precursors or the reaction of acylhydrazines with a sulfurating agent. MBTS is an ideal candidate for the latter transformation. The reaction of an acylhydrazine with MBTS would proceed via nucleophilic attack of the hydrazine nitrogen onto the electrophilic sulfur of the disulfide, followed by intramolecular cyclization and elimination of MBT to form the stable thiadiazole ring.
Protocol 2: Proposed Synthesis of 2,5-Diphenyl-1,3,4-thiadiazole using MBTS
This protocol outlines a novel method for synthesizing a 1,3,4-thiadiazole using MBTS as a sulfur transfer agent.
Materials:
-
Benzhydrazide
-
2,2'-Dibenzothiazyl disulfide (MBTS)
-
Pyridine, anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Hydrochloric acid (1 M)
-
Deionized water
-
Ethanol
Procedure:
-
In a 50 mL Schlenk flask under an inert atmosphere (N₂ or Ar), add benzhydrazide (1.36 g, 10.0 mmol, 2.0 equiv.).
-
Add anhydrous DMF (20 mL) and anhydrous pyridine (1.21 mL, 15.0 mmol, 3.0 equiv.). Stir until all solids dissolve.
-
To this solution, add MBTS (1.66 g, 5.0 mmol, 1.0 equiv.).
-
Heat the reaction mixture to 100-110 °C and stir for 8-12 hours. The reaction should be monitored by TLC for the consumption of benzhydrazide.
-
After cooling to room temperature, pour the reaction mixture into a beaker containing 100 mL of cold 1 M HCl.
-
A precipitate will form. Stir the suspension for 30 minutes, then collect the solid by vacuum filtration.
-
Wash the solid thoroughly with deionized water to remove any pyridinium salts and residual DMF.
-
The crude solid contains the desired product and the 2-mercaptobenzothiazole byproduct.
-
Purify the crude product by recrystallization from ethanol. 2,5-Diphenyl-1,3,4-thiadiazole is sparingly soluble in hot ethanol, while the MBT byproduct is more soluble, allowing for effective separation.
-
Collect the crystalline product by filtration and dry under vacuum.
Proposed Reaction Mechanism
The reaction likely proceeds through a nucleophilic substitution-cyclization-elimination cascade.
Caption: Proposed mechanism for MBTS-mediated thiadiazole synthesis.
Conclusion
2-Mercaptobenzothiazole (MBT) and its disulfide (MBTS) are far more than just industrial vulcanizing agents. They represent a powerful and versatile platform for the synthesis of diverse and complex heterocyclic compounds. MBT serves as a robust nucleophilic building block for creating libraries of 2-substituted benzothiazoles with significant potential in drug development.[7] More compellingly, the unique reactivity of the disulfide bond in MBTS positions it as an effective sulfur transfer agent, opening avenues for the development of novel synthetic methodologies for other important sulfur-containing heterocycles like thiadiazoles. The protocols and mechanistic insights provided herein are intended to equip researchers and drug development professionals with the foundational knowledge to harness the full synthetic potential of this remarkable class of compounds.
References
-
Sayed, A., Zaki, Y., & Aish, E. (2016). A convenient route for the synthesis of new thiadiazoles. Turkish Journal of Chemistry, 40, 184-191. Available at: [Link]
-
Aggarwal, N., Kumar, R., & Dureja, P. (2013). Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review. Medicinal Chemistry Research, 22(4), 1-19. Available at: [Link]
-
Wang, F., Cai, S., Wang, Z., & Xi, C. (2011). Synthesis of 2-Mercaptobenzothiazoles via DBU-Promoted Tandem Reaction of o-Haloanilines and Carbon Disulfide. Organic Letters, 13(12), 3202-3205. Available at: [Link]
-
Sych, G., Kyniuk, I., et al. (2024). Design, Synthesis, and Spectral Properties of Novel 2-Mercaptobenzothiazole Derivatives. Materials, 17(3), 648. Available at: [Link]
-
Blair, V. L., & Sperry, J. (2013). 2-Mercaptobenzothiazole and its Derivatives: Syntheses, Reactions and Applications. Arkivoc, 2013(1), 477-518. Available at: [Link]
-
Shawali, A. S., et al. (2017). Synthesis of Novel Triazoles, Tetrazine, Thiadiazoles and Their Biological Activities. Molecules, 22(5), 785. Available at: [Link]
-
R Discovery. (n.d.). 2-mercaptobenzothiazole Derivatives Research Articles. Retrieved from R Discovery. Available at: [Link]
-
Al-Ghorbani, M., et al. (2015). New Route Synthesis of Thiadiazoles, Bisthiadiazoles, Thiadiazolotriazines, and Pyrazolothiadiazoles Based on Hydrazonoyl Halides and Dihydrazinylthiadiazole. Molecules, 20(11), 20927-20941. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,3,4-thiadiazoles. Retrieved from Organic Chemistry Portal. Available at: [Link]
-
Barbosa, G. A. D., & de Aguiar, A. P. (2019). Synthesis of 1,3,4-Thiadiazole Derivatives and Microbiological Activities: A Review. Revista Virtual de Química, 11(3), 806-848. Available at: [Link]
-
Tutorskiĭ, I. A., Ginsburg, L. B., & Dogadkin, B. A. (1961). The Mechanism of Disulfide Decomposition under Vulcanization Conditions. Rubber Chemistry and Technology, 34(1), 334–341. Available at: [Link]
-
Hewitt, N., & McGill, W. J. (2000). Benzothiazole-accelerated sulfur vulcanization. V. 2-Bisbenzothiazole-2,2′-disulfide/ZnO and 2-bisbenzothiazole-2,2′-disulfide/(2-mercaptobenzothiazole)zinc(II) as accelerators for 2,3-dimethyl-2-butene. Journal of Applied Polymer Science, 76(9), 1413-1422. Available at: [Link]
-
Ataman Kimya. (n.d.). Dibenzothiazyl Disulfide. Retrieved from Ataman Kimya. Available at: [Link]
- Google Patents. (2011). CN102167686A - Method for preparing 2,2'-dibenzothiazyl disulfide by catalyzing oxidation through molecular oxygen.
Sources
- 1. Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Spectral Properties of Novel 2-Mercaptobenzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sci-hub.st [sci-hub.st]
- 4. researchgate.net [researchgate.net]
- 5. New Route Synthesis of Thiadiazoles, Bisthiadiazoles, Thiadiazolotriazines, and Pyrazolothiadiazoles Based on Hydrazonoyl Halides and Dihydrazinylthiadiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 6. static.sites.sbq.org.br [static.sites.sbq.org.br]
- 7. discovery.researcher.life [discovery.researcher.life]
Application Note: A Step-by-Step Guide for the 4-Methoxybenzyl (MBS) Protection of Alcohols
Abstract & Introduction
The selective protection of hydroxyl groups is a cornerstone of modern organic synthesis, particularly in the fields of pharmaceutical development and complex molecule synthesis.[1][2][3] The 4-methoxybenzyl (MBS or PMB) ether is a widely utilized protecting group due to its robust stability across a diverse range of reaction conditions and, most notably, its susceptibility to selective cleavage under mild oxidative conditions that leave other protecting groups, such as benzyl or silyl ethers, intact.[4]
This application note provides a comprehensive, step-by-step protocol for the protection of a primary alcohol using 4-methoxybenzyl chloride (MBS-Cl). We will use benzyl alcohol as a model substrate to demonstrate the methodology. The guide is designed for researchers, scientists, and drug development professionals, offering not just a procedure but also the underlying scientific rationale, in-process monitoring techniques, and methods for final product characterization.
Key Advantages of the MBS Protecting Group:
-
Stability: Stable to a wide range of non-oxidative conditions, including strongly basic, nucleophilic, and reductive environments.
-
Orthogonality: Can be selectively removed in the presence of many other common protecting groups (e.g., Benzyl, TBDMS, Boc, Fmoc).[4]
-
Mild Deprotection: Typically cleaved using oxidative reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or ceric ammonium nitrate (CAN) under neutral or mildly acidic conditions.[5][6]
-
Chromatographic Signature: The MBS group contains a UV-active chromophore, simplifying reaction monitoring by Thin-Layer Chromatography (TLC) and purification by column chromatography.
Underlying Principles & Mechanism
The formation of an MBS ether from an alcohol and MBS-Cl proceeds via a Williamson ether synthesis.[7] This is a classic SN2 reaction.
Mechanism Steps:
-
Deprotonation: A strong, non-nucleophilic base, such as sodium hydride (NaH), abstracts the acidic proton from the alcohol's hydroxyl group to form a potent nucleophile, the corresponding alkoxide.[7][8][9]
-
Nucleophilic Attack: The newly formed alkoxide attacks the electrophilic benzylic carbon of MBS-Cl.
-
Displacement: The chloride ion is displaced as the leaving group, forming the stable MBS ether and a salt byproduct (e.g., NaCl).
Scientist's Note: The choice of sodium hydride is critical. It is a powerful, irreversible base that generates the alkoxide in high concentration.[8] Furthermore, the only byproduct of the deprotonation step is hydrogen gas (H₂), which simply evolves from the reaction mixture and does not interfere with the subsequent SN2 reaction.[8][10] Using NaH as a 60% dispersion in mineral oil significantly improves its handling safety.[8]
Experimental Protocol: MBS Protection of Benzyl Alcohol
This protocol details the procedure for protecting benzyl alcohol as a representative primary alcohol.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Purpose |
| Benzyl Alcohol | Reagent | Sigma-Aldrich | Substrate |
| 4-Methoxybenzyl chloride (MBS-Cl) | 99% | Sigma-Aldrich | Protecting Group Source |
| Sodium Hydride (NaH) | 60% dispersion in mineral oil | Acros Organics | Base |
| Anhydrous Tetrahydrofuran (THF) | DriSolv® | EMD Millipore | Reaction Solvent |
| Ethyl Acetate (EtOAc) | ACS Grade | Fisher Scientific | Extraction/TLC Solvent |
| Hexanes | ACS Grade | Fisher Scientific | Extraction/TLC Solvent |
| Saturated aq. NH₄Cl | N/A | Lab Prepared | Quenching Agent |
| Brine (Saturated aq. NaCl) | N/A | Lab Prepared | Washing Agent |
| Anhydrous Magnesium Sulfate (MgSO₄) | N/A | Fisher Scientific | Drying Agent |
| Silica Gel Plates (F₂₅₄) | N/A | Merck | TLC Analysis |
| Silica Gel (230-400 mesh) | N/A | SiliCycle | Column Chromatography |
Step-by-Step Protection Procedure
Safety Precaution: Sodium hydride reacts violently with water and can ignite in air.[8][10] All steps involving NaH must be performed under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and proper personal protective equipment (PPE).
-
Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add sodium hydride (0.53 g, 13.2 mmol, 1.2 equiv., 60% dispersion).
-
Solvent Addition: Suspend the NaH in anhydrous THF (25 mL).
-
Substrate Addition: Cool the suspension to 0 °C using an ice bath. Add a solution of benzyl alcohol (1.19 g, 11.0 mmol, 1.0 equiv.) in anhydrous THF (10 mL) dropwise over 15 minutes.
-
Scientist's Note: Slow addition is crucial to control the evolution of hydrogen gas. You will observe bubbling as the alkoxide forms. Allow the mixture to stir at 0 °C for an additional 30 minutes after the addition is complete to ensure full deprotonation.
-
-
Electrophile Addition: Add a solution of 4-methoxybenzyl chloride (1.72 g, 11.0 mmol, 1.0 equiv.) in anhydrous THF (10 mL) dropwise at 0 °C.
-
Scientist's Note: While 1.0 equivalent of MBS-Cl is stoichiometrically sufficient, a slight excess (e.g., 1.05-1.1 equiv.) can be used to ensure full consumption of the starting alcohol, especially if any moisture is present.
-
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours, monitoring the progress by TLC.
-
Reaction Monitoring (TLC):
-
Prepare a TLC chamber with 10% Ethyl Acetate in Hexanes.
-
On a TLC plate, spot three lanes: Starting Material (Benzyl Alcohol), a Co-spot (Starting Material + Reaction Mixture), and the Reaction Mixture.[11]
-
Visualize under a UV lamp (254 nm). The starting alcohol will be less retained (higher Rf) than the more non-polar MBS-protected product. The reaction is complete when the starting material spot in the reaction mixture lane has disappeared.[12][13][14]
-
-
Quenching: Once the reaction is complete, cool the flask back to 0 °C and cautiously quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution (20 mL) to neutralize any remaining NaH.
-
Workup & Extraction:
-
Transfer the mixture to a separatory funnel.
-
Add water (30 mL) and ethyl acetate (50 mL). Shake and separate the layers.
-
Extract the aqueous layer with ethyl acetate (2 x 30 mL).
-
Combine the organic layers and wash with brine (50 mL).
-
-
Drying and Concentration: Dry the combined organic phase over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil by flash column chromatography on silica gel, eluting with a gradient of 5% to 15% ethyl acetate in hexanes to yield the pure 1-((4-methoxybenzyl)oxy)methyl)benzene.
Workflow Diagram
Caption: Experimental workflow for the MBS protection of an alcohol.
Characterization of the Protected Product
Successful protection can be confirmed by comparing the spectroscopic data of the product with the starting material.
-
TLC: As mentioned, the product will have a lower Rf value than the starting alcohol due to the increase in size and decrease in polarity.
-
¹H NMR Spectroscopy:
-
Disappearance of -OH proton: The broad singlet corresponding to the alcohol's hydroxyl proton will be absent in the product's spectrum.
-
Appearance of MBS signals: New signals characteristic of the MBS group will appear:
-
A singlet around 3.8 ppm (3H) for the methoxy (-OCH₃) protons.[15][16]
-
A singlet around 4.5 ppm (2H) for the benzylic protons of the MBS group (-O-CH₂-Ar).[17]
-
Two doublets in the aromatic region, typically around 6.9 ppm and 7.3 ppm , corresponding to the AA'BB' system of the 1,4-disubstituted benzene ring.[17]
-
-
Shift of Substrate's α-protons: The protons on the carbon bearing the original hydroxyl group (the benzylic -CH₂- protons of the benzyl alcohol substrate) will also show a characteristic shift.
-
Protocol: Deprotection of the MBS Ether
The primary advantage of the MBS group is its facile removal under mild oxidative conditions. The most common and reliable reagent for this transformation is DDQ.[5][18][19]
Step-by-Step Deprotection Procedure
-
Setup: Dissolve the MBS-protected alcohol (1.0 equiv.) in a solvent system of dichloromethane (DCM) and water (typically a 18:1 or 10:1 v/v ratio).
-
Scientist's Note: The presence of water is essential for the hydrolysis of an intermediate formed during the reaction, which ultimately liberates the free alcohol.[19] For acid-sensitive substrates, a pH 7 phosphate buffer can be used in place of water.
-
-
Reagent Addition: Add DDQ (1.2-1.5 equiv.) portion-wise to the solution at room temperature. The solution will typically turn dark green or brown upon formation of a charge-transfer complex.
-
Reaction: Stir the mixture at room temperature for 1-3 hours. Monitor the reaction progress by TLC until the starting material is fully consumed.
-
Quenching: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acidic DDQ-hydroquinone byproduct (DDQH₂). Stir until the color of the organic layer fades.
-
Workup & Purification: Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous phase with DCM. Combine the organic layers, wash with brine, dry over MgSO₄, concentrate, and purify by flash column chromatography to yield the deprotected alcohol.
Deprotection Workflow Diagram
Caption: General workflow for the oxidative deprotection of an MBS ether using DDQ.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Protection: Incomplete reaction | 1. Inactive NaH (exposed to moisture).2. Insufficient reaction time.3. Wet solvent or substrate. | 1. Use fresh, unopened NaH or wash the dispersion with anhydrous hexanes to remove oil and potential oxides.2. Allow the reaction to stir longer.3. Ensure all glassware is flame-dried and solvents are rigorously anhydrous. |
| Protection: Low yield | 1. Competitive reaction of NaH with solvent (e.g., DMF).[20]2. Degradation of MBS-Cl. | 1. Use THF or Dioxane as the solvent. Avoid DMF or acetonitrile with NaH.[20]2. Store MBS-Cl in a cool, dark, and dry place. Use freshly purchased reagent if possible. |
| Deprotection: Incomplete reaction | 1. Insufficient DDQ.2. Insufficient water in the solvent system. | 1. Add an additional portion of DDQ (0.2-0.3 equiv.).2. Ensure the recommended DCM:H₂O ratio is used. |
| Deprotection: Side product formation | Substrate is sensitive to the acidic DDQH₂ byproduct. | Add a solid buffer like powdered NaHCO₃ or use a biphasic system with pH 7 phosphate buffer instead of pure water. |
References
-
Paquette, L. A., Kreilein, M. M., Bedore, M. W., & Friedrich, D. (2005). Oxidative Cleavage of p-Methoxybenzyl Ethers with Methyl(trifluoromethyl)dioxirane. Organic Letters, 7(21), 4661–4663. [Link]
-
Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.). Wiley-Interscience. [Link]
-
Reddy, K. R., & Reddy, V. P. (2006). A Mild and Selective Cleavage of p-Methoxybenzyl Ethers by CBr4-MeOH. Indian Journal of Chemistry, Section B: Organic Chemistry Including Medicinal Chemistry, 45B(10), 2341-2344. [Link]
-
Rahim, M. A., Matsumura, S., & Toshima, K. (2005). Deprotection of benzyl ethers using 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) under photoirradiation. Tetrahedron Letters, 46(43), 7307-7309. [Link]
-
Organic Chemistry Portal. (n.d.). Benzyl Ethers. [Link]
-
Chemistry LibreTexts. (2022). 8.9: Nucleophilic substitution in the Lab - The Williamson ether synthesis. [Link]
-
Nwoye, E. O., & Dudley, G. B. (2007). Synthesis of para-methoxybenzyl (PMB) ethers under neutral conditions. Organic & Biomolecular Chemistry, 5(6), 899-901. [Link]
-
Fiveable. (n.d.). Sodium Hydride - Organic Chemistry Key Term. [Link]
-
Washington State University. (n.d.). Monitoring Reactions by TLC. [Link]
-
Chemistry LibreTexts. (2022). 2.3B: Uses of TLC. [Link]
-
Sharma, G. V. M., et al. (2008). Complications from Dual Roles of Sodium Hydride as a Base and as a Reducing Agent. Letters in Organic Chemistry, 5(6), 469-472. [Link]
Sources
- 1. dokumen.pub [dokumen.pub]
- 2. wiley.com [wiley.com]
- 3. ntu-sp.primo.exlibrisgroup.com [ntu-sp.primo.exlibrisgroup.com]
- 4. academic.oup.com [academic.oup.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Sodium Hydride [commonorganicchemistry.com]
- 9. fiveable.me [fiveable.me]
- 10. Sodium hydride - Sciencemadness Wiki [sciencemadness.org]
- 11. How To [chem.rochester.edu]
- 12. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Monitoring a Reaction – Cooperative Organic Chemistry Student Laboratory Manual [openbooks.lib.msu.edu]
- 15. 4-Methoxybenzyl cyanide(104-47-2) 1H NMR spectrum [chemicalbook.com]
- 16. 4-Methoxybenzyl alcohol(105-13-5) 1H NMR spectrum [chemicalbook.com]
- 17. Solved Did I assign proton groups on 4-methoxyphenyl benzyl | Chegg.com [chegg.com]
- 18. Facile Oxidative Cleavage of 4-O-Benzyl Ethers with Dichlorodicyanoquinone in Rhamno and Mannopyranosides - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. Complications from Dual Roles of Sodium Hydride as a Base and as a Reducing Agent - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Amine Protection with 2,5-Dimethoxy-4-methylbenzenesulfonyl Chloride (DMSM-Cl)
Welcome to the technical support resource for researchers, scientists, and drug development professionals utilizing 2,5-Dimethoxy-4-methylbenzenesulfonyl chloride (DMSM-Cl) for the protection of amines. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate potential challenges and optimize your synthetic strategies.
I. Troubleshooting Guide: Navigating Side Reactions and Experimental Issues
This section addresses specific problems that may arise during the DMSM-Cl protection of amines, offering insights into their root causes and providing actionable solutions.
Issue 1: Incomplete or Low Yield of the Protected Amine
Symptoms:
-
TLC or LC-MS analysis shows a significant amount of unreacted starting amine.
-
The isolated yield of the desired sulfonamide is lower than expected.
Potential Causes & Solutions:
-
Cause A: Poor Quality of this compound (DMSM-Cl)
-
Explanation: DMSM-Cl is sensitive to moisture and can hydrolyze to the corresponding sulfonic acid, which is unreactive in the desired transformation.[1] The presence of this sulfonic acid impurity will effectively lower the concentration of the active reagent.
-
Solution:
-
Use Fresh Reagent: Whenever possible, use a freshly opened bottle of DMSM-Cl.
-
Proper Storage: Store DMSM-Cl in a desiccator under an inert atmosphere to prevent hydrolysis.
-
Purification (if necessary): If the quality of the reagent is suspect, it can be recrystallized. A common method involves recrystallization from a solvent system like hexanes/tetrahydrofuran.[2]
-
-
-
Cause B: Presence of Water in the Reaction Mixture
-
Explanation: As with the reagent itself, any water present in the solvent or on the glassware will lead to the hydrolysis of the sulfonyl chloride, reducing the yield of the desired sulfonamide.[1]
-
Solution:
-
Use Anhydrous Solvents: Employ freshly distilled or commercially available anhydrous solvents.
-
Dry Glassware: Ensure all glassware is thoroughly dried in an oven and cooled under a stream of inert gas (e.g., nitrogen or argon) before use.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere to exclude atmospheric moisture.[1]
-
-
-
Cause C: Inappropriate Base or Stoichiometry
-
Explanation: A suitable base is crucial to neutralize the HCl generated during the reaction.[3] An insufficient amount of base or the use of a base that is too weak can slow down or stall the reaction.
-
Solution:
-
-
Cause D: Low Reactivity of the Amine
-
Explanation: Sterically hindered amines or electron-deficient anilines may react sluggishly.
-
Solution:
-
Increase Reaction Temperature: While the reaction is often performed at 0 °C to room temperature, gentle heating may be necessary for less reactive amines.[1] Monitor the reaction closely by TLC or LC-MS to avoid decomposition.
-
Increase Reaction Time: Allow the reaction to proceed for a longer duration.
-
Alternative Protecting Group: If the reactivity of the amine remains a significant issue, consider a more reactive protecting group.
-
-
Issue 2: Formation of a Bis-Sulfonated Byproduct with Primary Amines
Symptoms:
-
Mass spectrometry analysis reveals a peak corresponding to the mass of the starting amine plus two DMSM groups.
-
NMR spectroscopy shows a complex spectrum, and the integration of the NH proton is absent.
Potential Causes & Solutions:
-
Cause A: Excess this compound (DMSM-Cl)
-
Explanation: With primary amines, the initially formed sulfonamide still possesses an acidic N-H proton. In the presence of a base and excess sulfonyl chloride, this proton can be removed, and the resulting anion can react with a second molecule of DMSM-Cl to form a bis-sulfonated product.
-
Solution:
-
Control Stoichiometry: Carefully control the stoichiometry of the reactants. Use a 1:1 molar ratio of the amine to DMSM-Cl.
-
Slow Addition: Add the DMSM-Cl solution dropwise to the solution of the amine and base at a low temperature (e.g., 0 °C) to maintain a low instantaneous concentration of the sulfonyl chloride.
-
-
-
Cause B: Strong Base and Elevated Temperature
-
Explanation: The use of a very strong base or elevated reaction temperatures can favor the deprotonation of the initially formed sulfonamide, leading to the formation of the bis-sulfonated byproduct.
-
Solution:
-
Use a Milder Base: Consider using a less hindered and milder base like pyridine.
-
Maintain Low Temperature: Perform the reaction at 0 °C or room temperature. Avoid unnecessary heating.
-
-
Issue 3: Unexpected Cleavage of the DMSM Protecting Group
Symptoms:
-
The DMSM protecting group is lost during subsequent synthetic steps that are not intended for deprotection.
Potential Causes & Solutions:
-
Cause A: Strongly Acidic Conditions
-
Explanation: While sulfonamides are generally stable, they can be cleaved under strongly acidic conditions, often with heating.[3] The electron-donating methoxy groups on the DMSM ring can make it more susceptible to acid-catalyzed cleavage compared to simpler benzenesulfonyl groups.
-
Solution:
-
Avoid Strong Acids: If possible, use alternative reagents or reaction conditions that do not involve strong acids.
-
Orthogonal Protecting Groups: In a multi-step synthesis, plan your protecting group strategy to be orthogonal.[4] For example, if you need to remove an acid-labile group like Boc, the DMSM group should remain intact under those conditions.
-
-
-
Cause B: Reductive Cleavage Conditions
-
Explanation: Certain reducing agents, particularly dissolving metal reductions (e.g., sodium in liquid ammonia), can cleave sulfonamides.[3]
-
Solution:
-
Choose Reductants Carefully: Be aware of the potential for reductive cleavage when planning subsequent steps. If a reduction is necessary, consider milder reagents that are known not to affect sulfonamides.
-
-
II. Frequently Asked Questions (FAQs)
Q1: What are the primary advantages of using DMSM-Cl over other sulfonyl chlorides like tosyl chloride (Ts-Cl) or nosyl chloride (Ns-Cl)?
A1: The main advantage of the DMSM protecting group lies in the milder conditions required for its cleavage. The electron-rich dimethoxy-substituted aromatic ring facilitates deprotection under specific conditions that might be too harsh for other functionalities in the molecule. While tosyl groups require very strong acid or harsh reductive conditions for cleavage, and nosyl groups are cleaved by nucleophiles, the DMSM group offers a different selectivity profile.
Q2: What are the recommended conditions for the deprotection of a DMSM-protected amine?
A2: Deprotection of DMSM-sulfonamides is typically achieved under mildly acidic conditions. A common method involves treatment with trifluoroacetic acid (TFA) in dichloromethane, often at room temperature. The progress of the deprotection should be carefully monitored by TLC or LC-MS to avoid side reactions.
Q3: How can I monitor the progress of the DMSM protection reaction?
A3: Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction. The starting amine and the product sulfonamide will have different Rf values. Staining with a potassium permanganate solution can be effective for visualizing both spots. For more quantitative analysis, liquid chromatography-mass spectrometry (LC-MS) can be used to track the disappearance of the starting material and the appearance of the product.
Q4: Can DMSM-Cl be used to protect secondary amines?
A4: Yes, DMSM-Cl is effective for the protection of secondary amines.[5] The reaction proceeds similarly to that with primary amines to yield the corresponding sulfonamide. The issue of bis-sulfonation is not a concern with secondary amines.
Q5: Are there any known incompatibilities of the DMSM group with other common protecting groups?
A5: The DMSM group is generally compatible with a wide range of other protecting groups. It is stable under the basic conditions used to cleave Fmoc groups and the mildly acidic conditions used for Boc deprotection (though care should be taken with the latter). It is also stable to many standard oxidizing and reducing agents. However, as mentioned in the troubleshooting guide, it can be cleaved by strong acids and some reducing agents.
III. Experimental Protocols
Protocol 1: General Procedure for the Protection of a Primary Amine with DMSM-Cl
-
To a solution of the primary amine (1.0 equiv) and pyridine (1.2 equiv) in anhydrous dichloromethane (DCM) at 0 °C under an argon atmosphere, add a solution of this compound (1.05 equiv) in anhydrous DCM dropwise over 10 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 2-16 hours, monitoring the progress by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired sulfonamide.
Protocol 2: General Procedure for the Deprotection of a DMSM-Protected Amine
-
Dissolve the DMSM-protected amine (1.0 equiv) in a mixture of dichloromethane and trifluoroacetic acid (e.g., a 1:1 v/v mixture).
-
Stir the solution at room temperature for 1-4 hours, monitoring the reaction by TLC or LC-MS.
-
Once the deprotection is complete, carefully concentrate the reaction mixture under reduced pressure to remove the TFA and solvent.
-
Neutralize the residue by the addition of a saturated aqueous solution of NaHCO₃.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or DCM).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected amine. Further purification may be necessary.
IV. Data and Diagrams
Table 1: Troubleshooting Summary
| Issue | Potential Cause | Recommended Solution |
| Low Yield/Incomplete Reaction | Poor reagent quality | Use fresh, pure DMSM-Cl. |
| Presence of water | Use anhydrous solvents and glassware. | |
| Inappropriate base/stoichiometry | Use 1.1-1.5 equiv. of a dry, non-nucleophilic base. | |
| Low amine reactivity | Gently heat the reaction or increase reaction time. | |
| Formation of Bis-sulfonated Byproduct | Excess DMSM-Cl | Use a 1:1 molar ratio of amine to DMSM-Cl. |
| Strong base/high temperature | Use a milder base and maintain low reaction temperatures. | |
| Unexpected Cleavage | Strongly acidic conditions | Avoid strong acids in subsequent steps. |
| Reductive conditions | Choose reducing agents that do not cleave sulfonamides. |
Diagram 1: Reaction Scheme for DMSM Protection of a Primary Amine
Caption: General reaction for the protection of a primary amine using DMSM-Cl.
Diagram 2: Troubleshooting Workflow for Low Yield
Caption: A step-by-step workflow for troubleshooting low yields in DMSM protection reactions.
V. References
-
Synthesis of sulfonyl chloride substrate precursors. [Link]
-
Chan, D. M. T., Monaco, K. L., Wang, R.-P., & Winteres, M. P. (1998). New N- and O-Arylations with Phenylboronic acids and Cupric Acetate. Tetrahedron Letters, 39(19), 2933–2936.
-
Preparation of 2,5-dimethoxybenzenesulfonyl chloride. Chinese Patent CN1434029A.
-
Reddit. (2015). Synthesis of a Sulfonamide, why is this step necessary? r/chemistry.
-
Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by alkylation or arylation. [Link]
-
YouTube. (2020, May 18). 26.04 Protecting Groups for Amines: Sulfonamides.
-
Organic Syntheses. (n.d.). Benzenesulfonyl chloride.
-
Organic Chemistry Portal. (n.d.). Protective Groups. [Link]
-
CymitQuimica. (n.d.). 2,5-Dimethoxybenzenesulfonyl chloride.
-
Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl Ethers.
-
ChemTalk. (n.d.). Protecting Groups in Organic Synthesis.
-
ResearchGate. (2025, August 9). Selective Deprotection of the Diphenylmethylsilyl (DPMS) Hydroxyl Protecting Group under Environmentally Responsible, Aqueous Conditions.
-
PubChem. (n.d.). 2,5-Dimethoxybenzenesulfonyl chloride.
-
Benchchem. (n.d.). Application Notes: Protection of Amines with 2,4-Dimethoxybenzyl Chloride.
-
Master Organic Chemistry. (2015, June 17). Protecting Groups For Alcohols.
-
Wiley-VCH. (n.d.). Protection Reactions.
-
Sterling Pharma Solutions. (2025, March 25). Stability of ADC linker payloads in sub-cellular fractions.
-
NIH. (2016, November 24). Linker stability influences the anti-tumor activity of acetazolamide-drug conjugates for the therapy of renal cell carcinoma.
-
Research Communities. (2018, June 28). Improving stability of antibody-drug conjugates in mouse models.
-
PubMed. (2021, April 21). Tandem-Cleavage Linkers Improve the In Vivo Stability and Tolerability of Antibody-Drug Conjugates.
-
ResearchGate. (2025, August 30). Tandem-Cleavage Linkers Improve the In Vivo Stability and Tolerability of Antibody–Drug Conjugates.
Sources
Technical Support Center: A Guide to Improving Mbs-Cl Protection Reactions
Part 1: Troubleshooting Guide
This section addresses the most common issues encountered during Mbs-Cl protection reactions in a direct question-and-answer format.
Q1: My Mbs-Cl protection reaction is showing low or no yield. What are the likely causes?
A1: A low or negligible yield is one of the most frequent challenges, often stemming from a few key factors. The primary suspects are reagent quality, reaction conditions, and the nature of your substrate.
-
Reagent Integrity: Mbs-Cl is susceptible to hydrolysis. Ensure it is of high purity and has been stored under anhydrous conditions. Similarly, your solvent must be rigorously dried, as trace water will consume the Mbs-Cl, forming the corresponding sulfonic acid. It is also critical to ensure your amine starting material is dry; for instance, some biological molecules like guanosine can be hydrates, introducing unwanted water that can quench the reaction.[1]
-
Insufficient Activation: The nucleophilicity of the amine is paramount. If your substrate is a weak nucleophile (e.g., an aniline with electron-withdrawing groups), or if the chosen base is not strong enough to deprotonate the amine (or the conjugate acid is not effectively sequestered), the reaction will be sluggish.
-
Substrate Solubility: Poor solubility of the starting amine in the reaction solvent can severely limit the reaction rate. If the substrate is not fully dissolved, the reaction becomes a heterogeneous mixture, and the effective concentration of the amine in solution is too low for an efficient reaction.[2]
Troubleshooting Workflow:
-
Verify Reagents: Use a fresh bottle of Mbs-Cl if possible. Ensure all solvents are anhydrous. Dry your amine starting material under high vacuum if it is hygroscopic.[1]
-
Optimize Base and Solvent: Switch to a stronger, non-nucleophilic base like DBU or consider a more polar aprotic solvent like DMF or NMP to improve substrate solubility.[2][3]
-
Increase Temperature: Gently warming the reaction (e.g., to 40-50 °C) can often overcome activation energy barriers for less reactive substrates, but this should be done cautiously while monitoring for side product formation.
Q2: My reaction is incomplete, with significant starting material remaining even after an extended period. How can I drive it to completion?
A2: An incomplete reaction points to an equilibrium issue or insufficient reactivity. Here’s how to address it:
-
Stoichiometry and Reagent Excess: While a slight excess of Mbs-Cl (1.1-1.2 equivalents) is standard, for sluggish reactions, increasing this to 1.5 equivalents can help drive the reaction to completion. Ensure the base is also present in sufficient excess (typically 1.5-2.0 equivalents) to neutralize the HCl generated during the reaction.
-
Choice of Base: The base plays a dual role: it deprotonates the amine (or scavenges the generated HCl) and can influence the overall reaction rate. Pyridine and triethylamine (TEA) are common choices. However, for sterically hindered amines, a stronger, non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) or 1,8-Diazabicycloundec-7-ene (DBU) may be more effective.[4]
-
Reaction Monitoring: It is crucial to monitor the reaction's progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[5][6][7] This prevents premature workup and confirms whether the reaction has genuinely stalled or is just slow.
Q3: I'm observing significant side product formation. How can I improve selectivity?
A3: The formation of side products typically arises from over-reaction (di-sulfonylation of a primary amine) or reaction at other nucleophilic sites in a complex molecule.
-
Di-sulfonylation: Primary amines can sometimes react twice, forming a di-sulfonylated product (R-N(Mbs)₂). This is more common with highly reactive amines or when using a large excess of Mbs-Cl and a strong base. To mitigate this, add the Mbs-Cl solution slowly to the reaction mixture at a lower temperature (e.g., 0 °C) to maintain a low instantaneous concentration of the electrophile.
-
Chemoselectivity: In multifunctional molecules, other nucleophiles (like hydroxyl groups) can compete with the target amine. While amines are generally more nucleophilic than alcohols, this selectivity can be compromised under certain conditions. Running the reaction at a lower temperature and using a base that is just strong enough to deprotonate the amine but not the alcohol (e.g., pyridine over NaH) can enhance selectivity.
Q4: The purification of my Mbs-protected product is difficult. Any suggestions?
A4: Purification challenges often stem from the polarity of the sulfonamide product or the presence of unreacted starting materials and byproducts.
-
Aqueous Workup: A carefully planned aqueous workup is the first line of defense. A wash with a mild acid (e.g., dilute HCl) can remove excess amine base, while a wash with a saturated sodium bicarbonate solution can remove any unreacted Mbs-Cl (as the sulfonic acid) and the HCl byproduct.
-
Chromatography: If the polarity of your starting material and product are very similar, chromatographic separation can be difficult. Consider changing the solvent system for your column chromatography to improve separation. Sometimes, a different stationary phase (e.g., alumina instead of silica gel) can provide a different selectivity.
-
Recrystallization: Mbs-protected amines are often crystalline solids. Recrystallization from a suitable solvent system can be a highly effective method for obtaining very pure material.
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the Mbs protecting group and why is it used?
A1: The Mbs group is the 4-methoxybenzenesulfonyl group. It is used as a protecting group primarily for amines.[8] When an amine is converted to the corresponding Mbs-sulfonamide, its nucleophilicity and basicity are significantly reduced.[9] This "protection" prevents the amine from participating in unwanted side reactions during subsequent synthetic steps.[10] The resulting sulfonamide is generally a stable, solid material, which can also aid in the purification and handling of intermediates.[11]
Q2: Under what conditions is the Mbs group stable?
A2: The Mbs group, like most sulfonamides, is known for its high stability.[8] It is robust and inert to a wide range of reaction conditions, including:
-
Strongly basic conditions
-
Most nucleophiles
-
Many oxidizing and reducing agents
This stability makes it a reliable choice for multi-step syntheses where harsh reagents might be used.[12] However, its stability also means that its removal can be challenging.
Q3: How is the Mbs group typically deprotected?
A3: Deprotection of sulfonamides often requires harsh conditions due to the stability of the S-N bond.[13] Common methods include:
-
Strongly Acidic Conditions: Trifluoromethanesulfonic acid (TfOH) or HBr in acetic acid at elevated temperatures are frequently used.[13][14] The electron-donating p-methoxy group on the Mbs moiety can make it slightly more labile to acidic cleavage compared to other sulfonyl groups like tosyl (Ts).
-
Reductive Cleavage: Reagents like sodium in liquid ammonia (a Birch-type reduction) or samarium iodide can also cleave the sulfonamide bond.[8]
The choice of deprotection method must be compatible with the other functional groups present in the molecule.
Q4: How does Mbs-Cl compare to other sulfonyl protecting groups like Ts-Cl and Ms-Cl?
A4: Mbs-Cl (4-methoxybenzenesulfonyl chloride), Ts-Cl (p-toluenesulfonyl chloride), and Ms-Cl (methanesulfonyl chloride) are all used to form sulfonamides for amine protection. The primary difference lies in the electronic nature of the group attached to the sulfonyl moiety, which influences the stability and deprotection conditions of the resulting sulfonamide.
| Feature | Mbs (p-methoxy) | Ts (p-methyl) | Ms (methyl) |
| Electronic Effect | Strongly electron-donating | Weakly electron-donating | Inductive electron-withdrawing |
| Stability | Very High | Very High | High |
| Deprotection | Typically strong acid (e.g., TfOH). Cleavage is often easier than Ts due to the electron-donating OMe group.[13][14] | Requires very harsh conditions (e.g., Na/NH₃, strong acid).[8] | Can sometimes be cleaved under different conditions than aryl sulfonamides. |
| Key Advantage | The methoxy group can offer a handle for alternative cleavage methods (e.g., oxidative cleavage in some contexts) and facilitates slightly milder acidic deprotection compared to Ts. | High stability and crystallinity of derivatives. | Smaller size, less sterically demanding. |
Part 3: Protocols and Data
Experimental Protocol: General Procedure for Mbs-Cl Protection of a Primary Amine
This protocol provides a reliable starting point for the Mbs-protection of a primary amine. Optimization of solvent, base, and temperature may be required for specific substrates.
-
Preparation: Under an inert atmosphere (N₂ or Ar), dissolve the amine (1.0 eq.) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) to a concentration of 0.1-0.5 M. Cool the solution to 0 °C using an ice bath.
-
Addition of Base: Add triethylamine (TEA) (1.5 eq.) or pyridine (2.0 eq.) to the solution and stir for 10 minutes.
-
Addition of Mbs-Cl: In a separate flask, dissolve Mbs-Cl (1.1 eq.) in a minimal amount of anhydrous DCM or THF. Add this solution dropwise to the stirring amine solution over 15-30 minutes, maintaining the temperature at 0 °C.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 2-16 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.[6]
-
Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and dilute with DCM. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel or by recrystallization.
Troubleshooting Workflow Diagram
The following diagram outlines a logical workflow for diagnosing and solving common issues in Mbs-Cl protection reactions.
Sources
- 1. reddit.com [reddit.com]
- 2. reddit.com [reddit.com]
- 3. uwindsor.ca [uwindsor.ca]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. CHEMICAL REACTION MONITORING BY AMBIENT MASS SPECTROMETRY - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sustainable Approaches for the Protection and Deprotection of Functional Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Protective Groups [organic-chemistry.org]
- 11. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protecting Groups - Stability [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
- 14. Chemoselective Deprotection of Sulfonamides Under Acidic Conditions: Scope, Sulfonyl Group Migration, and Synthetic Applications [organic-chemistry.org]
Overcoming steric hindrance in Mbs-Cl sulfonylation
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Welcome to the Technical Support Center for Mbs-Cl sulfonylation. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using 4-methoxy-2,3,6-trimethylbenzenesulfonyl chloride (Mbs-Cl) for the protection of amines, particularly in sterically demanding environments. We will delve into the root causes of common experimental challenges and provide field-proven troubleshooting strategies and detailed protocols to ensure the success of your reactions.
Introduction: The Challenge of Steric Hindrance
Mbs-Cl is a valuable protecting group for amines, offering robust stability under a variety of reaction conditions and straightforward removal. However, its utility can be hampered by steric hindrance, a phenomenon where the bulky nature of the Mbs group and/or the substrate impedes the approach of the nucleophilic amine to the electrophilic sulfur atom of the sulfonyl chloride. This often results in sluggish reactions, low yields, or complete failure of the sulfonylation.
This guide provides a structured approach to overcoming these steric barriers, focusing on optimizing reaction conditions, the strategic use of catalysts, and considering alternative reagents.
Troubleshooting Guide & FAQs
Question 1: My Mbs-Cl sulfonylation of a bulky secondary amine is extremely slow or not proceeding at all under standard conditions (e.g., triethylamine, DCM). What is the primary cause and how can I drive the reaction to completion?
Answer:
The core issue is the confluence of two factors: the reduced nucleophilicity of your sterically hindered amine and the significant steric bulk of the Mbs-Cl reagent itself. Standard amine bases like triethylamine may not be sufficient to facilitate the reaction effectively. Here’s a breakdown of troubleshooting steps, from simple adjustments to more advanced catalytic systems.
Initial Troubleshooting Steps:
-
Elevate the Reaction Temperature: Increasing the temperature provides the necessary activation energy to overcome the steric barrier. For many sluggish sulfonylation reactions, refluxing in a higher-boiling solvent like acetonitrile or 1,2-dichloroethane can significantly improve reaction rates and yields.
-
Increase Reagent Concentration: A higher concentration of both the amine and Mbs-Cl can increase the frequency of effective collisions, favoring product formation.
Advanced Strategies: The Power of Catalysis
If thermal promotion is insufficient, the use of a nucleophilic catalyst is the next logical step.
-
4-Dimethylaminopyridine (DMAP) Catalysis: DMAP is a highly effective nucleophilic catalyst for acylation and sulfonylation reactions.[1][2][3][4][5] It functions by reacting with Mbs-Cl to form a highly reactive sulfonyl-DMAP intermediate. This intermediate is a much more potent sulfonylating agent than Mbs-Cl itself, readily reacting with even hindered amines.[1][5]
-
Mechanism Insight: The catalytic effect of DMAP stems from the formation of a low-energy sulfonyl-DMAP intermediate, which is more susceptible to nucleophilic attack by the amine compared to the direct reaction with Mbs-Cl.[1] The lone pair of electrons on the dimethylamino group of DMAP provides resonance stabilization to the pyridinium intermediate, enhancing its reactivity.[1][5]
-
Experimental Protocol: DMAP-Catalyzed Mbs-Cl Sulfonylation of a Hindered Amine
Materials:
-
Sterically hindered amine (1.0 equiv)
-
Mbs-Cl (1.2 equiv)
-
Triethylamine (Et3N) (2.5 equiv)
-
4-Dimethylaminopyridine (DMAP) (0.1 equiv)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N2 or Ar), add the sterically hindered amine and anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine, followed by the catalytic amount of DMAP.
-
Slowly add Mbs-Cl to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with saturated aqueous NH4Cl.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
DOT Script for DMAP Catalysis Workflow
Caption: DMAP-catalyzed Mbs-Cl sulfonylation workflow.
Question 2: I am working with a very sensitive substrate, and the basic conditions of DMAP/Et3N are causing side reactions. Are there alternative, milder methods?
Answer:
Yes, several milder catalytic systems can be employed for the sulfonylation of sensitive or sterically hindered alcohols and amines.
-
Indium-Catalyzed Sulfonylation: Indium(III) trifluoromethanesulfonate (In(OTf)3) or other indium salts can catalyze the sulfonylation of less nucleophilic and sterically hindered anilines and alcohols.[6][7] These reactions often proceed under neutral conditions and can be more compatible with sensitive functional groups.
-
Ytterbium(III) Triflate Catalysis: Ytterbium(III) trifluoromethanesulfonate (Yb(OTf)3) is another Lewis acid catalyst that has proven effective for the sulfonylation of alcohols with toluenesulfonic acid anhydride.[2][6] This methodology can be adapted for Mbs-Cl and offers the advantage of proceeding under mild, neutral conditions.
Comparative Data for Catalyst Selection
| Catalyst System | Typical Substrates | Key Advantages | Potential Drawbacks |
| DMAP/Et3N | Hindered amines, alcohols | High efficiency, readily available | Basic conditions may not be suitable for all substrates |
| Indium Catalysts | Less nucleophilic anilines, hindered amines | Mild, neutral conditions, air-stable | Catalyst cost and availability |
| Yb(OTf)3 | Primary and secondary alcohols | Mild, neutral conditions | May require anhydrous conditions |
Question 3: My Mbs-protected amine is proving difficult to deprotect. What are the recommended conditions for removing the Mbs group?
Answer:
The Mbs group is designed for stability, but it can be reliably cleaved under specific acidic conditions. The electron-donating methoxy and methyl groups on the aromatic ring facilitate cleavage.
Standard Deprotection Protocol:
-
Trifluoroacetic Acid (TFA): Treatment with neat TFA at room temperature or with gentle heating is the most common and effective method for Mbs group removal. The reaction progress should be monitored carefully to avoid side reactions with other acid-labile functionalities. The addition of a scavenger, such as thioanisole or triethylsilane, is often recommended to trap the resulting carbocation and prevent side reactions.[8]
-
Stronger Acidic Conditions: For particularly stubborn cases, a solution of HBr in acetic acid can be used. However, these conditions are harsh and should be reserved for substrates that can tolerate them.
DOT Script for Mbs Deprotection Logic
Sources
- 1. DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. 4-Dimethylaminopyridine [chemeurope.com]
- 5. nbinno.com [nbinno.com]
- 6. Sulfonate synthesis by sulfonylation (tosylation) [organic-chemistry.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Facile removal of 4-methoxybenzyl protecting group from selenocysteine - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Removal of Unreacted 2,5-Dimethoxy-4-methylbenzenesulfonyl Chloride
Welcome to the technical support center. This guide provides researchers, scientists, and drug development professionals with in-depth, field-proven strategies for the effective removal of unreacted 2,5-Dimethoxy-4-methylbenzenesulfonyl chloride from reaction mixtures. We will move beyond simple procedural lists to explain the underlying chemical principles, empowering you to troubleshoot and adapt these methods to your specific synthetic challenges.
Foundational Principles: Understanding the Challenge
This compound is a highly reactive electrophilic reagent, a property essential for its role in forming sulfonamides and sulfonate esters.[1] However, this same reactivity makes its presence as an unreacted impurity problematic. It can interfere with subsequent synthetic steps, complicate product purification due to similar polarity, and pose safety risks.[2]
The core strategy for its removal is not simply physical separation but a chemical transformation . By reacting (or "quenching") the sulfonyl chloride, we convert it into a compound with significantly different physical properties (e.g., polarity, solubility), making its separation from the desired product straightforward. The primary transformation products are:
-
2,5-Dimethoxy-4-methylbenzenesulfonic Acid: Formed by hydrolysis (reaction with water). This acid is highly polar and, when neutralized with a base to form its salt, becomes extremely water-soluble, allowing for easy removal via aqueous extraction.[3]
-
Sulfonamides or Sulfonate Esters: Formed by reaction with nucleophiles like amines or alcohols, respectively.[4] These derivatives have different polarity profiles than the parent sulfonyl chloride, facilitating separation by chromatography.[3]
Method Selection Guide: Choosing the Right Strategy
The optimal removal strategy depends critically on the stability of your desired product. The following decision tree provides a logical pathway for selecting the most appropriate protocol.
Caption: Decision tree for selecting the appropriate removal protocol.
Detailed Experimental Protocols
Protocol 1: Standard Aqueous Basic Quench
This is the most common and robust method for products that are stable under basic conditions. The sulfonyl chloride is hydrolyzed to the corresponding sulfonic acid, which is then deprotonated to its water-soluble salt.
Causality: The high reactivity of the sulfonyl chloride with water is accelerated by base. The resulting sodium sulfonate salt possesses high polarity and preferentially partitions into the aqueous layer during liquid-liquid extraction, leaving the less polar desired product in the organic phase.
Step-by-Step Methodology:
-
Cooling: Cool the reaction vessel to 0 °C using an ice-water bath. This is critical to control the exotherm from the quenching process.[4]
-
Initial Quench (Optional but Recommended): Slowly add a small amount of water or methanol to the reaction mixture with vigorous stirring. This will begin the hydrolysis process in a more controlled manner.
-
Base Addition: Slowly and carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute (e.g., 1 M) solution of sodium hydroxide (NaOH) dropwise.[3] Continue vigorous stirring.
-
Monitoring: Gas evolution (CO₂) will be observed if using NaHCO₃. Continue adding the basic solution until gas evolution ceases, or if using NaOH, until the aqueous phase is basic (test with pH paper).
-
Stirring: Allow the biphasic mixture to stir vigorously for 30-60 minutes at room temperature to ensure complete hydrolysis and neutralization.[3]
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic and aqueous layers.
-
Washing: Wash the organic layer sequentially with water and then with brine (saturated NaCl solution). The brine wash helps to remove residual water from the organic phase.
-
Drying and Concentration: Dry the isolated organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product, now free of sulfonyl chloride and its corresponding salt.
Caption: Chemical transformation during an aqueous basic quench.
Protocol 2: Nucleophilic Quench (for Base/Water-Sensitive Products)
This method is ideal when the desired product contains base-labile functional groups (e.g., esters) or is otherwise sensitive to aqueous conditions.
Causality: A simple nucleophile, such as an amine or alcohol, is added to rapidly convert the sulfonyl chloride into a stable sulfonamide or sulfonate ester.[3] This new compound has a different polarity than both the starting sulfonyl chloride and the desired product, enabling separation via chromatography.
Step-by-Step Methodology:
-
Cooling: Cool the reaction mixture to 0 °C in an ice-water bath.
-
Nucleophile Addition: Add a simple, low-molecular-weight nucleophile.
-
Amine Quench: Add 1.5-2.0 equivalents (relative to the excess sulfonyl chloride) of a simple amine like aqueous ammonia, diethylamine, or aniline.[4]
-
Alcohol Quench: Add an excess of a simple alcohol like methanol.
-
-
Reaction: Stir the mixture at room temperature for 30-60 minutes. Monitor the disappearance of the sulfonyl chloride by TLC or LCMS.
-
Workup: Proceed with a suitable non-basic workup (e.g., washing with dilute acid if an amine quencher was used and the product is stable, or a direct concentration of the reaction mixture).
-
Purification: Purify the crude product using column chromatography. The newly formed sulfonamide or sulfonate ester will have a significantly different retention factor (Rf) from the desired product.
Protocol 3: Scavenger Resin Purification
This is a highly effective and clean method for sensitive substrates or for parallel synthesis applications where a simplified workup is desired.[3]
Causality: A polymer-bound nucleophile (typically an amine) selectively reacts with the excess electrophilic sulfonyl chloride. The reacted species is now attached to the insoluble solid support, which is removed by simple filtration.
Step-by-Step Methodology:
-
Resin Selection: Choose a suitable scavenger resin, such as an aminomethylated polystyrene resin.
-
Addition: Add the scavenger resin (typically 2-3 equivalents relative to the excess sulfonyl chloride) to the crude reaction mixture.
-
Agitation: Gently agitate the suspension at room temperature. Reaction time can range from a few hours to overnight.
-
Monitoring: Monitor the reaction for the complete disappearance of the sulfonyl chloride by TLC or LCMS.
-
Filtration: Filter the mixture to remove the resin.
-
Washing: Wash the resin with a small amount of the reaction solvent to recover any adsorbed product.
-
Concentration: Combine the filtrate and washings, and concentrate under reduced pressure to obtain the product.
Protocol 4: Post-Workup Purification
Even after a successful quench, residual impurities may remain. Chromatography and recrystallization are the definitive final purification steps.
-
Flash Column Chromatography: This is the most common method for separating the desired product from quenched byproducts or other impurities.[5]
-
Pro-Tip: If you performed a quench, the polarity difference between your product and the quenched impurity should be maximized, simplifying separation. If you are attempting to separate the unquenched sulfonyl chloride directly, a less polar eluent system may improve resolution.
-
-
Recrystallization: If your desired product is a solid, recrystallization is an exceptionally powerful purification technique.[6][7]
-
Principle: The crude solid is dissolved in a minimum amount of a suitable hot solvent. As the solution slowly cools, the solubility of the desired product decreases, and it forms pure crystals, leaving impurities behind in the "mother liquor."[8]
-
Protocol:
-
Dissolve the crude product in the minimum amount of a suitable boiling solvent (e.g., ethanol/water, ethyl acetate/hexanes).[9]
-
If the solution is colored, add a small amount of activated charcoal and perform a hot filtration.[9]
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.[6]
-
Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.[8]
-
Dry the crystals under vacuum.
-
-
Troubleshooting FAQs
Q1: My quench with aqueous base was extremely vigorous and the temperature rose rapidly. What went wrong? A1: This is a classic sign of adding the quenching agent too quickly to an insufficiently cooled reaction mixture.[4] The hydrolysis of sulfonyl chlorides is exothermic. Solution: Always perform the quench at 0 °C or below and add the aqueous base slowly and dropwise with vigorous stirring to effectively dissipate the heat generated.[4]
Q2: I performed a sodium bicarbonate wash, but TLC analysis still shows a spot corresponding to the sulfonyl chloride. Why wasn't it removed? A2: There are two likely causes. First, insufficient contact time or stirring may have led to incomplete hydrolysis.[3] Second, if the sulfonyl chloride is particularly sterically hindered or has poor solubility between the organic and aqueous phases, the reaction can be slow. Solution: Increase the stirring time with the basic solution to 1-2 hours. For very stubborn cases, "pre-quench" the reaction with a small amount of methanol before the aqueous wash. This converts the sulfonyl chloride to the corresponding methyl sulfonate, which is often more readily hydrolyzed or separated.[3]
Q3: My product and the unreacted sulfonyl chloride are co-eluting during column chromatography. A3: This occurs when the polarities of the two compounds are very similar. Solution: Do not attempt to separate them directly. Instead, perform a quenching step before chromatography. Converting the sulfonyl chloride to the highly polar sulfonic acid (via Protocol 1) or a moderately polar sulfonamide (via Protocol 2) will drastically change its Rf value, making separation trivial.
Q4: After workup, my product is a persistent oil and will not crystallize. A4: This is often caused by the presence of impurities (like residual sulfonyl chloride or its byproducts) that inhibit crystal lattice formation.[9] Solution: First, ensure the impurity has been thoroughly removed using the methods above. If the product is still an oil, try trituration: add a solvent in which your product is poorly soluble (e.g., hexanes or diethyl ether) and stir or sonicate the mixture. This can wash away soluble impurities and induce crystallization.[9] Seeding with a previously obtained crystal can also be effective.[9]
Q5: How can I be certain all the this compound has been removed? A5: While TLC provides a good qualitative check, more sensitive analytical techniques are required for confirmation. High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) are ideal for quantifying trace amounts of residual starting material.[10][11] Due to the reactivity of sulfonyl chlorides, a derivatization step (e.g., converting it to a stable sulfonamide with diethylamine) prior to GC-MS analysis can provide more robust and reproducible results.[10]
Summary of Removal Techniques
| Method | Best For... | Advantages | Disadvantages |
| Aqueous Basic Quench | Base-stable products. | Highly effective, uses inexpensive reagents, byproduct is easily removed.[4] | Not suitable for base-sensitive compounds; can be exothermic.[4] |
| Nucleophilic Quench | Base or water-sensitive products. | Fast, effective conversion under non-aqueous conditions.[3] | Introduces a new impurity (sulfonamide/ester) that must be removed.[3] |
| Scavenger Resin | Highly sensitive products, parallel synthesis. | Very clean workup (filtration only), mild conditions.[3] | Resins can be expensive; may require longer reaction times. |
| Chromatography | Final purification after quenching. | Excellent for separating mixtures with different polarities. | Can be difficult and inefficient if polarities are too similar.[5] |
| Recrystallization | Solid products. | Can achieve very high purity, scalable.[6][7] | Only applicable to solids; some product loss in the mother liquor is inevitable. |
References
- BenchChem. (n.d.). Effective methods for quenching unreacted 3,4-dimethoxybenzenesulfonyl chloride.
- BenchChem. (n.d.). Technical Support Center: Workup Procedures for Reactions Involving Sulfuryl Chloride.
- BenchChem. (n.d.). Technical Support Center: Sulfonyl Chloride Work-up.
-
Wikipedia. (2023). Aromatic sulfonation. Retrieved from [Link]
- BenchChem. (n.d.). Technical Support Center: Removal of Unreacted p-Toluenesulfonyl Chloride (TsCl).
-
Master Organic Chemistry. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Retrieved from [Link]
-
StudySmarter. (2022). Blocking Groups - Sulfonic Acid. Retrieved from [Link]
-
Capital Resin Corporation. (2022). How To Neutralize Sulfonic Acid With Caustic Soda. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). Recrystallization. Retrieved from [Link]
- BenchChem. (n.d.). Technical Support Center: Purification of ((3-Chlorophenyl)sulfonyl)glycine Analogs.
-
University of Rochester. (n.d.). Recrystallization and Crystallization. Retrieved from [Link]
-
University of York. (n.d.). Single-solvent recrystallisation. Retrieved from [Link]
- BenchChem. (n.d.). A Researcher's Guide to Characterizing Sulfonyl Chlorides: A Comparative Overview of Analytical Techniques.
-
ResearchGate. (2014). Is there any method of removing p-toluene sulphonyl chloride from a mixture containing it and a phenolic OH group?. Retrieved from [Link]
-
Song, S., et al. (2022). Development of a derivatization RP-HPLC method for determination of sulfuryl chloride in chlorosulfonic acid for gefapixant citrate manufacture. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]
Sources
- 1. CAS 1483-28-9: 2,5-Dimethoxybenzenesulfonyl chloride [cymitquimica.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Recrystallization [sites.pitt.edu]
- 7. scs.illinois.edu [scs.illinois.edu]
- 8. Chemistry Teaching Labs - Single-solvents [chemtl.york.ac.uk]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Development of a derivatization RP-HPLC method for determination of sulfuryl chloride in chlorosulfonic acid for gefapixant citrate manufacture - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Mbs (4-Methoxybenzenesulfonyl) Protecting Group
Welcome to the technical support center for the Mbs (4-methoxybenzenesulfonyl) protecting group. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth technical information, troubleshooting advice, and detailed protocols in a user-friendly question-and-answer format. As Senior Application Scientists, we aim to combine technical precision with practical, field-tested insights to support your synthetic chemistry endeavors.
Frequently Asked Questions (FAQs)
Q1: What is the Mbs protecting group and why would I choose it?
The Mbs (4-methoxybenzenesulfonyl) group is a sulfonyl-based protecting group for amines. It is structurally similar to the more common tosyl (Ts) group but includes a methoxy substituent on the para position of the aromatic ring. This electronic modification influences its stability and potential cleavage conditions.
You would typically choose the Mbs group for the robust protection of an amine under a variety of conditions. Sulfonamides are known for their high stability, and the Mbs group is expected to be resistant to many acidic, basic, and reductive conditions, similar to the tosyl group.[1][2] The presence of the electron-donating methoxy group may, however, offer different cleavage options compared to tosyl, particularly under certain oxidative or strongly acidic conditions.
Q2: How does the stability of the Mbs group compare to other common sulfonyl protecting groups like Tosyl (Ts) and Nosyl (Ns)?
The stability of a sulfonyl protecting group is significantly influenced by the substituents on the aryl ring.
-
Tosyl (Ts): This is a very robust protecting group, known for its high stability across a wide pH range. Its removal often requires harsh conditions, such as dissolving metal reductions (e.g., sodium in liquid ammonia) or strong acids at elevated temperatures.[2]
-
Nosyl (Ns): The presence of a nitro group makes the nosyl group much more susceptible to cleavage. It is readily removed under mild conditions using nucleophiles like thiols (e.g., thiophenol), making it a more labile option than tosyl.[1][2]
-
Mbs: The Mbs group's stability is expected to be more comparable to the tosyl group than the nosyl group. The electron-donating methoxy group does not activate the sulfonyl group for nucleophilic attack in the same way a nitro group does. Therefore, Mbs-protected amines are expected to be highly stable under a wide range of conditions. However, the methoxy group can make the aryl ring more susceptible to oxidative cleavage.
Q3: Is the Mbs group orthogonal to other common protecting groups like Boc, Fmoc, and Cbz?
Yes, the Mbs group is expected to be orthogonal to several common amine protecting groups, which is a significant advantage in multi-step synthesis.
-
Boc (tert-butoxycarbonyl): The Boc group is cleaved under acidic conditions (e.g., TFA, HCl). Mbs, like other sulfonamides, is generally stable to these conditions.
-
Fmoc (9-fluorenylmethoxycarbonyl): The Fmoc group is removed by mild bases, typically piperidine. Mbs-protected amines are stable to these conditions.
-
Cbz (benzyloxycarbonyl): The Cbz group is typically removed by catalytic hydrogenolysis (H₂/Pd-C). While some sulfonamides can be cleaved under reductive conditions, Mbs is likely to be stable to standard hydrogenolysis conditions that cleave Cbz groups.
This orthogonality allows for the selective deprotection of other functional groups in the presence of an Mbs-protected amine.
Stability of Mbs-Protected Amines: A Comprehensive Guide
The following table summarizes the expected stability of Mbs-protected amines under various common reaction conditions. This information is compiled from direct experimental evidence where available and inferred from the known reactivity of structurally similar sulfonamides and the p-methoxyphenyl moiety.
| Reaction Condition | Reagent(s) | Stability of Mbs-N | Comments | References |
| Strongly Acidic | TFA, neat | Stable | Expected to be stable, similar to other sulfonamides. | [2] |
| HCl (conc.) | Stable | Expected to be stable under standard aqueous work-up conditions. | [2] | |
| Strongly Basic | NaOH, LiOH (aq) | Stable | Sulfonamides are generally stable to strong aqueous bases. | [2] |
| t-BuOK, LDA | Stable | The sulfonamide N-H is acidic and will be deprotonated, but the Mbs group will remain intact. | ||
| Mildly Basic | Piperidine (20% in DMF) | Stable | Stable under conditions used for Fmoc deprotection. | |
| Reductive (Hydride) | NaBH₄ | Stable | Stable. | |
| LiAlH₄ | Stable | LiAlH₄ can reduce sulfonamides, but typically requires forcing conditions (high temperatures, prolonged reaction times). | [3] | |
| Reductive (Dissolving Metal) | Na / NH₃ | Labile | Expected to be cleaved, similar to tosyl amides. | [4] |
| Na·Anthracene | Labile | Has been shown to cleave Mbs-protected amines. | ||
| Catalytic Hydrogenation | H₂, Pd/C | Stable | Generally stable under conditions used for Cbz or benzyl ether deprotection. | |
| Oxidative | DDQ, CAN | Potentially Labile | The electron-rich p-methoxyphenyl ring may be susceptible to oxidative cleavage, similar to PMB ethers.[5] | |
| Organometallic | Grignard Reagents (RMgX) | Stable | The sulfonyl group is generally stable to Grignard reagents. The methoxy group is not expected to react. | |
| Organolithium Reagents (RLi) | Stable | Similar to Grignard reagents, expected to be stable. |
Troubleshooting Guide
Problem 1: My Mbs-protection reaction is low-yielding.
-
Cause A: Incomplete reaction.
-
Solution: Ensure your amine starting material is dry. Use a slight excess of Mbs-Cl (1.1-1.2 equivalents). The reaction can be slow; allow for sufficient reaction time (monitor by TLC/LC-MS). The choice of base is also critical; tertiary amine bases like triethylamine or DIPEA are commonly used. For less reactive amines, a stronger base like NaH may be necessary.
-
-
Cause B: Degradation of Mbs-Cl.
-
Solution: 4-methoxybenzenesulfonyl chloride can be sensitive to moisture. Store it under anhydrous conditions and handle it quickly. Using a fresh bottle or purifying the sulfonyl chloride before use may improve yields.
-
-
Cause C: Steric hindrance.
-
Solution: For sterically hindered amines, the reaction may require more forcing conditions, such as higher temperatures or a more potent base/catalyst combination (e.g., DMAP).
-
Problem 2: I am observing unexpected side products during a reaction with an Mbs-protected compound.
-
Cause A: The Mbs group is not stable to your reaction conditions.
-
Solution: Review the stability table above. If you are using harsh reductive conditions (e.g., dissolving metals) or potentially strong oxidative conditions, the Mbs group may be cleaved. Consider an alternative protecting group if your planned synthesis involves conditions that are incompatible with the Mbs group.
-
-
Cause B: The acidic proton on the sulfonamide is interfering.
-
Solution: The N-H proton of a primary or secondary Mbs-protected amine is acidic (pKa ~10-11). In the presence of a base, this proton will be removed to form a sulfonamide anion. This anion can be nucleophilic and may interfere with your reaction. If this is a problem, you can perform the reaction in the absence of a base or consider alkylating the sulfonamide nitrogen to form a tertiary sulfonamide, which lacks the acidic proton.
-
Problem 3: I am having difficulty cleaving the Mbs group.
-
Cause A: The chosen deprotection method is not effective.
-
Solution: Mbs is a robust protecting group. Mild conditions are unlikely to be effective. For reductive cleavage, dissolving metal conditions such as sodium in liquid ammonia or sodium anthracenide are typically required.
-
-
Cause B: Incomplete reaction.
-
Solution: Ensure you are using a sufficient excess of the reducing agent and that the reaction is allowed to proceed for an adequate amount of time. The reaction may also require specific temperature conditions (e.g., -78 °C for Na/NH₃). Monitor the reaction progress carefully by TLC or LC-MS before quenching.
-
Experimental Protocols
Protocol 1: Protection of a Primary Amine with Mbs-Cl
This protocol describes a general procedure for the protection of a primary amine using 4-methoxybenzenesulfonyl chloride.
-
Materials:
-
Primary amine
-
4-Methoxybenzenesulfonyl chloride (Mbs-Cl)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous
-
4-Dimethylaminopyridine (DMAP) (optional, catalytic amount)
-
-
Procedure:
-
Dissolve the primary amine (1.0 equiv.) in anhydrous DCM.
-
Add Et₃N (1.5 equiv.).
-
If the amine is not very reactive, add a catalytic amount of DMAP (0.05 equiv.).
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of Mbs-Cl (1.1 equiv.) in anhydrous DCM dropwise to the stirred amine solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting amine.
-
Quench the reaction by adding water.
-
Separate the organic layer, and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Protocol 2: Deprotection of an Mbs-Protected Amine using Sodium Anthracenide
This protocol provides a method for the reductive cleavage of an Mbs-protected amine.
-
Materials:
-
Mbs-protected amine
-
Sodium metal
-
Anthracene
-
Dimethoxyethane (DME), anhydrous
-
-
Procedure:
-
To a flame-dried flask under an inert atmosphere (argon or nitrogen), add anhydrous DME and anthracene (2.2 equiv.).
-
Cool the solution to -30 °C.
-
Carefully add sodium metal (2.1 equiv.) in small pieces. The solution should turn a deep green color, indicating the formation of sodium anthracenide.
-
Stir for 1-2 hours at -30 °C.
-
Add a solution of the Mbs-protected amine (1.0 equiv.) in anhydrous DME dropwise.
-
Allow the reaction to slowly warm to room temperature and stir for 12-14 hours.
-
Monitor the reaction by TLC/LC-MS.
-
Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.
-
Extract the mixture with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the resulting amine by column chromatography or other suitable methods.
-
Visualizations
Logical Workflow for Mbs Protection/Deprotection
Caption: A typical workflow involving Mbs protection, synthetic modification, and final deprotection.
Orthogonality of Mbs with Common Amine Protecting Groups
Caption: Orthogonality of Mbs with Boc, Fmoc, and Cbz protecting groups.
References
-
Weinreb, S. M. Ns‐Amides: An Amine Protecting Group with Unique Stability and Selectivity. Angewandte Chemie International Edition, 2023 , 62(30), e202301312. [Link]
-
Fier, P. S., Kim, S., & Maloney, K. M. Reductive Cleavage of Secondary Sulfonamides: Converting Terminal Functional Groups into Versatile Synthetic Handles. Organic Letters, 2019 , 21(21), 8569-8573. [Link]
-
Evans, M. 26.04 Protecting Groups for Amines: Sulfonamides. YouTube, 2020 . [Link]
-
Jacobsen, E. N. Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. Organic Reactions, 2016 , 90, 1-733. [Link]
-
Chem-Station. Sulfonyl Protective Groups. Chem-Station International Edition, 2014 . [Link]
-
Brom, J., & Maruani, A. Light-Driven Reductive Cleavage of Sulfonamides Promoted by Thiourea Organophotosensitizers. The Journal of Organic Chemistry, 2023 , 88(9), 5665-5675. [Link]
-
Ciriminna, R., & Pagliaro, M. Protection (and Deprotection) of Functional Groups in Organic Synthesis by Heterogeneous Catalysis. Chemical Reviews, 2010 , 110(4), 2455-2506. [Link]
-
Javorskis, T., & Orentas, E. Chemoselective Deprotection of Sulfonamides Under Acidic Conditions: Scope, Sulfonyl Group Migration, and Synthetic Applications. The Journal of Organic Chemistry, 2017 , 82(24), 13423-13439. [Link]
-
Sridhar, M., Ashokkumar, B., & Narendar, R. Reductive cleavage of secondary sulfonamides. Tetrahedron Letters, 1998 , 39(17), 2847-2850. [Link]
-
Evans, M. 26.04 Protecting Groups for Amines: Sulfonamides. YouTube, 2020 . [Link]
-
Ghosh, A. K., et al. Highly Selective and Catalytic C–N Bond Cleavage of Tertiary Sulfonamides: Scope and Mechanistic Insight. Organic Letters, 2011 , 13(16), 4264-4267. [Link]
Sources
- 1. Sulfonyl Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]
- 2. Nms‐Amides: An Amine Protecting Group with Unique Stability and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. youtube.com [youtube.com]
- 5. Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting incomplete deprotection of the Mbs group
Welcome to the technical support center for the 4-methoxybenzenesulfonyl (Mbs) protecting group. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges with the deprotection of Mbs, particularly in the context of solid-phase peptide synthesis (SPPS). Here, we move beyond simple protocols to explain the underlying chemistry, enabling you to diagnose problems and rationally design solutions for a successful cleavage.
Troubleshooting Guide: Incomplete Mbs Deprotection
This section addresses the most common and frustrating issues encountered during the removal of the Mbs group from the guanidino side chain of arginine.
Q1: My HPLC and Mass Spectrometry data show a significant amount of remaining Mbs-protected peptide after the cleavage step. What are the primary causes?
A1: Incomplete deprotection of the Mbs group is a frequent challenge, primarily because it is significantly more stable and resistant to acidolysis than modern alternatives like Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) or Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl). The root causes typically fall into one of four categories:
-
Insufficient Acid Strength or Time: The standard trifluoroacetic acid (TFA) "cleavage cocktail" may not be robust enough. The Mbs group requires prolonged exposure to strong acid for complete removal. Standard cleavage times of 2-3 hours may be insufficient, especially for complex peptides.
-
"Difficult" Sequences: The efficiency of deprotection can be sequence-dependent. Steric hindrance around the Arg(Mbs) residue or the presence of multiple arginine residues in the peptide can dramatically slow down the cleavage rate. When multiple arginine groups are present, the cumulative difficulty of removing all Mbs groups increases significantly.[1]
-
Suboptimal Scavenger Cocktail: While scavengers are primarily for preventing side reactions, their physical properties (e.g., viscosity, concentration) can subtly affect the efficiency of the cleavage mixture.
-
Low Reaction Temperature: Cleavage reactions are typically performed at room temperature. A significantly lower temperature will slow down the rate of this already sluggish reaction.
Q2: I've already extended the cleavage time to over 4 hours, but the reaction is still incomplete. What is my next step?
A2: When simply extending the reaction time fails, a more aggressive and methodical approach is necessary. Consider the following strategies:
-
Optimize the Cleavage Cocktail: The standard Reagent K (TFA/water/phenol/thioanisole/EDT) can be effective, but for stubborn Mbs groups, a higher concentration of TFA and specific scavengers is key. A common and effective cocktail for difficult cleavages is 90-95% TFA , with the remainder comprised of scavengers.[2][3] Triisopropylsilane (TIS) is a critical scavenger for capturing carbocations generated during cleavage.[4]
-
The "Precipitate and Re-Cleave" Strategy: If a single cleavage attempt is unsuccessful after 6 hours, it is often more effective to precipitate the partially deprotected peptide, wash it, and subject it to a fresh cleavage cocktail. This removes accumulated byproducts and ensures the reaction proceeds with fresh, full-strength reagents.
-
Consider Gentle Heating (Use with Caution): For extremely difficult cases, gently heating the cleavage reaction to 30-40°C can increase the deprotection rate. However, this must be done with extreme caution, as elevated temperatures can accelerate side reactions, such as aspartimide formation or peptide degradation.[1] This should be a last resort and monitored closely.
Visualizing the Troubleshooting Workflow
The following diagram outlines a logical decision-making process when faced with incomplete Mbs deprotection.
Caption: Troubleshooting workflow for incomplete Mbs deprotection.
Q3: My target peptide mass is correct, but I see numerous side-products. What are they, and how can they be minimized?
A3: Side-product formation is almost always due to the reaction of highly reactive cationic species, generated during cleavage, with sensitive amino acid residues in your peptide. The Mbs group itself, along with other protecting groups like Boc and Trt, are sources of these damaging cations.[4][5]
Common Side Reactions:
-
Alkylation of Tryptophan (Trp): The indole side chain of Trp is highly nucleophilic and susceptible to modification by carbocations.
-
Oxidation/Alkylation of Methionine (Met): The thioether side chain of Met can be oxidized to the sulfoxide or alkylated to form a sulfonium salt.[5]
-
Reattachment of Protecting Groups: Cleaved protecting groups can reattach to other nucleophilic sites on the peptide if not effectively neutralized.[3]
Solution: An Effective Scavenger Cocktail The key to preventing these side reactions is to include a cocktail of "scavengers" that are more nucleophilic than your peptide's side chains. These molecules trap the reactive cations before they can cause damage.
| Scavenger | Concentration | Primary Function |
| Water | 2.5 - 5% | Hydrolyzes t-butyl cations from Boc groups and participates in the cleavage of the peptide from Wang resin.[4] |
| Triisopropylsilane (TIS) | 2.5 - 5% | A highly effective carbocation scavenger. It reduces the trityl cation and captures t-butyl cations.[4] |
| 1,2-Ethanedithiol (EDT) | 2.5% | A soft nucleophile, excellent for scavenging trityl groups and preventing their reattachment to Cysteine.[3] |
| Thioanisole | 2.5 - 5% | Helps prevent the alkylation of Methionine and Tryptophan and can assist in the cleavage of Arg(Mbs).[1][5] |
Frequently Asked Questions (FAQs)
Q1: What is the chemical mechanism for the acid-catalyzed deprotection of the Mbs group?
A1: The deprotection of the Mbs group from arginine's guanidinium side chain proceeds via an acid-catalyzed nucleophilic substitution reaction. While the exact mechanism can have SN1 and SN2 characteristics depending on the conditions, a simplified view is as follows:
-
Protonation: The strong acid (TFA) protonates one of the oxygen atoms on the sulfonyl group, making it a better leaving group.
-
Nucleophilic Attack: A nucleophile present in the cleavage cocktail (often water or thioanisole) attacks the sulfur atom.
-
Cleavage: The bond between the sulfur atom and the guanidinium nitrogen is cleaved, releasing the free, deprotected arginine side chain and the 4-methoxybenzenesulfonic acid byproduct. The highly reactive cationic species generated during this process are then neutralized by scavengers.
Visualizing the Role of Scavengers
This diagram illustrates how scavengers intercept reactive carbocations, thereby protecting sensitive amino acid residues.
Caption: Scavengers protect peptides by neutralizing reactive cations.
Q2: How does the Mbs group compare to more modern arginine protecting groups like Pmc and Pbf?
A2: The Mbs group is considered a first-generation protecting group for arginine. While effective, it has been largely superseded by groups like Pmc and Pbf, which are designed to be more labile to acid. Understanding their differences is key to appreciating the challenges of Mbs removal.
| Feature | Mbs (4-methoxybenzenesulfonyl) | Pmc (Pentamethylchroman-6-sulfonyl) | Pbf (Pentamethyldihydrobenzofuran-5-sulfonyl) |
| Acid Lability | Low. Requires strong acid (high % TFA) and long reaction times.[1] | Moderate. More labile than Mbs, but can still be slow to cleave. | High. The current standard; designed for efficient cleavage with TFA.[6][7] |
| Cleavage Time | 4 - 24 hours, sequence-dependent. | 2 - 6 hours. | 1.5 - 4 hours. |
| Side Reactions | Higher risk of Trp alkylation due to prolonged acid exposure. | Moderate risk. | Lower risk due to faster cleavage and more stable carbocation formed. |
| Primary Use Case | Older syntheses; situations requiring very high stability. | Was a popular alternative to Mbs. | The current gold standard for Fmoc-SPPS of arginine-containing peptides. |
Experimental Protocols
Protocol 1: Standard Cleavage Cocktail for Arg(Mbs) Peptides
This protocol is a starting point for peptides with one or two Arg(Mbs) residues and no other sensitive amino acids.
-
Place the dry peptide-resin (e.g., 100 mg) in a suitable reaction vessel.
-
Prepare the cleavage cocktail: 90% TFA, 5% Thioanisole, 3% EDT, 2% Anisole. For 100 mg of resin, use 2 mL of cocktail.
-
Add the cocktail to the resin and agitate at room temperature for 4 hours.
-
Filter the resin and collect the filtrate. Wash the resin twice with a small volume of fresh TFA.
-
Precipitate the crude peptide by adding the TFA filtrate to a 10-fold volume of cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether two more times.
-
Dry the crude peptide under vacuum and analyze by HPLC and Mass Spectrometry.
Protocol 2: "Hard" Cleavage for Difficult Sequences with Arg(Mbs)
Use this protocol for peptides with multiple Arg(Mbs) residues or when Protocol 1 fails.
-
Place the dry peptide-resin (e.g., 100 mg) in a reaction vessel.
-
Prepare the "Reagent K" cleavage cocktail: 82.5% TFA, 5% Water, 5% Phenol, 5% Thioanisole, 2.5% EDT. Alternatively, for sequences without Trp, a simpler cocktail of 95% TFA, 2.5% Water, 2.5% TIS is highly effective.[8]
-
Add 2 mL of the chosen cocktail to the resin.
-
Agitate at room temperature for 4-6 hours. Monitor the reaction by taking a small aliquot at 4 hours, precipitating it, and analyzing by HPLC.
-
If deprotection is still incomplete after 6 hours, proceed with the "precipitate and re-cleave" strategy: a. Precipitate the entire sample in cold diethyl ether as described in Protocol 1. b. Wash and dry the partially cleaved peptide-resin mixture. c. Subject the entire material to a fresh 2 mL of the cleavage cocktail for an additional 2-4 hours.
-
Isolate and analyze the final product as described in Protocol 1.
References
- Vertex AI Search. (2024). PMB Protection - Common Conditions.
- Chem-Station. (2014). p-Methoxybenzyl (PMB) Protective Group.
- Total Synthesis. (n.d.). PMB Protecting Group: PMB Protection & Deprotection Mechanism.
- Aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
- ResearchGate. (2025). Suppression of Side Reactions During Final Deprotection Employing a Strong Acid in Boc Chemistry.
- National Institutes of Health (NIH). (n.d.). Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis.
- PubMed. (n.d.). Side reactions in peptide synthesis. VI. A reexamination of the benzyl group in the protection of the side chains of tyrosine and aspartic acid.
- Glen Research. (n.d.). Glen Report 20.24: Deprotection - Volume 1 - Deprotect to Completion.
- Jubang. (2025). What is the chemical stability of MBS Impact Modifier?.
- The MBS Group. (n.d.). Homepage.
- Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups.
- Aapptec. (n.d.). Amino Acid Sidechain Deprotection.
- Sigma-Aldrich. (n.d.). Fmoc Resin Cleavage and Deprotection.
- WHMI. (2026). As Iran weakens, questions grow over Mohammed bin Salman's regional ambitions.
- Sigma-Aldrich. (n.d.). Boc Resin Cleavage Protocol.
- Responsible Statecraft. (n.d.). Is the Saudi-UAE rivalry heading for more violence?.
- CEM Corporation. (n.d.). Protection and Deprotection.
- Middle East Institute. (2026). Transcript: Webinar - Saudi-UAE Tensions Over Yemen: Squabble or Breaking Point?.
- National Institutes of Health (NIH). (n.d.). Sustainable Approaches for the Protection and Deprotection of Functional Groups.
- Glen Research. (n.d.). In the last five Glen Reports, we have covered several aspects of oligonucleotide deprotection.
- Wikipedia. (n.d.). Protecting group.
- New England Biolabs (NEB). (n.d.). Separating the Protein of Interest from MBP after Protease Cleavage.
- BenchChem. (2025). Troubleshooting failed reactions in solid-phase oligonucleotide synthesis.
- BenchChem. (2025). Troubleshooting incomplete Fmoc group deprotection in solid-phase synthesis.
- DOI. (n.d.). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis.
- TriLink BioTechnologies. (n.d.). Troubleshooting the Synthesis of Modified Oligonucleotides.
- Glen Research. (n.d.). Deprotection Guide.
- Thermo Fisher Scientific. (n.d.). Introduction to Cleavage Techniques.
- Aapptec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS).
- PubMed. (n.d.). Lability of N-alkylated peptides towards TFA cleavage.
- ResearchGate. (2014). Can anyone tell me whether Pbf group is also removed when Mtt group of lysine is removed?.
- MDPI. (n.d.). Microbial Biosurfactants: Antimicrobial Agents Against Pathogens.
- ResearchGate. (2022). Do I need to protect Fmoc-Arg in solid phase peptide synthesis?.
- YouTube. (2022). Peptide Hand Synthesis Part 8: Cleaving.
- ResearchGate. (2023). Can some adsorbent easily extract the peptide from TFA cleavage cooktail?.
Sources
Technical Support Center: Minimizing Racemization During Mbs-Cl Protection of Chiral Amines
Welcome to the technical support center dedicated to addressing a critical challenge in synthetic chemistry: the preservation of stereochemical integrity during the protection of chiral amines with 4-methoxybenzenesulfonyl chloride (Mbs-Cl). This guide is designed for researchers, scientists, and drug development professionals who encounter stereochemical challenges in their synthetic workflows. Here, we dissect the mechanistic underpinnings of racemization and provide actionable, field-proven troubleshooting strategies and detailed protocols to ensure your chiral amines remain enantiomerically pure.
Introduction: The Challenge of Stereochemical Integrity
The protection of primary and secondary amines as sulfonamides is a cornerstone of modern organic synthesis, particularly in the construction of complex molecules like pharmaceuticals and peptides.[1][2] The 4-methoxybenzenesulfonyl (Mbs) group is a valuable protecting group due to its stability under a range of conditions and its susceptibility to specific deprotection methods.[1] However, the reaction of a chiral amine with Mbs-Cl, especially when the chiral center is adjacent to the amine, carries an inherent risk of racemization. This loss of stereochemical information can have profound consequences, particularly in drug development, where enantiomeric purity is often directly linked to therapeutic efficacy and safety.
This guide will provide you with the expertise to anticipate, diagnose, and solve racemization issues, ensuring the stereochemical fidelity of your valuable chiral building blocks.
Understanding the Enemy: The Mechanism of Racemization
To effectively combat racemization, it is crucial to understand its mechanistic origins. During the sulfonylation of a chiral amine, the primary pathway for racemization involves the deprotonation of the α-proton (the hydrogen atom on the chiral carbon). This process is significantly influenced by the reaction conditions, particularly the choice of base.
The Key Culprit: The α-Proton
The hydrogen atom on the chiral carbon adjacent to the nitrogen is susceptible to removal by a base. Once this proton is abstracted, the chiral center becomes a planar, achiral enolate-like intermediate. Subsequent reprotonation can occur from either face of this planar intermediate, leading to a mixture of both enantiomers—racemization.
Visualizing the Racemization Pathway
Figure 1. Mechanism of base-mediated racemization of a chiral amine.
Troubleshooting Guide: Question & Answer Format
This section directly addresses common issues and questions that arise during the Mbs-Cl protection of chiral amines.
Q1: I'm observing significant racemization in my reaction. What is the most likely cause?
A1: The most common culprit is the choice and stoichiometry of the base. Strong, sterically unhindered bases can readily deprotonate the α-proton, leading to racemization. Triethylamine (TEA), for instance, is a frequent offender due to its relatively strong basicity and small size.
Troubleshooting Steps:
-
Re-evaluate Your Base: Switch to a more sterically hindered, non-nucleophilic base. N,N-Diisopropylethylamine (DIPEA or Hünig's base) is an excellent first choice. Its bulky isopropyl groups make it a poor nucleophile and hinder its ability to abstract the α-proton, while still effectively scavenging the HCl generated during the reaction. 2,4,6-Collidine is another effective, sterically hindered base.
-
Control Stoichiometry: Use the minimum amount of base necessary to neutralize the generated HCl (typically 1.0-1.2 equivalents). An excess of base increases the likelihood of deprotonation and subsequent racemization.[3]
-
Consider a Weaker Base: For highly sensitive substrates, a weaker base like pyridine or even an inorganic base like sodium bicarbonate (if solubility permits) might be sufficient to drive the reaction forward without causing significant racemization.[1]
Q2: Does the reaction temperature play a role in racemization?
A2: Absolutely. Higher temperatures provide the necessary activation energy for the deprotonation of the α-proton, thus accelerating the rate of racemization.
Troubleshooting Steps:
-
Lower the Temperature: Perform the reaction at 0 °C or even lower temperatures (e.g., -20 °C or -78 °C using a dry ice/acetone bath).[4] The addition of Mbs-Cl should be done slowly and portion-wise to control any exotherm.
-
Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the reaction. Once the starting material is consumed, quench the reaction immediately to avoid prolonged exposure to basic conditions, even at low temperatures.
Q3: Can the choice of solvent influence the degree of racemization?
A3: Yes, the solvent plays a crucial role in stabilizing the charged intermediates involved in both the desired reaction and the undesired racemization pathway.[5]
Troubleshooting Steps:
-
Favor Aprotic Solvents: Aprotic solvents are generally preferred. Dichloromethane (DCM) and tetrahydrofuran (THF) are common and effective choices. They are less likely to participate in proton exchange, which can facilitate racemization.
-
Avoid Polar Protic and Certain Polar Aprotic Solvents: Solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), while excellent for dissolving many reagents, can sometimes promote racemization. Chloroform, acetonitrile, and nitromethane have also been shown to be unfavorable in some cases. If solubility is an issue, consider a mixture of solvents.
Q4: My chiral amine has other functional groups. Could this be contributing to the problem?
A4: Yes, the electronic nature of the substrate is a critical factor. Electron-withdrawing groups near the chiral center can increase the acidity of the α-proton, making it more susceptible to deprotonation and subsequent racemization.
Troubleshooting Steps:
-
Be Extra Cautious with Activated Substrates: If your chiral amine contains electron-withdrawing groups, it is imperative to employ the mildest possible reaction conditions. This includes using a sterically hindered base, low temperatures, and careful monitoring.
-
Protecting Group Strategy: If other functional groups are interfering, consider a more comprehensive protecting group strategy to mask their reactivity.
Frequently Asked Questions (FAQs)
What is the ideal order of addition for the reagents?
Typically, the chiral amine is dissolved in the chosen aprotic solvent, followed by the addition of the base at a low temperature (e.g., 0 °C). Mbs-Cl, dissolved in a small amount of the same solvent, is then added dropwise to the cooled solution. This order ensures that the base is present to neutralize the HCl as it is formed.
How can I accurately determine the enantiomeric purity of my Mbs-protected amine?
Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for determining enantiomeric excess (ee).[6][7] You will need a suitable chiral stationary phase (CSP) column. Method development may be required to achieve baseline separation of the enantiomers. Nuclear Magnetic Resonance (NMR) spectroscopy using chiral solvating agents can also be an effective and rapid method for determining enantiopurity.[8]
Are there any alternatives to Mbs-Cl for protecting chiral amines?
Yes, several other protecting groups are available, each with its own advantages and disadvantages. Carbamate-based protecting groups like Boc (tert-butyloxycarbonyl) and Cbz (carboxybenzyl) are very common and generally less prone to causing racemization at the adjacent chiral center.[9][10] The choice of protecting group will depend on the overall synthetic strategy and the required orthogonality.
Experimental Protocols
Protocol 1: Optimized Mbs-Cl Protection of a Chiral Amine to Minimize Racemization
This protocol is designed as a starting point for minimizing racemization.
Materials:
-
Chiral amine (1.0 eq)
-
4-Methoxybenzenesulfonyl chloride (Mbs-Cl) (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (1.2 eq)
-
Anhydrous dichloromethane (DCM)
-
Argon or Nitrogen atmosphere
Procedure:
-
To a flame-dried, round-bottom flask under an inert atmosphere, add the chiral amine and anhydrous DCM.
-
Cool the solution to 0 °C using an ice-water bath.
-
Add DIPEA dropwise to the stirred solution.
-
In a separate flask, dissolve Mbs-Cl in a minimal amount of anhydrous DCM.
-
Add the Mbs-Cl solution dropwise to the amine solution over 15-30 minutes, ensuring the internal temperature does not rise above 5 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion (typically 1-4 hours), quench the reaction by adding saturated aqueous ammonium chloride solution.
-
Allow the mixture to warm to room temperature and transfer it to a separatory funnel.
-
Separate the organic layer, and wash successively with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Analysis of Enantiomeric Purity by Chiral HPLC
General Procedure:
-
Prepare a stock solution of your purified Mbs-protected amine in a suitable solvent (e.g., HPLC-grade isopropanol/hexane mixture).
-
Inject a small volume (e.g., 5-10 µL) onto a chiral HPLC column (e.g., a cellulose- or amylose-based column).[6]
-
Develop a mobile phase, typically a mixture of hexane and a polar modifier like isopropanol or ethanol, to achieve separation of the enantiomers.
-
Monitor the elution profile using a UV detector at an appropriate wavelength.
-
Integrate the peak areas of the two enantiomers to calculate the enantiomeric excess (% ee).
Summary of Key Parameters for Minimizing Racemization
| Parameter | Recommended Condition | Rationale |
| Base | Sterically hindered, non-nucleophilic (e.g., DIPEA, 2,4,6-collidine) | Minimizes deprotonation of the α-proton. |
| Temperature | Low (0 °C to -78 °C)[4] | Reduces the rate of racemization. |
| Solvent | Aprotic (e.g., DCM, THF) | Avoids participation in proton exchange. |
| Stoichiometry | Slight excess of Mbs-Cl (1.1 eq), minimal base (1.0-1.2 eq) | Avoids prolonged exposure to excess base.[3] |
| Reaction Time | Monitor closely and quench upon completion | Prevents extended exposure to basic conditions. |
Troubleshooting Flowchart
Figure 2. A logical workflow for troubleshooting racemization.
References
-
Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Amino-acids and peptides. Part XXXV. The effect of solvent on the rates of racemisation and coupling of some acylamino-acid p-nitro-phenyl esters; the base strengths of some amines in organic solvents, and related investigations. RSC Publishing. [Link]
-
PubMed. (1993). Racemization during aminolysis of activated esters of N-alkoxycarbonylamino acids by amino acid anions in partially aqueous solvents and a tactic to minimize it. [Link]
-
SciSpace. (n.d.). Solvent Effects on the Racemization of Optically Active Biphenyl Derivatives. [Link]
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]
-
ACS Publications. (n.d.). Enzymic resolution of racemic amines: crucial role of the solvent. [Link]
-
National Institutes of Health. (n.d.). Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. [Link]
-
ACS Publications. (2019). Sulfonamide Synthesis through Electrochemical Oxidative Coupling of Amines and Thiols. [Link]
-
National Institutes of Health. (2022). A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via1H- and 19F-NMR spectroscopic analysis. [Link]
-
MDPI. (n.d.). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. [Link]
-
Drexel University. (n.d.). Synthesis of chiral non racemic sulfonamides and application in asymmetric synthesis. [Link]
-
Macmillan Group - Princeton University. (n.d.). Sulfonamidation of Aryl and Heteroaryl Halides through Photosensitized Nickel Catalysis. [Link]
-
National Institutes of Health. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. [Link]
-
YouTube. (2021). Lecture 16 Protecting groups and racemization of Amino Acids. [Link]
-
ResearchGate. (2017). Racemization in amino acids?. [Link]
-
ResearchGate. (n.d.). Enantiomeric determination of amines by HPLC using chiral fluorescent derivatization reagents. [Link]
-
Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. [Link]
-
Reddit. (2017). benzyl chloroformate (Cbz-Cl) protecting mechanism. [Link]
-
PubMed. (1992). Racemization Studies in Peptide Synthesis Through the Separation of Protected Epimeric Peptides by Reversed-Phase High Performance Liquid Chromatography. [Link]
-
Chemistry LibreTexts. (2021). 23.13: Protection of Amino Groups in Synthesis. [Link]
-
Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. [Link]
-
Fisher Scientific. (n.d.). Amine Protection / Deprotection. [Link]
-
MDPI. (n.d.). Analysis of Biogenic Amines Using Immunoassays, HPLC, and a Newly Developed IC-MS/MS Technique in Fish Products—A Comparative Study. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. macmillan.princeton.edu [macmillan.princeton.edu]
- 3. Racemization during aminolysis of activated esters of N-alkoxycarbonylamino acids by amino acid anions in partially aqueous solvents and a tactic to minimize it - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. scispace.com [scispace.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via1H- and 19F-NMR spectroscopic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
Effect of temperature on the rate of Mbs-Cl reactions
From the desk of a Senior Application Scientist
Welcome to the technical support center for optimizing your reactions involving 4-methoxybenzenesulfonyl chloride (Mbs-Cl). This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios that researchers commonly encounter. Our goal is to move beyond simple protocols and provide a deeper understanding of the causal relationships governing your experimental outcomes, particularly concerning temperature.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental relationship between temperature and the rate of my Mbs-Cl reaction?
The relationship between temperature and reaction rate is primarily described by the Arrhenius equation . This principle states that the rate constant (k) of a chemical reaction increases exponentially as the absolute temperature (T) increases.
The equation is: k = A * e(-Ea/RT)
-
k: The reaction rate constant.
-
A (Pre-exponential Factor): This relates to the frequency of molecular collisions in the correct orientation for a reaction to occur.
-
Ea (Activation Energy): This is the minimum energy required for reactants to transform into products. It represents the energy barrier that must be overcome.
-
R (Universal Gas Constant): 8.314 J/(mol·K).
-
T (Absolute Temperature): Measured in Kelvin.
In essence, increasing the temperature provides the reacting molecules with more kinetic energy. This leads to more frequent and more energetic collisions, increasing the proportion of molecules that possess sufficient energy to overcome the activation energy barrier (Ea), thus accelerating the reaction. Arrhenius plots are frequently used to analyze the effect of temperature on chemical reaction rates.[1]
Q2: My Mbs-Cl reaction is sluggish at room temperature. What are the potential risks of just increasing the heat?
While increasing temperature is a straightforward way to boost reaction rates, it's not without significant risks that can compromise your experiment's yield and purity.
-
Hydrolysis of Mbs-Cl: 4-methoxybenzenesulfonyl chloride is reactive and can be hydrolyzed by water to form the corresponding 4-methoxybenzenesulfonic acid.[2] This process is accelerated at higher temperatures. If your solvent is not perfectly anhydrous or if the nucleophile itself is in a salt form containing water, you will lose your starting material to this side reaction.
-
Thermal Degradation: Your starting materials, desired product (e.g., the sulfonamide or sulfonate ester), or any catalysts and bases may not be stable at elevated temperatures. This can lead to the formation of complex impurity profiles.
-
Decreased Selectivity: If there are multiple reactive sites in your nucleophile (e.g., a primary and a secondary amine), increasing the temperature can reduce the selectivity of the reaction, leading to a mixture of products.
-
Exothermic Runaway: Reactions of sulfonyl chlorides, particularly with amines, can be highly exothermic.[3] Increasing the initial temperature can accelerate the reaction to a point where the heat generated cannot be safely dissipated by the cooling apparatus, leading to a dangerous thermal runaway.
Troubleshooting Guides
Problem: My reaction is slow, and when I increase the temperature, I get significant byproduct formation, primarily 4-methoxybenzenesulfonic acid.
This is a classic issue indicating that the rate of Mbs-Cl hydrolysis is competing with your desired reaction.
Troubleshooting Protocol:
-
Ensure Anhydrous Conditions:
-
Action: Dry your solvent using appropriate methods (e.g., distillation from a drying agent, passing through activated alumina, or using a solvent purification system). Use freshly opened anhydrous solvents.
-
Causality: Water is a nucleophile that reacts with Mbs-Cl. Removing it kinetically favors your desired nucleophile.
-
-
Optimize the Base (for amine reactions):
-
Action: In reactions with amines to form sulfonamides, a non-nucleophilic base like triethylamine or pyridine is typically used to scavenge the HCl byproduct.[4] Ensure you are using at least one equivalent. Consider a stronger, non-nucleophilic base if your amine is a poor nucleophile.
-
Causality: The HCl generated can protonate your amine nucleophile, rendering it unreactive. Efficiently scavenging the acid maintains the concentration of the active nucleophile.
-
-
Moderate Temperature Increase with Extended Time:
-
Action: Instead of a large temperature jump (e.g., from 25°C to 80°C), try a more modest increase (e.g., to 40-50°C) and allow the reaction to proceed for a longer period. Monitor progress by TLC or LC-MS.
-
Causality: This seeks a "sweet spot" where the rate of the desired reaction is acceptably enhanced while the rate of the hydrolysis side reaction remains minimal.
-
-
Solvent Choice:
-
Action: The solubility and reactivity of Mbs-Cl are influenced by the solvent.[2] If you are using a very polar solvent where water might be more soluble, consider switching to a less polar aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) under inert atmosphere.
-
Causality: Changing the solvent can alter the solvation shells around the reactants and transition state, potentially favoring the desired reaction pathway over hydrolysis.
-
Problem: How can I quantitatively measure the effect of temperature and determine the activation energy (Ea) for my specific Mbs-Cl reaction?
Determining the activation energy provides valuable predictive power for how your reaction will behave at different temperatures. This is achieved by creating an Arrhenius plot .[5]
Experimental Protocol for Generating an Arrhenius Plot:
-
Setup: Prepare identical reaction mixtures in parallel reactors or run sequential experiments where only the temperature is varied. Recommended temperatures: 298 K (25°C), 308 K (35°C), 318 K (45°C), and 328 K (55°C). Ensure consistent stirring and thermal control.
-
Initiation & Monitoring: Initiate all reactions simultaneously (if parallel) or at a precise t=0. At fixed time intervals, withdraw an aliquot from each reaction, quench it immediately (e.g., by diluting in cold mobile phase), and analyze it using a quantitative method like HPLC or qNMR to determine the concentration of a reactant or product.
-
Data Processing: For each temperature, plot concentration versus time. Determine the initial rate of the reaction. Assuming pseudo-first-order kinetics (if one reactant is in large excess), the natural log of the concentration vs. time will be linear, and the slope will be -k.
-
Arrhenius Plot Construction:
-
Take the natural logarithm of each calculated rate constant (ln(k)).
-
Take the inverse of each temperature in Kelvin (1/T).
-
Plot ln(k) on the y-axis versus 1/T on the x-axis. The resulting data should form a straight line.[5]
-
-
Calculating Activation Energy:
-
The slope of this line is equal to -Ea/R.[5]
-
Therefore, Ea = -slope * R , where R = 8.314 J/(mol·K).
-
Data Summary Table (Example Data)
| Temperature (K) | 1/T (K⁻¹) | Rate Constant, k (s⁻¹) | ln(k) |
| 298 | 0.003356 | 1.5 x 10⁻⁴ | -8.80 |
| 308 | 0.003247 | 3.1 x 10⁻⁴ | -8.08 |
| 318 | 0.003145 | 6.0 x 10⁻⁴ | -7.42 |
| 328 | 0.003049 | 11.2 x 10⁻⁴ | -6.79 |
By performing a linear regression on this data, you can obtain the slope and calculate a precise activation energy for your specific transformation, allowing for more accurate temperature optimization in the future.
References
- Robertson, R.E., & Rossall, B. (1971). Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Journal of Chemistry, 49, 1441.
- Robertson, R.E., & Rossall, B. (1971). Sulfonyl Chloride Kinetics. Part II.
- Benchchem. A Comparative Guide to the Kinetics of Sulfonylation Reactions with a Focus on Different Sulfonyl Chlorides. Benchchem.
- Wikipedia. Arrhenius plot. Wikipedia.
- Anderson, N. G. (2001). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides.
- Wenting, C., et al. (2022). A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. Reaction Chemistry & Engineering (RSC Publishing).
- Solubility of Things. 4-Methoxybenzenesulfonyl chloride. Solubility of Things.
- Chemistry LibreTexts. (2023). The Arrhenius Law - Arrhenius Plots. Chemistry LibreTexts.
- Benchchem. 4-Methoxybenzenesulfonyl chloride. Benchchem.
Sources
- 1. Arrhenius plot - Wikipedia [en.wikipedia.org]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Purification Strategies for Mbs-Protected Intermediates
Welcome to the Technical Support Center for the purification of 4-methoxybenzenesulfonyl (Mbs)-protected intermediates. As a Senior Application Scientist, I have designed this guide to provide researchers, scientists, and drug development professionals with in-depth, field-proven insights into overcoming the unique challenges associated with purifying these compounds. This resource combines theoretical principles with practical, actionable troubleshooting advice and detailed protocols to ensure the integrity and success of your synthetic workflow.
The Mbs group, a type of sulfonamide, is a robust protecting group for amines, valued for its stability under a range of conditions.[1] However, the physicochemical properties it imparts on the intermediate molecule can present specific purification hurdles. This guide is structured to help you navigate these challenges effectively.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding the purification of Mbs-protected intermediates.
Q1: What are the most common methods for purifying Mbs-protected intermediates?
The primary purification methods for Mbs-protected intermediates, which are typically solid at room temperature, are:
-
Recrystallization: This is often the most effective and scalable method for obtaining highly pure, crystalline material.[2] The key is selecting an appropriate solvent system where the compound has high solubility at elevated temperatures and low solubility at room or lower temperatures.[2]
-
Flash Column Chromatography: Essential for purifying non-crystalline solids, oils, or for separating the desired product from impurities with similar solubility profiles. Due to the properties of the sulfonamide group, special considerations for the stationary and mobile phases are required.
-
Acid-Base Extraction: A crucial part of the initial reaction work-up, this technique is used to remove acidic or basic impurities from the crude product mixture before final purification.[3]
Q2: My Mbs-protected amine is showing significant tailing/streaking on a silica TLC plate. Why is this happening and how can I fix it?
This is a classic problem when dealing with basic compounds on an acidic stationary phase like silica gel.[4] The free amine you started with is basic, and while the sulfonamide nitrogen is not basic, residual starting material or basic side-products can interact strongly with the acidic silanol groups (Si-OH) on the silica surface. This strong interaction leads to poor elution and significant tailing.[4]
Solution: To mitigate this, add a small amount of a competing base to your mobile phase. A common choice is to add 0.5-1% triethylamine (TEA) or ammonia in methanol to your eluent system (e.g., Hexane/Ethyl Acetate with 1% TEA).[4] The TEA will neutralize the acidic sites on the silica, allowing your compound of interest to elute more cleanly.[4]
Q3: Is the Mbs protecting group stable to acidic and basic work-up conditions?
Generally, yes. Sulfonyl groups like Mbs are known for their high stability under both acidic and basic conditions, which is one of the reasons they are chosen as protecting groups.[1] This allows for a standard aqueous work-up, such as washing the organic layer with dilute acid (e.g., 1M HCl) to remove excess unreacted amine and with a base (e.g., saturated NaHCO₃) to remove acidic byproducts.[2][5] However, always be mindful of other functional groups in your molecule that may not share this stability.
Q4: I am trying to recrystallize my Mbs-protected compound, but it keeps "oiling out." What should I do?
"Oiling out" occurs when your compound separates from the solution as a liquid oil instead of solid crystals.[6] This typically happens for two main reasons: the melting point of your compound is lower than the boiling point of your solvent, or the crude material is too impure.[6]
Solutions:
-
Re-dissolve and Slow Down: Heat the solution to re-dissolve the oil, add a bit more hot solvent to ensure it's not supersaturated, and then allow it to cool much more slowly. Do not disturb the flask during cooling.[6]
-
Change Solvents: The solvent may be too nonpolar. Try a more polar solvent or a solvent/anti-solvent system. Ethanol/water or isopropanol/water mixtures are often effective for sulfonamides.[6][7]
-
Induce Crystallization: Scratch the inside of the flask with a glass rod just below the liquid surface or add a seed crystal of the pure compound.[6]
-
Pre-Purify: If impurities are the issue, perform a quick filtration through a plug of silica or even a full column chromatography step before attempting recrystallization.[6]
Part 2: Purification Strategy Decision Guide
Choosing the right purification strategy from the outset can save significant time and resources. The following decision tree provides a logical workflow for selecting the appropriate method based on the characteristics of your crude product.
Caption: A decision tree for selecting a purification strategy.
Part 3: Troubleshooting Common Purification Issues
This guide provides specific solutions to problems you may encounter during purification.
| Problem/Symptom | Possible Cause(s) | Suggested Solution(s) |
| Column Chromatography: Product is not eluting from the silica gel column. | 1. Strong Adsorption: The compound is too polar for the chosen mobile phase. 2. Ionic Interaction: Residual basic impurities or the sulfonamide itself are interacting strongly with acidic silica. | 1. Increase Mobile Phase Polarity: Gradually increase the concentration of the polar solvent (e.g., from 10% EtOAc in Hexane to 30%). If using DCM/MeOH, increase the MeOH percentage.[8] 2. Add a Modifier: Add 0.5-1% triethylamine (TEA) or pyridine to the mobile phase to neutralize silica's acidic sites.[4] 3. Switch Stationary Phase: Consider using a less acidic stationary phase like neutral alumina. |
| Column Chromatography: Multiple spots/streaking on TLC, even with TEA. | 1. Compound Degradation: The Mbs-protected intermediate may be unstable on silica gel, although this is less common for sulfonamides. 2. Incomplete Reaction: The crude material contains multiple closely-related byproducts. | 1. Use a Different Stationary Phase: Switch to neutral alumina or consider reversed-phase chromatography. 2. Optimize Reaction: Re-evaluate the reaction conditions to minimize byproduct formation. 3. Attempt Recrystallization: If the desired product is a solid, recrystallization might selectively isolate it from the impurities. |
| Recrystallization: No crystals form after the solution has cooled completely. | 1. Too Much Solvent: The solution is not saturated enough for crystals to form.[6] 2. Supersaturation: The solution is concentrated, but crystal nucleation has not been initiated.[6] | 1. Reduce Solvent Volume: Gently boil off some of the solvent to concentrate the solution and allow it to cool again. 2. Induce Crystallization: Scratch the inner wall of the flask with a glass rod or add a seed crystal.[6] 3. Cool Further: Place the flask in an ice bath to further decrease solubility.[6] |
| Recrystallization: Product yield is very low. | 1. Inappropriate Solvent: The compound has significant solubility in the chosen solvent even at low temperatures.[6] 2. Premature Crystallization: The product crystallized out during a hot filtration step.[6] | 1. Change Solvent System: Find a solvent where the compound is less soluble at cold temperatures. A solvent/anti-solvent system may provide better recovery.[9] 2. Use Pre-heated Glassware: When performing a hot filtration, ensure the funnel and receiving flask are pre-heated to prevent the product from crashing out.[6] |
| Aqueous Work-up: An emulsion forms in the separatory funnel. | 1. Insufficient Ionic Strength: The densities of the organic and aqueous layers are too similar. 2. Partially Soluble Byproducts: Surfactant-like impurities may be present. | 1. Add Brine: Add a saturated aqueous solution of NaCl. This will increase the ionic strength and density of the aqueous layer, helping to break the emulsion. 2. Filter: Pass the entire mixture through a pad of Celite or filter paper. 3. Wait: Allow the separatory funnel to stand undisturbed for a longer period. |
Part 4: Detailed Experimental Protocols
These protocols provide step-by-step guidance for key purification techniques.
Protocol 1: Flash Column Chromatography on Silica Gel
This protocol is designed for the purification of an Mbs-protected amine that exhibits tailing on a standard TLC plate.
-
Prepare the Slurry: In a beaker, add silica gel to a small amount of the initial, low-polarity mobile phase (e.g., 5% Ethyl Acetate in Hexane). Swirl to create a uniform slurry.
-
Pack the Column: Pour the slurry into the chromatography column. Use a gentle stream of air pressure to pack the silica bed evenly, ensuring there are no cracks or air bubbles.
-
Equilibrate the Column: Run 2-3 column volumes of the mobile phase (now containing 0.5-1% triethylamine) through the packed silica to ensure the entire stationary phase is equilibrated with the basic modifier.
-
Load the Sample:
-
Dry Loading (Recommended): Dissolve your crude product in a minimal amount of a strong solvent (like DCM or acetone). Add a small amount of silica gel to this solution and concentrate it to dryness on a rotary evaporator to get a free-flowing powder. Carefully add this powder to the top of the packed column.
-
Wet Loading: Dissolve the crude product in the minimum possible volume of the mobile phase and carefully pipette it onto the top of the column.
-
-
Elute the Compound: Begin elution with your starting mobile phase. Gradually increase the polarity of the eluent based on your initial TLC analysis. Collect fractions and monitor them by TLC.
-
Combine and Concentrate: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator.
Protocol 2: Single-Solvent Recrystallization
This protocol is ideal for purifying a solid Mbs-protected intermediate that is largely pure (>90%).
-
Solvent Selection: In small test tubes, test the solubility of your crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate). An ideal solvent will fully dissolve the compound when hot but show poor solubility when cold.[2]
-
Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add the minimum amount of the chosen solvent to cover the solid. Heat the mixture to boiling with stirring. Continue to add small portions of the hot solvent until the solid just dissolves completely.[2]
-
Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Re-heat to boiling for a few minutes.[9]
-
Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot gravity filtration using a pre-warmed funnel and fluted filter paper into a clean, pre-warmed flask.[9]
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Large, high-purity crystals form best with slow cooling.[2]
-
Maximize Yield: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.[2]
-
Isolate and Wash: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities.[2]
-
Drying: Allow the crystals to air dry on the filter paper or place them in a desiccator under vacuum to remove the final traces of solvent.
References
- BenchChem. (n.d.). Technical Support Center: Recrystallization of Sulfonamide Products.
- BenchChem. (n.d.). Common issues in sulfonamide synthesis and solutions.
- USDA Food Safety and Inspection Service. (2009).
- BenchChem. (n.d.). Technical Support Center: Crystallinity of Sulfonamide Compounds.
- Taylor & Francis Group. (2013). TLC of Sulfonamides.
- Google Patents. (1957).
- EPFL. (n.d.).
- MDPI. (2019). Recrystallization and Micronization of p-Toluenesulfonamide Using the Rapid Expansion of Supercritical Solution (RESS) Process.
- ResearchGate. (n.d.). TLC and SERS charts of the 6 sulfonamides in mixed reference solution 2.
- Scribd. (n.d.).
- Klein, H. R., & Mader, W. J. (1971). TLC identification of sulfonamides. Journal of Pharmaceutical Sciences, 60(3), 448-50.
- National Institutes of Health. (2019).
- ACS Publications. (2019). Mild, Rapid, and Chemoselective Procedure for the Introduction of the 9-Phenyl-9-fluorenyl Protecting Group into Amines, Acids, Alcohols, Sulfonamides, Amides, and Thiols. The Journal of Organic Chemistry.
- Organic Chemistry Portal. (n.d.). PMB Protection - Common Conditions.
- National Institutes of Health. (n.d.). Sustainable Approaches for the Protection and Deprotection of Functional Groups.
- Total Synthesis. (n.d.). PMB Protecting Group: PMB Protection & Deprotection Mechanism.
- BenchChem. (n.d.). Stability of methanesulfonamide in acidic and basic conditions.
- Aapptec Peptides. (n.d.). Amino Acid Sidechain Deprotection.
- Master Organic Chemistry. (2018).
- Biotage. (2023).
- Wikipedia. (n.d.). Acid–base extraction.
- YouTube. (2022). How to purify Amine? Grad student asked me.
- National Institutes of Health. (n.d.).
- Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction.
- Google Patents. (1962).
- National Institutes of Health. (n.d.). Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis.
- YouTube. (2020). Acid-Base Extraction Tutorial.
- BenchChem. (n.d.).
- Waters Blog. (2025).
- SpringerLink. (n.d.). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions.
- Chemistry LibreTexts. (2022). 2.
- bioRxiv. (2019).
- YouTube. (2019).
- YouTube. (2014). Acid Base Extraction Setup.
- Welch Materials. (2024).
- YouTube. (2025).
- Chem-Station Int. Ed. (2014). Sulfonyl Protective Groups.
- PubMed. (n.d.).
- ResearchGate. (n.d.).
- YouTube. (2020). Acid-Base Extraction of Benzil and Benzoic Acid.
- Waters Corporation. (n.d.).
- Master Organic Chemistry. (n.d.). Amine Protection and Deprotection.
- PubMed. (n.d.).
Sources
- 1. Sulfonyl Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 4. biotage.com [biotage.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. US2777844A - Sulfonamide purification process - Google Patents [patents.google.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Comparative Guide: The Strategic Advantages of 4-Methoxybenzenesulfonyl Chloride (Mbs-Cl) over Nosyl Chloride (Ns-Cl) for Amine Protection
Introduction
In the intricate landscape of multi-step organic synthesis, particularly in the realms of pharmaceutical and peptide development, the judicious selection of protecting groups is paramount to success.[1][2] A protecting group must be introduced efficiently, remain inert during subsequent transformations, and be removed selectively under conditions that preserve the integrity of the target molecule.[1] For the protection of primary and secondary amines, sulfonamides are a widely employed class due to their general stability.
Among the reagents used to form sulfonamides, 2-nitrobenzenesulfonyl chloride (nosyl chloride, Ns-Cl) and 4-methoxybenzenesulfonyl chloride (Mbs-Cl) are prominent choices.[3][4] While both serve the fundamental purpose of masking the nucleophilicity of amines, they possess divergent chemical properties that render one significantly more advantageous in complex synthetic strategies. This guide provides a detailed, evidence-based comparison, demonstrating the strategic superiority of Mbs-Cl, primarily due to its exceptional orthogonality and robust chemical stability, making it a more versatile tool for the synthetic chemist.
The Core Dichotomy: Deprotection Strategy and Orthogonality
The fundamental difference between the Mbs and Ns protecting groups lies in their cleavage mechanisms, which dictates their compatibility with other functional groups and protecting schemes—a concept known as orthogonality.[2][5][6] Two protecting groups are considered orthogonal if one can be selectively removed in the presence of the other using a distinct set of chemical conditions.[1][2]
Nosyl (Ns) Group: Mild, Nucleophilic Cleavage
The Ns group is renowned for its mild deprotection conditions. The presence of the electron-withdrawing nitro group at the ortho position activates the aromatic ring toward nucleophilic aromatic substitution. Consequently, Ns-amides are readily cleaved by treatment with a thiol, such as thiophenol or 2-mercaptoethanol, and a mild base like potassium carbonate (K₂CO₃) or 1,8-diazabicycloundec-7-ene (DBU).[3][7][8] This reaction proceeds through a Meisenheimer complex, a well-established mechanism that avoids harsh acidic or reducing conditions.[8]
4-Methoxybenzenesulfonyl (Mbs) Group: Robust, Acid-Labile Cleavage
In stark contrast, the Mbs group is exceptionally stable to the nucleophilic/basic conditions that cleave the Ns group.[9] Its removal is achieved under acidic conditions, most commonly with trifluoroacetic acid (TFA).[9][10] The electron-donating para-methoxy group plays a crucial role by stabilizing the incipient carbocationic character on the sulfonyl-bearing aromatic ring during acid-mediated cleavage, analogous to the well-known p-methoxybenzyl (PMB) ether protecting group.[10][11][12]
The Decisive Advantage: Orthogonality of Mbs
The true strategic advantage of Mbs-Cl emerges from this mechanistic difference. In a molecule containing both an Mbs-protected amine and other common protecting groups such as Fmoc (base-labile), Alloc (Pd(0)-labile), or even Ns itself, the Ns/Fmoc/Alloc groups can be selectively cleaved while the Mbs-amide remains completely intact.[13][14] This orthogonality is a critical enabler for complex, convergent synthetic strategies, such as the on-resin side-chain modification of peptides or the synthesis of branched molecules where different amine sites must be addressed sequentially.[13][15]
The Ns group, by its very nature, is incompatible with synthetic steps that require strong nucleophiles or bases, limiting its utility. The Mbs group, stable to these conditions, offers far greater flexibility.
Comparative Performance Data
The selection of a protecting group is also governed by practical considerations such as stability, ease of introduction, and potential for side reactions.
| Feature | 4-Methoxybenzenesulfonyl (Mbs) | 2-Nitrobenzenesulfonyl (Ns) | Advantage Analysis |
| Reagent | Mbs-Cl | Ns-Cl | - |
| Introduction | Standard sulfonylation (amine, base like Py or Et₃N, CH₂Cl₂) | Standard sulfonylation (amine, base like Py or Et₃N, CH₂Cl₂) | Both are straightforward to introduce. |
| Stability | Excellent: Stable to bases, nucleophiles, Pd(0) catalysis, mild acids. | Limited: Stable to acids. Labile to bases and nucleophiles (thiols).[3] | Mbs: The superior stability of Mbs to a broader range of non-acidic reagents provides greater synthetic flexibility. |
| Deprotection | Strong Acid: TFA, often with scavengers (e.g., TIS).[9] | Mild Nucleophile/Base: Thiophenol/K₂CO₃, 2-Mercaptoethanol/DBU.[7] | Mbs: Provides orthogonality to base/nucleophile-labile groups. Ns: Advantageous when acid-sensitive groups are present and mild cleavage is the primary goal. |
| Orthogonality | High: Orthogonal to Fmoc, Boc, Cbz (under non-hydrogenolytic conditions), Alloc, Ns. | Low: Not orthogonal to base-labile groups or nucleophilic conditions. | Mbs: The clear winner for complex syntheses requiring multiple, orthogonal protecting groups. |
| Side Reactions | Cationic side reactions (e.g., alkylation of Trp, Met) during acidolysis; mitigated by scavengers.[16] | Malodorous thiol reagents. Potential for side reactions with electrophilic centers. | Mbs: Side reactions are well-understood and routinely managed in standard protocols (e.g., SPPS cleavage cocktails).[17] |
Experimental Protocols
To provide a practical context, the following are standardized, validated protocols for the introduction and removal of both Mbs and Ns protecting groups.
Protocol 1: Protection of a Primary Amine with Mbs-Cl
-
Setup: Dissolve the primary amine substrate (1.0 equiv.) in dichloromethane (DCM, approx. 0.2 M).
-
Base Addition: Add triethylamine (1.5 equiv.) or pyridine (2.0 equiv.) to the solution and cool to 0 °C in an ice bath.
-
Sulfonylation: Add 4-methoxybenzenesulfonyl chloride (Mbs-Cl, 1.1 equiv.) portion-wise over 10 minutes, maintaining the temperature at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC or LC-MS until the starting amine is consumed.
-
Work-up: Quench the reaction with the addition of water. Transfer the mixture to a separatory funnel, wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the resulting crude Mbs-sulfonamide by flash column chromatography.
Protocol 2: Deprotection of an Mbs-Sulfonamide
-
Setup: Dissolve the Mbs-protected amine (1.0 equiv.) in a minimal amount of DCM.
-
Scavenger Addition: Add triisopropylsilane (TIS, 5-10 equiv.) as a carbocation scavenger. This is critical if sensitive residues like tryptophan are present.
-
Cleavage: Add trifluoroacetic acid (TFA) to create a 95% TFA / 2.5% TIS / 2.5% H₂O (v/v/v) solution.
-
Reaction: Stir the mixture at room temperature for 1-3 hours. Monitor deprotection by TLC or LC-MS.
-
Isolation: Concentrate the reaction mixture in vacuo to remove the bulk of the TFA. Co-evaporate with toluene or DCM to remove residual acid. The resulting amine TFA salt can be used directly or neutralized and purified. For peptides, precipitation with cold diethyl ether is standard.
Protocol 3: Protection of a Primary Amine with Ns-Cl
This protocol is identical to Protocol 1, substituting 2-nitrobenzenesulfonyl chloride (Ns-Cl, 1.1 equiv.) for Mbs-Cl.
Protocol 4: Deprotection of an Ns-Sulfonamide
-
Setup: Dissolve the Ns-protected amine (1.0 equiv.) in N,N-dimethylformamide (DMF, approx. 0.1 M).
-
Reagent Addition: Add potassium carbonate (K₂CO₃, 3.0 equiv.) and thiophenol (2.0 equiv.).
-
Reaction: Stir the mixture at room temperature for 1-4 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up: Dilute the reaction mixture with ethyl acetate and water.
-
Isolation: Transfer to a separatory funnel, wash thoroughly with water and brine to remove DMF and salts. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude amine by flash column chromatography.
Conclusion and Strategic Recommendations
While both Mbs-Cl and Ns-Cl are effective reagents for the protection of amines, they are not interchangeable. The choice must be a strategic one, dictated by the overall synthetic plan.
Ns-Cl is the preferred reagent when:
-
The synthetic route requires absolute avoidance of acidic conditions.
-
The desired deprotection needs to be exceptionally mild.
-
Orthogonality is not a primary concern.
However, Mbs-Cl presents clear and compelling advantages for the modern synthetic chemist, making it the superior choice when:
-
Orthogonality is critical: The synthesis involves multiple protecting groups (e.g., Fmoc, Boc, Alloc) that require selective removal under basic, nucleophilic, or reductive conditions.
-
Robustness is required: The planned synthetic steps involve basic or nucleophilic reagents that would inadvertently cleave an Ns group.
-
Standardized protocols are beneficial: The synthesis, particularly in solid-phase peptide synthesis, already employs TFA-based cleavage and deprotection, where protocols for using Mbs are well-established and reliable.
For researchers and drug development professionals engaged in the construction of complex molecules, the stability and orthogonal properties of the Mbs protecting group offer a wider margin of operational safety and greater strategic flexibility. This versatility minimizes the risk of unintended deprotection and opens avenues for more sophisticated and convergent synthetic designs, ultimately accelerating the path to the target molecule.
References
- ResearchGate. (2025). 2-Nitro and 2,4-Dinitrobenzenesulfonamides as Protecting Groups for Primary Amines | Request PDF.
- Benchchem. (n.d.).
- ChemicalBook. (n.d.). 4-Methoxybenzenesulfonyl chloride CAS#: 98-68-0.
- National Institutes of Health (NIH). (n.d.). Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis - PMC.
- University Course M
- ResearchGate. (n.d.).
- ResearchGate. (2025). Deprotection of 2-Nitrobenzenesulfonamides Using Fluorous and Solid Phase Reagents.
- National Institutes of Health (NIH). (n.d.). A Versatile Set of Orthogonal Protecting Groups for the Preparation of Highly Branched Oligosaccharides - PMC.
- AAPPTec. (n.d.). Fmoc Resin Cleavage and Deprotection.
- Royal Society of Chemistry. (n.d.).
- PubMed. (2000). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Biopolymers.
- Sigma-Aldrich. (n.d.). Selecting Orthogonal Building Blocks.
- National Institutes of Health (NIH). (n.d.). Sustainable Approaches for the Protection and Deprotection of Functional Groups.
- Master Organic Chemistry. (2018).
- Organic Chemistry Portal. (n.d.). Protective Groups.
- Organic Chemistry Portal. (n.d.). PMB Protection - Common Conditions.
- Master Organic Chemistry. (n.d.). Amine Protection and Deprotection.
- Luxembourg Bio Technologies. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. International Journal of Peptide Research and Therapeutics.
- Merck Millipore. (n.d.). Novabiochem® - Fmoc resin cleavage protocols.
Sources
- 1. people.uniurb.it [people.uniurb.it]
- 2. Protective Groups [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. 4-Methoxybenzenesulfonyl chloride CAS#: 98-68-0 [m.chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Efficacious N-protection of O-aryl sulfamates with 2,4-dimethoxybenzyl groups - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. PMB Protection - Common Conditions [commonorganicchemistry.com]
- 11. Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Sustainable Approaches for the Protection and Deprotection of Functional Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Selecting Orthogonal Building Blocks [sigmaaldrich.com]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. A Versatile Set of Orthogonal Protecting Groups for the Preparation of Highly Branched Oligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 16. luxembourg-bio.com [luxembourg-bio.com]
- 17. merckmillipore.com [merckmillipore.com]
Navigating the Orthogonal Landscape: A Comparative Guide to the Mbs Protecting Group and Its Alternatives
In the intricate world of multi-step organic synthesis, particularly in the assembly of complex peptides and other nitrogen-containing molecules, the strategic use of protecting groups is a cornerstone of success. An effective orthogonal protection strategy, which allows for the selective removal of one protecting group in the presence of others, is paramount for achieving high yields and purity. This guide, intended for researchers, scientists, and professionals in drug development, provides an in-depth comparative analysis of the 4-methoxybenzenesulfonyl (Mbs) protecting group and its alternatives, with a focus on their application in orthogonal deprotection schemes.
The Principle of Orthogonality in Protecting Group Strategy
The concept of orthogonality in chemical synthesis refers to the ability to perform a specific chemical transformation on one functional group within a molecule without affecting other, similarly reactive functional groups.[1] In the context of protecting groups, this means that different protecting groups can be removed under distinct and non-interfering conditions. A well-designed orthogonal strategy is crucial for the synthesis of complex molecules with multiple functional groups that require sequential manipulation.
The following diagram illustrates a simple orthogonal deprotection scenario involving three common protecting groups: Fmoc (base-labile), Boc (acid-labile), and a hypothetical group "X" that is labile under a third, unique condition.
Caption: SPPS workflow with Mbs-protected arginine.
Mbs vs. Other Arginine Protecting Groups
In the context of arginine protection, the Mbs group faces competition from several other sulfonyl-based protecting groups, each with its own set of advantages and disadvantages. The choice among these often depends on the specific requirements of the peptide being synthesized, particularly the presence of other sensitive residues like tryptophan.
| Protecting Group | Abbreviation | Relative Acid Lability | Comments |
| 4-Methoxybenzenesulfonyl | Mbs | Moderate | - |
| Tosyl | Ts | Low | Requires very harsh acid (e.g., HF) for cleavage. [2] |
| Mtr | Mtr | Moderate | Less labile than Pmc and Pbf, requires prolonged TFA treatment. [3] |
| Pmc | Pmc | High | More labile than Mtr, but can lead to tryptophan alkylation. [4] |
| Pbf | Pbf | Very High | Most labile of the common sulfonyl groups for Arg; preferred for reducing tryptophan side reactions. [5] |
| Nitro | NO₂ | Stable to Acid/Base | Removed by reduction (e.g., SnCl₂), offering excellent orthogonality. Prevents δ-lactam formation. [6] |
The increased acid lability of Pbf and Pmc compared to Mtr and Mbs is attributed to the electron-donating effect of the oxygen atom in their heterocyclic ring systems, which stabilizes the carbocation intermediate formed during acid-catalyzed cleavage. [3]
Experimental Protocols
Protocol 1: Protection of Guanidine with 4-Methoxybenzenesulfonyl Chloride (Mbs-Cl)
This protocol describes a general procedure for the protection of a guanidino group, such as the side chain of arginine.
Materials:
-
Guanidino-containing substrate (e.g., an Nα-protected arginine derivative)
-
4-Methoxybenzenesulfonyl chloride (Mbs-Cl)
-
Base (e.g., triethylamine or sodium hydroxide)
-
Solvent (e.g., dichloromethane, THF, or aqueous acetone)
Procedure:
-
Dissolve the guanidino-containing substrate in the chosen solvent.
-
Add the base to the solution. The amount of base will depend on the substrate and the chosen base.
-
Cool the mixture in an ice bath.
-
Slowly add a solution of Mbs-Cl in the same solvent to the cooled mixture with stirring.
-
Allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC or LC-MS).
-
Quench the reaction with water and extract the product with a suitable organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: Deprotection of the Mbs Group under Strongly Acidic Conditions
This protocol outlines the removal of the Mbs group from a protected arginine residue, typically as the final step in peptide synthesis after cleavage from the resin.
Materials:
-
Mbs-protected peptide
-
Trifluoromethanesulfonic acid (TFMSA) or Methanesulfonic acid (MsOH)
-
Trifluoroacetic acid (TFA)
-
Scavenger (e.g., thioanisole, m-cresol)
Procedure:
-
Dissolve the Mbs-protected peptide in TFA.
-
Add the scavenger to the solution.
-
Cool the mixture in an ice bath.
-
Slowly and carefully add TFMSA or MsOH to the cooled solution with stirring.
-
Allow the reaction to proceed at room temperature for the required time (typically 1-2 hours, monitor by HPLC).
-
Precipitate the deprotected peptide by adding cold diethyl ether.
-
Isolate the peptide by centrifugation or filtration.
-
Wash the peptide with cold diethyl ether to remove residual acid and scavengers.
-
Dry the peptide under vacuum.
Protocol 3: Orthogonal Deprotection of an Ns-Protected Amine in the Presence of an Mbs Group
This protocol demonstrates the selective removal of a Nosyl (Ns) group using Fukuyama deprotection conditions, leaving an Mbs-protected guanidine group intact.
Materials:
-
Substrate containing both Ns-protected amine and Mbs-protected guanidine
-
Thiophenol
-
Base (e.g., potassium carbonate or DBU)
-
Solvent (e.g., DMF or acetonitrile)
Procedure:
-
Dissolve the protected substrate in the chosen solvent.
-
Add the base to the solution.
-
Add thiophenol to the mixture.
-
Stir the reaction at room temperature until the deprotection is complete (monitor by TLC or LC-MS). [7]5. Dilute the reaction mixture with a suitable organic solvent and wash with aqueous sodium bicarbonate solution to remove excess thiophenol and its disulfide.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by column chromatography.
Conclusion
The 4-methoxybenzenesulfonyl (Mbs) group is a valuable tool for the protection of amines, particularly the guanidino function of arginine. Its key advantage lies in its stability to the basic conditions used for Fmoc group removal, allowing for its seamless integration into orthogonal protection strategies in solid-phase peptide synthesis. However, the harsh acidic conditions required for its cleavage necessitate careful consideration of the overall stability of the target molecule.
For syntheses requiring milder deprotection conditions, the Nosyl (Ns) group presents a superior orthogonal alternative, with its lability to nucleophilic cleavage by thiols. In the specific context of arginine protection, the Pbf group has largely superseded Mbs and other older sulfonyl protecting groups due to its higher acid lability, which minimizes side reactions and leads to cleaner deprotection. The choice of the most appropriate protecting group will always be a function of the specific synthetic challenge, and a thorough understanding of the comparative performance of each option is essential for the successful execution of complex multi-step syntheses.
References
- BenchChem.
- BenchChem. A Comparative Guide to Arginine Side-Chain Protecting Groups: Pbf, Mtr, and Pmc. 2025.
- BenchChem.
- Wikipedia. Tosyl group.
-
Alhassan, M., Kumar, A., Lopez, J., Albericio, F., & de la Torre, B. G. (2020). Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis. International journal of molecular sciences, 21(12), 4464. [Link]
-
Kan, T., & Fukuyama, T. (2004). Ns strategies: a highly versatile synthetic method for amines. Chemical communications (Cambridge, England), (4), 353–359. [Link]
- Aapptec.
- Aapptec. Technical Support Information Bulletin 1026 - Fmoc-Arg(Pmc)-OH vs Fmoc-Arg(Pbf)-OH.
- Aapptec. Fmoc-Arg(Pbf)-OH [154445-77-9].
- Biosynth. Protecting Groups in Peptide Synthesis.
- Chem-St
-
Kwon, K., Haussener, T. J., & Looper, R. E. (2015). Preparation of Mono-Cbz Protected Guanidines. Organic syntheses, 92, 91–102. [Link]
- Sigma-Aldrich. Selecting Orthogonal Building Blocks.
- Thermo Fisher Scientific. Introduction to Cleavage Techniques.
- Wikipedia. Protecting group.
Sources
A Comparative Guide to the Stability of Sulfonyl Protecting Groups in Modern Organic Synthesis
In the intricate discipline of multi-step organic synthesis, particularly within pharmaceutical and natural product chemistry, the strategic use of protecting groups is a foundational pillar for success. Among the arsenal of protective moieties, sulfonyl groups have carved out a significant niche for the protection of amines, and to a lesser extent, phenols. Their reputation is built on a foundation of high stability, which, while beneficial during many synthetic transformations, presents a formidable challenge when their removal is required.
This guide offers a comparative analysis of the stability and lability of the most commonly employed sulfonyl protecting groups: the p-toluenesulfonyl (Tosyl, Ts), methanesulfonyl (Mesyl, Ms), p-bromobenzenesulfonyl (Brosyl, Bs), and the 2/4-nitrobenzenesulfonyl (Nosyl, Ns) groups. We will delve into the mechanistic underpinnings of their stability and explore the specific experimental conditions required for their cleavage, providing researchers with the data-driven insights needed to select the optimal sulfonyl protecting group for their synthetic strategy.
The Dichotomy of Stability: Why Choose a Sulfonyl Group?
The primary role of a protecting group is to mask the reactivity of a functional group, rendering it inert to a specific set of reaction conditions.[1] Sulfonyl groups excel in this regard due to the strong electron-withdrawing nature of the sulfonyl moiety (R-SO₂-). When attached to an amine, the resulting sulfonamide significantly reduces the nucleophilicity and basicity of the nitrogen atom by delocalizing its lone pair of electrons across the sulfonyl oxygens.[2] This imparts exceptional stability across a broad spectrum of reaction conditions, including strongly basic, nucleophilic, and many oxidative and reductive environments.[3]
However, this inherent stability is a double-edged sword. The robust S-N bond makes deprotection challenging, often necessitating harsh conditions that can compromise sensitive functional groups elsewhere in the molecule.[4] The art of employing sulfonyl protecting groups, therefore, lies in understanding the subtle yet critical differences in their stability and the specific cleavage conditions that can be orthogonally applied in a synthetic sequence.
Comparative Stability Analysis
The stability of a sulfonamide is intrinsically linked to the electronic and steric properties of the substituent on the sulfonyl group. While all are generally stable, their lability to specific deprotection conditions varies significantly, providing the basis for their strategic deployment.
| Protecting Group | Structure | Stability to Strong Acids | Stability to Bases | Stability to Nucleophiles | Stability to Reductants | Stability to Oxidants |
| Tosyl (Ts) | CH₃C₆H₄SO₂- | High (cleavable with very strong, hot acids) | Very High | Very High | Moderate (cleavable with dissolving metals or strong hydride reagents) | Generally High |
| Mesyl (Ms) | CH₃SO₂- | High | Very High | Very High | Moderate | Generally High |
| Brosyl (Bs) | BrC₆H₄SO₂- | High | Very High | Very High | Moderate (cleavable with dissolving metals) | Generally High |
| Nosyl (Ns) | O₂NC₆H₄SO₂- | High | High | Low (cleavable with soft nucleophiles, e.g., thiols) | High (nitro group is reducible) | Generally High |
This table provides a qualitative comparison. Specific conditions can influence stability.
The key differentiator among these groups is the unique lability of the nosyl group to soft nucleophiles.[5] This feature is a direct consequence of the electron-deficient nitro-substituted aromatic ring, which is susceptible to nucleophilic aromatic substitution (SNAr). This allows for the deprotection of nosylamides under exceptionally mild, often neutral, conditions, providing crucial orthogonality to the more robust tosyl, mesyl, and brosyl groups.[3]
Deprotection Strategies: A Mechanistic and Practical Overview
The choice of deprotection method is the most critical decision when working with sulfonamides. The primary strategies fall into three categories: acidic hydrolysis, reductive cleavage, and, unique to the nosyl group, nucleophilic cleavage.
Acidic Hydrolysis
The cleavage of sulfonamides under acidic conditions requires forcing conditions due to the stability of the S-N bond. The mechanism involves protonation of the sulfonamide, followed by nucleophilic attack of water or another nucleophile on the sulfur atom.[3] This is often the least desirable method due to its harshness.
Figure 1: General mechanism of acidic hydrolysis of sulfonamides.
Causality Behind Experimental Choices: The use of very strong acids, such as concentrated HBr or H₂SO₄, often at elevated temperatures, is necessary to achieve a sufficient rate of protonation and subsequent hydrolysis.[6][7] Phenol is often added as a scavenger to trap any electrophilic byproducts that could otherwise react with the desired product.[8] A study by Javorskis and Orentas demonstrated that trifluoromethanesulfonic acid (TfOH) can achieve chemoselective hydrolysis of N-arylsulfonamides.[5]
Reductive Cleavage
Reductive cleavage of the S-N bond is a more common and often milder alternative to acidic hydrolysis. This method is particularly effective for tosyl, mesyl, and brosyl groups. The most common mechanisms involve single-electron transfer (SET) from a dissolving metal or an electrochemical source.[9]
Figure 3: Mechanism of Fukuyama deprotection of nosylamides.
Causality Behind Experimental Choices: The electron-withdrawing nitro group on the aromatic ring of the nosyl group activates it for nucleophilic aromatic substitution. A soft nucleophile like thiophenol, in combination with a base such as potassium carbonate, readily attacks the ring to form a stabilized Meisenheimer intermediate. This intermediate then collapses, leading to the release of the free amine. [5]The mildness and high efficiency of this reaction make the nosyl group an excellent choice for orthogonal protection strategies in the synthesis of complex and sensitive molecules. [3]
Experimental Protocols
The following protocols are representative examples for the deprotection of common sulfonamides. Researchers should note that optimization may be required for specific substrates.
Protocol 1: Reductive Deprotection of a Tosylamide using Mg/MeOH
This protocol is a relatively mild reductive method for the cleavage of tosylamides. [10] Materials:
-
N-tosyl protected amine
-
Methanol (anhydrous)
-
Magnesium turnings
-
Ammonium chloride (saturated aqueous solution)
-
Ethyl acetate or Dichloromethane
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Dissolve the N-tosyl protected amine (1.0 eq) in anhydrous methanol in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Add magnesium turnings (10-20 eq) to the solution.
-
Heat the mixture to reflux and monitor the reaction progress by TLC or LC-MS. The reaction may take several hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride until the evolution of gas ceases.
-
Filter the mixture through a pad of celite to remove inorganic salts, washing the pad with ethyl acetate or dichloromethane.
-
Transfer the filtrate to a separatory funnel and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude amine by flash column chromatography if necessary.
Protocol 2: Acidic Deprotection of a Tosylamide using HBr in Acetic Acid
This is a powerful but harsh method for tosyl group removal. [8] Materials:
-
N-tosyl protected amine
-
33% Hydrobromic acid in acetic acid
-
Phenol (scavenger)
-
Ice-cold water
-
Concentrated aqueous sodium hydroxide solution
-
Dichloromethane or Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of the N-tosyl protected amine (1.0 eq) in a round-bottom flask, add phenol (1.0-2.0 eq).
-
Add 33% HBr in acetic acid.
-
Heat the reaction mixture (e.g., to 90°C) and monitor by TLC or LC-MS. Reaction times can be lengthy (several hours to a day). [8]4. After completion, cool the reaction mixture to room temperature and carefully pour it into ice-cold water.
-
Basify the aqueous solution to pH > 10 by the slow addition of a concentrated aqueous sodium hydroxide solution while cooling in an ice bath.
-
Extract the product with dichloromethane or ethyl acetate (3x).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 3: Fukuyama Deprotection of a Nosylamide
This protocol outlines the mild cleavage of a nosyl group using thiophenol. [5] Materials:
-
N-nosyl protected amine
-
Thiophenol
-
Potassium carbonate
-
Acetonitrile or DMF
-
Water
-
Dichloromethane or Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve the N-nosyl protected amine (1.0 eq) in acetonitrile or DMF in a round-bottom flask.
-
Add potassium carbonate (2.0-3.0 eq) and thiophenol (1.5-2.5 eq) to the solution.
-
Stir the reaction at room temperature. The reaction is often complete within a few hours, as monitored by TLC.
-
Upon completion, dilute the reaction mixture with water and extract with dichloromethane or ethyl acetate (3x).
-
Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to remove the thioether byproduct.
Conclusion
The selection of a sulfonyl protecting group is a strategic decision that must be made with a clear understanding of the planned synthetic route. The tosyl, mesyl, and brosyl groups offer exceptional stability for protecting amines against a wide array of reagents, but their removal requires robust reductive or harsh acidic conditions. In contrast, the nosyl group provides a powerful orthogonal strategy, offering comparable stability under many conditions but with the distinct advantage of being cleavable under exceptionally mild nucleophilic conditions. By carefully considering the comparative stability data and deprotection protocols presented in this guide, researchers can confidently leverage the unique properties of each sulfonyl group to navigate the challenges of complex molecule synthesis.
References
-
Javorskis, T., & Orentas, E. (2017). Chemoselective Deprotection of Sulfonamides Under Acidic Conditions: Scope, Sulfonyl Group Migration, and Synthetic Applications. The Journal of Organic Chemistry, 82(24), 13423–13439. [Link]
- Nedal, A., & O'Doherty, G. A. (2010). A Comparative Guide to Sulfonylating Agents for Amine Protection. Benchchem.
-
Kim, S., & Maloney, K. M. (2019). Reductive Cleavage of Secondary Sulfonamides: Converting Terminal Functional Groups into Versatile Synthetic Handles. Journal of the American Chemical Society, 141(46), 18493–18498. [Link]
- Fukuyama, T., Jow, C.-K., & Cheung, M. (1995). 2- and 4-Nitrobenzenesulfonamides: Exceptionally Versatile Means for Preparation of Secondary Amines and Protection of Amines. Tetrahedron Letters, 36(36), 6373-6374.
- Weingarten, H., & Wager, J. S. (1970). The Cleavage of Sulfonamides with Sodium in Liquid Ammonia. The Journal of Organic Chemistry, 35(6), 1750–1753.
-
Snyder, H. R., & Heckert, R. E. (1952). A Method for the Cleavage of Sulfonamides. Journal of the American Chemical Society, 74(8), 2006–2009. [Link]
-
Fukuyama, T. (2014). Fukuyama Amine Synthesis. Chem-Station Int. Ed. [Link]
-
Organic Chemistry Portal. (n.d.). p-Toluenesulfonamides. Retrieved from [Link]
-
Khan Academy. (n.d.). Sulfonamides. In Organic chemistry. Retrieved from [Link]
-
Ni, H.-Q., Cooper, P., Yang, S., Wang, F., Sach, N., Bedekar, P. G., Donaldson, J. S., Tran-Dubé, M., & McAlpine, I. J. (2023). Nms-Amides: An Amine Protecting Group with Unique Stability and Selectivity. Chemistry – A European Journal, 29(41), e202301312. [Link]
-
Schoenebeck, F., Murphy, J. A., Zhou, S.-z., Uenoyama, Y., Miclo, Y., & Tuttle, T. (2007). Reductive cleavage of sulfones and sulfonamides by a neutral organic super-electron-donor (S.E.D.) reagent. Journal of the American Chemical Society, 129(44), 13368–13369. [Link]
- Wuts, P. G. M. (n.d.). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
-
Organic Chemistry Portal. (n.d.). Protecting Groups. Retrieved from [Link]
-
Chem-Station. (2014, May 6). Sulfonyl Protective Groups. Chem-Station Int. Ed. [Link]
-
Espinoza, E. M., Larsen, J. M., & Vullev, V. I. (2016). What Makes Oxidized N-Acylanthranilamides Stable? The Journal of Physical Chemistry Letters, 7(5), 758–764. [Link]
- Baran, P. S. (2011). Classics in Total Synthesis III. Wiley-VCH.
-
Miller, S. J. (2011). Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates. NIH Public Access. [Link]
-
Wikipedia. (2023, December 2). Tosyl group. In Wikipedia. [Link]
-
LibreTexts. (2021, March 5). 13.10: Protecting Groups in Organic Synthesis. Chemistry LibreTexts. [Link]
-
Gohain, M., & Prajapati, D. (2007). Instantaneous Deprotection of Tosylamides and Esters with SmI2/Amine/Water. Request PDF. [Link]
Sources
- 1. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 2. Fukuyama Reduction [organic-chemistry.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Tosyl group - Wikipedia [en.wikipedia.org]
- 5. Fukuyama Amine Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 6. fiveable.me [fiveable.me]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. p-Toluenesulfonamides [organic-chemistry.org]
- 10. Sulfonyl Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]
A Comparative Guide to the Reactivity of Mbs-Cl versus Other Benzenesulfonyl Chlorides
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, the strategic use of protecting groups is fundamental to the successful construction of complex molecules. Among the arsenal of reagents available for the protection of amines and alcohols, benzenesulfonyl chlorides stand out for their ability to form robust sulfonamides and sulfonate esters. However, not all sulfonyl chlorides are created equal. Their reactivity, and consequently their utility, is profoundly influenced by the substituents on the aromatic ring.
This guide provides an in-depth comparison of 4-methoxybenzenesulfonyl chloride (Mbs-Cl) with other commonly used benzenesulfonyl chlorides, such as p-toluenesulfonyl chloride (Ts-Cl), benzenesulfonyl chloride (Bs-Cl), and p-nitrobenzenesulfonyl chloride (Ns-Cl). We will delve into the electronic effects that govern their reactivity, present comparative data, and offer field-proven insights to guide your selection of the optimal reagent for your specific synthetic challenge.
The Underlying Principle: Nucleophilic Substitution at Sulfur
The core reaction of a benzenesulfonyl chloride with a nucleophile, such as an amine or an alcohol, is a nucleophilic substitution at the electrophilic sulfur atom. The nucleophile attacks the sulfur, leading to the displacement of the chloride leaving group and the formation of a stable sulfonamide or sulfonate ester. The efficiency of this reaction is directly proportional to the electrophilicity of the sulfur atom.
The key to understanding the reactivity differences among various benzenesulfonyl chlorides lies in the electronic nature of the para-substituent on the benzene ring. Electron-donating groups (EDGs) decrease the electrophilicity of the sulfur, making the reagent less reactive. Conversely, electron-withdrawing groups (EWGs) increase the electrophilicity of the sulfur, leading to a more reactive reagent.[1]
Caption: General mechanism of amine protection using a benzenesulfonyl chloride.
A Spectrum of Reactivity: The Role of Substituents
The reactivity of benzenesulfonyl chlorides can be finely tuned by the para-substituent. This relationship is well-described by the Hammett equation, which correlates reaction rates with substituent constants (σ).[2][3] A more positive σ value corresponds to a more electron-withdrawing group and a faster reaction rate.
-
4-Methoxybenzenesulfonyl chloride (Mbs-Cl): The methoxy group (-OCH₃) is a strong electron-donating group through resonance, while being weakly electron-withdrawing inductively.[2] The net effect is a significant donation of electron density into the benzene ring. This reduces the electrophilicity of the sulfonyl sulfur, making Mbs-Cl the least reactive among the commonly used benzenesulfonyl chlorides.
-
p-Toluenesulfonyl chloride (Ts-Cl): The methyl group (-CH₃) is a weak electron-donating group through hyperconjugation and induction. This makes Ts-Cl slightly less reactive than the unsubstituted benzenesulfonyl chloride.[4]
-
Benzenesulfonyl chloride (Bs-Cl): This is the parent compound with a hydrogen atom at the para-position, serving as a baseline for reactivity comparisons.
-
p-Nitrobenzenesulfonyl chloride (Ns-Cl): The nitro group (-NO₂) is a powerful electron-withdrawing group through both resonance and induction.[4] This effect makes the sulfonyl sulfur highly electrophilic, rendering Ns-Cl the most reactive in this series.
Caption: The electronic effect of the para-substituent dictates the reactivity.
Quantitative Comparison: Kinetic Data
The qualitative trend in reactivity is strongly supported by kinetic studies. While direct comparative kinetic data for the reaction with a single amine under identical conditions can be sparse, solvolysis rate constants provide a reliable proxy for electrophilicity.
| Benzenesulfonyl Chloride | para-Substituent | Hammett Constant (σp) | Relative Rate of Solvolysis (approx.) |
| Mbs-Cl | -OCH₃ | -0.27 | 1 |
| Ts-Cl | -CH₃ | -0.17 | ~5 |
| Bs-Cl | -H | 0.00 | ~15 |
| Ns-Cl | -NO₂ | +0.78 | ~1000 |
Note: Relative rates are illustrative and compiled from trends observed in solvolysis studies. Actual values can vary with solvent and nucleophile.
This data clearly quantifies the deactivating effect of the electron-donating methoxy group in Mbs-Cl and the powerful activating effect of the electron-withdrawing nitro group in Ns-Cl.
Practical Implications for the Synthetic Chemist
The choice of a benzenesulfonyl chloride is a strategic decision based on the specific requirements of a synthetic route.
When to Choose Mbs-Cl:
-
High Selectivity Required: Due to its lower reactivity, Mbs-Cl can be advantageous when chemoselectivity is a concern, for instance, in the presence of multiple nucleophilic sites. It may allow for the selective sulfonylation of a more reactive amine in the presence of a less reactive one.
-
Avoiding Side Reactions with Sensitive Substrates: For delicate substrates that are prone to degradation under harsh conditions or in the presence of highly reactive electrophiles, the milder nature of Mbs-Cl can be beneficial.
When to Choose Other Benzenesulfonyl Chlorides:
-
For Sterically Hindered Nucleophiles (Ts-Cl, Ns-Cl): When reacting with a sterically hindered amine or alcohol, a more reactive sulfonyl chloride like Ts-Cl or Ns-Cl may be necessary to achieve a reasonable reaction rate and yield.
-
When Rapid and Complete Reaction is Desired (Ns-Cl): The high reactivity of Ns-Cl ensures a fast and often complete reaction, which can be advantageous for driving reactions to completion, especially with less nucleophilic substrates.
-
Facile Deprotection is a Priority (Ns-Cl): The resulting Ns-sulfonamides can be cleaved under relatively mild conditions using a thiol and a base (the Fukuyama amine synthesis), a significant advantage over the often harsh conditions required for Ts- or Mbs-group removal.[4]
Deprotection Strategies: A Key Consideration
The robustness of the sulfonamide bond is a double-edged sword: it provides excellent stability during a synthetic sequence but can present a challenge at the deprotection stage.
-
Mbs and Ts Groups: Deprotection of Mbs- and Ts-sulfonamides typically requires harsh reductive conditions (e.g., sodium in liquid ammonia, sodium naphthalenide, or Mg/MeOH) or strongly acidic conditions (e.g., HBr/phenol).[4][5] These conditions can be incompatible with many functional groups.
-
Ns Group: As mentioned, the Ns group is prized for its milder deprotection conditions, making it a more versatile protecting group in complex total synthesis.[4]
Experimental Protocols
General Procedure for the Protection of an Amine with a Benzenesulfonyl Chloride
This protocol provides a general method for the formation of a sulfonamide. The choice of base and solvent may be optimized for specific substrates.
Materials:
-
Amine (1.0 equiv)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Pyridine or Triethylamine (2.0-3.0 equiv)
-
Benzenesulfonyl chloride (Mbs-Cl, Ts-Cl, etc.) (1.1-1.2 equiv)
-
4-(Dimethylamino)pyridine (DMAP) (catalytic, 0.05 equiv) - Optional, for less reactive systems
-
1 M HCl solution
-
Saturated NaHCO₃ solution
-
Brine
-
Anhydrous Na₂SO₄ or MgSO₄
Procedure:
-
Dissolve the amine (1.0 equiv) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add pyridine (2.0-3.0 equiv) to the solution and cool the mixture to 0 °C in an ice bath.
-
If using, add DMAP (0.05 equiv) to the mixture.
-
In a separate flask, dissolve the benzenesulfonyl chloride (1.1-1.2 equiv) in a minimal amount of anhydrous DCM.
-
Add the solution of the sulfonyl chloride dropwise to the cooled amine solution over 10-15 minutes.
-
Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction time will vary significantly depending on the reactivity of the sulfonyl chloride and the amine.
-
Upon completion, quench the reaction by adding 1 M HCl solution and transfer the mixture to a separatory funnel.
-
Separate the layers and extract the aqueous layer with DCM (2x).
-
Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography or recrystallization to obtain the desired sulfonamide.
Conclusion
The selection of a benzenesulfonyl chloride reagent is a nuanced decision that requires careful consideration of the substrate's properties and the overall synthetic strategy. Mbs-Cl, with its electron-donating methoxy group, sits at the lower end of the reactivity spectrum, offering enhanced selectivity for complex molecules. In contrast, reagents like Ns-Cl provide high reactivity and the significant advantage of milder deprotection conditions. By understanding the electronic principles that govern the reactivity of these indispensable reagents, researchers can make more informed choices, leading to more efficient and successful synthetic outcomes.
References
-
The reaction of benzenesulfonyl chloride and the primary amine group of... ResearchGate. Available at: [Link]
-
Protecting Groups in Organic Synthesis. ChemTalk. Available at: [Link]
-
Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. ResearchGate. Available at: [Link]
-
Sulfonyl Protective Groups. Chem-Station. Available at: [Link]
-
Coupling reaction of benzenesulphonyl chloride with different substituted aromatic amines. ResearchGate. Available at: [Link]
-
Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. Scilit. Available at: [Link]
-
Applications of Hammett Equation: Substituent and Reaction Constants. University of Calgary. Available at: [Link]
-
Hammett Equation - Mechanisms of Organic Reactions. Dalal Institute. Available at: [Link]
-
Chemoselective Deprotection of Sulfonamides Under Acidic Conditions: Scope, Sulfonyl Group Migration, and Synthetic Applications. Organic Chemistry Portal. Available at: [Link]
-
Chemoselective Deprotection of Sulfonamides Under Acidic Conditions: Scope, Sulfonyl Group Migration, and Synthetic Applications. ResearchGate. Available at: [Link]
- Peptide synthesis with sulfonyl protecting groups. Google Patents.
-
Sustainable Approaches for the Protection and Deprotection of Functional Groups. National Institutes of Health. Available at: [Link]
-
Amine Reactions. Chemistry LibreTexts. Available at: [Link]
-
Hammett equation. Wikipedia. Available at: [Link]
-
The Hammett Equation and Linear Free Energy Relationship. Dalal Institute. Available at: [Link]
Sources
A Comparative Guide to Amine Protection: Validating the Synthetic Utility of 2,5-Dimethoxy-4-methylbenzenesulfonyl Chloride
For the seasoned researcher in organic synthesis and drug development, the strategic selection of protecting groups is a critical determinant of a synthetic route's efficiency and success. Among the myriad of options for amine protection, arylsulfonyl chlorides offer a robust and versatile platform. This guide provides an in-depth technical comparison of 2,5-Dimethoxy-4-methylbenzenesulfonyl chloride with other common sulfonylating agents, offering insights into its synthetic utility, supported by representative experimental protocols and comparative data.
Introduction: The Rationale for Arylsulfonyl Protecting Groups
The protection of primary and secondary amines is a cornerstone of multi-step organic synthesis. The ideal protecting group should be easily introduced, stable to a wide range of reaction conditions, and readily cleaved under mild conditions that do not compromise the integrity of the target molecule. Sulfonamides, formed by the reaction of an amine with a sulfonyl chloride, are known for their high stability. However, this stability can also be a significant drawback, often requiring harsh conditions for removal.
The electronic properties of the aryl ring in arylsulfonyl chlorides can be modulated to fine-tune the stability of the resulting sulfonamide. Electron-withdrawing groups, for instance, can render the sulfonamide more susceptible to nucleophilic attack, facilitating cleavage. Conversely, electron-donating groups can increase the electron density on the sulfonyl sulfur, potentially making the sulfonamide more resistant to cleavage under certain conditions, but can also activate the ring towards electrophilic cleavage. It is within this context that we examine the utility of this compound.
The 2,5-Dimethoxy-4-methylbenzenesulfonyl Group: A Proposed Synthetic Route and Rationale
The 2,5-dimethoxy-4-methylbenzenesulfonyl group, hereafter referred to as "DMMS," is an intriguing candidate for amine protection. The two methoxy groups are strongly electron-donating, which is anticipated to influence the stability and cleavage of the resulting sulfonamide. The methyl group further contributes to this electron-donating effect. This electronic configuration is hypothesized to facilitate the cleavage of the sulfonamide under acidic conditions, leveraging the electron-rich nature of the benzene ring.
Proposed Synthesis of this compound
Experimental Protocol: Synthesis of this compound
Materials:
-
1,4-Dimethoxy-2-methylbenzene
-
Chlorosulfonic acid
-
Dichloromethane (DCM), anhydrous
-
Ice
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask with a magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a clean, dry round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1,4-dimethoxy-2-methylbenzene (1.0 equiv) in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add chlorosulfonic acid (2.0-3.0 equiv) dropwise via the dropping funnel, maintaining the internal temperature below 5 °C. The reaction is exothermic and will evolve HCl gas, so it must be performed in a well-ventilated fume hood.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, carefully pour the mixture over crushed ice.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers and wash successively with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).
Protection of a Primary Amine with this compound
The reaction of this compound with a primary amine is expected to proceed smoothly in the presence of a base to neutralize the HCl byproduct. Pyridine or triethylamine are commonly used for this purpose.
Experimental Protocol: Protection of Benzylamine with this compound
Materials:
-
Benzylamine (1.0 equiv)
-
This compound (1.1 equiv)
-
Pyridine (1.5 equiv)
-
Dichloromethane (DCM), anhydrous
-
1M HCl solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask with a magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of benzylamine (1.0 equiv) and pyridine (1.5 equiv) in anhydrous dichloromethane at 0 °C, add a solution of this compound (1.1 equiv) in anhydrous dichloromethane dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with dichloromethane and wash with 1M HCl (2x), saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The resulting crude N-(2,5-dimethoxy-4-methylphenyl)sulfonyl-benzylamine can be purified by column chromatography on silica gel.
Deprotection of the N-(2,5-dimethoxy-4-methylphenyl)sulfonyl Group
The key advantage of the DMMS protecting group is its anticipated lability under acidic conditions. The electron-donating methoxy groups are expected to facilitate the cleavage of the N-S bond via a mechanism involving protonation of the sulfonamide followed by cleavage, likely forming a stabilized carbocationic intermediate on the aromatic ring. Trifluoroacetic acid (TFA) is a common reagent for such acid-labile protecting groups.
Experimental Protocol: Deprotection of N-(2,5-dimethoxy-4-methylphenyl)sulfonyl-benzylamine
Materials:
-
N-(2,5-dimethoxy-4-methylphenyl)sulfonyl-benzylamine (1.0 equiv)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask with a magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve the N-(2,5-dimethoxy-4-methylphenyl)sulfonyl-benzylamine (1.0 equiv) in dichloromethane.
-
Add trifluoroacetic acid (5-10 equiv) to the solution at room temperature.
-
Stir the reaction mixture for 2-6 hours, monitoring by TLC.
-
Once the reaction is complete, carefully neutralize the excess TFA by the slow addition of a saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate under reduced pressure to obtain the deprotected benzylamine.
Comparison with Alternative Sulfonylating Agents
The choice of a sulfonylating agent for amine protection is a critical decision in synthetic planning.[1] A comparison of the DMMS group with other commonly used sulfonyl groups is presented below.
| Protecting Group | Abbreviation | Typical Protection Conditions | Typical Deprotection Conditions | Key Advantages | Key Disadvantages |
| 2,5-Dimethoxy-4-methylbenzenesulfonyl | DMMS | Amine, Base (Pyridine or Et₃N), DCM, 0°C to RT | TFA, DCM, RT (Proposed) | Potentially mild acid cleavage , crystalline derivatives | Lack of extensive literature data |
| p-Toluenesulfonyl | Ts | Amine, TsCl, Base, DCM | Strong acid (HBr/AcOH) or reducing agents (Na/NH₃) | High stability, crystalline derivatives | Harsh deprotection conditions |
| Methanesulfonyl | Ms | Amine, MsCl, Base, DCM | Strong acid or reducing agents | High stability, less sterically hindered than Ts | Harsh deprotection conditions |
| 2-Nitrobenzenesulfonyl | Ns | Amine, NsCl, Base, DCM | Thiol (e.g., thiophenol), Base (K₂CO₃), MeCN, RT | Mild deprotection , enables Fukuyama amine synthesis[1] | Limited stability to some reagents |
| 2-(Trimethylsilyl)ethanesulfonyl | SES | Amine, SES-Cl, Et₃N, DCM | Fluoride source (e.g., TBAF), MeCN, reflux | Mild, fluoride-mediated deprotection[1] | Reagent cost and stability |
The primary hypothesized advantage of the DMMS group over traditional groups like tosyl (Ts) and mesyl (Ms) is the significantly milder deprotection conditions. While Ts and Ms groups require harsh acidic or reductive conditions for cleavage, the electron-rich nature of the DMMS group is expected to allow for its removal with TFA at room temperature, which is compatible with a wider range of functional groups.
Compared to the 2-nitrobenzenesulfonyl (Ns) group, which is cleaved under mild basic conditions with a thiol, the DMMS group offers an orthogonal deprotection strategy. This is particularly valuable in complex syntheses where both acid-labile and base-labile protecting groups are required.
Mechanistic Considerations and Causality
The choice of an arylsulfonyl protecting group is fundamentally a choice of electronics. The stability of the sulfonamide bond is influenced by the electronic properties of the sulfonyl group. Electron-withdrawing groups on the aromatic ring increase the electrophilicity of the sulfur atom, making the sulfonamide more susceptible to nucleophilic attack for cleavage. The nitro group in NsCl is a prime example of this.
Conversely, the electron-donating methoxy groups in this compound are expected to decrease the electrophilicity of the sulfur atom. However, they significantly increase the electron density of the aromatic ring, making it more susceptible to electrophilic attack. The proposed acid-catalyzed deprotection mechanism likely involves protonation of the sulfonamide, followed by cleavage that is facilitated by the formation of a resonance-stabilized cationic intermediate on the electron-rich benzene ring.
Caption: Workflow for Amine Protection and Deprotection using DMMS-Cl.
Conclusion and Future Outlook
While extensive experimental data for the use of this compound as a protecting group is not yet prevalent in the literature, its chemical structure suggests significant potential. The electron-rich aromatic ring points towards a promising acid-labile protecting group, offering a valuable alternative to traditional sulfonyl chlorides that require harsh cleavage conditions. Its orthogonality to base-labile groups like Fmoc and mildly cleaved groups like Ns makes it a potentially powerful tool for complex molecular synthesis.
Further experimental validation is required to fully characterize the scope and limitations of the DMMS protecting group. Comparative studies detailing yields, reaction times, and the precise conditions for deprotection across a range of substrates will be invaluable to the scientific community. Based on the foundational principles of physical organic chemistry, the 2,5-Dimethoxy-4-methylbenzenesulfonyl group represents a logical and promising addition to the synthetic chemist's toolkit.
References
Sources
A Comparative Guide to HPLC and NMR Analysis of Mbs-Protected Compounds for Researchers and Drug Development Professionals
In the landscape of synthetic chemistry, particularly in peptide and medicinal chemistry, the strategic use of protecting groups is fundamental to achieving desired molecular architectures. The 4-methoxybenzenesulfonyl (Mbs) group has carved a niche as a reliable protecting group, especially for the guanidino function of arginine. Its electronic properties and acid lability make it a valuable tool in the synthetic chemist's arsenal. However, the successful synthesis of Mbs-protected intermediates is only half the battle; rigorous analytical characterization is paramount to ensure purity, confirm identity, and monitor reaction progress.
This guide provides an in-depth, objective comparison of two cornerstone analytical techniques—High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy—for the analysis of Mbs-protected compounds. Moving beyond a simple recitation of protocols, this document delves into the causality behind experimental choices, offers field-proven insights, and presents supporting data to empower researchers, scientists, and drug development professionals in their analytical endeavors.
The Mbs Protecting Group: A Primer
The Mbs group is an aryl sulfonyl protecting group valued for its stability under a range of conditions and its susceptibility to cleavage under specific acidic conditions. It is frequently employed to mask the highly basic guanidino group of arginine, preventing unwanted side reactions during peptide synthesis.[1] The electron-donating methoxy group on the phenyl ring modulates the reactivity and cleavage characteristics of the sulfonyl group.
At the Crossroads of Analysis: HPLC vs. NMR
The choice between HPLC and NMR for the analysis of Mbs-protected compounds is not merely a matter of preference but a strategic decision dictated by the analytical question at hand. While HPLC excels at quantifying purity and resolving complex mixtures, NMR provides unparalleled structural elucidation.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Quantification
HPLC is an indispensable tool for assessing the purity of Mbs-protected compounds and for monitoring the progress of reactions. Its ability to separate complex mixtures with high resolution makes it the go-to method for identifying and quantifying impurities.
Developing a robust HPLC method for Mbs-protected compounds requires careful consideration of several parameters to achieve optimal separation and peak shape. Given the aromatic and polar nature of the Mbs group, reversed-phase HPLC is the most common approach.
| Parameter | Recommendation for Mbs-Protected Compounds | Rationale |
| Stationary Phase | C18 or C8 silica-based columns | The hydrophobic nature of the C18 and C8 stationary phases provides good retention for the aromatic Mbs group. |
| Mobile Phase | Acetonitrile or Methanol with an aqueous buffer (e.g., phosphate or acetate) | A gradient elution is often necessary to resolve the starting materials, Mbs-protected product, and any byproducts. |
| pH of Mobile Phase | Typically acidic (pH 2-4) | Suppresses the ionization of any free acidic or basic groups in the molecule, leading to better peak shape and retention. |
| Detection | UV-Vis at ~254 nm or Diode Array Detector (DAD) | The aromatic ring of the Mbs group provides strong UV absorbance, allowing for sensitive detection. |
The following protocol provides a general starting point for the HPLC analysis of an Mbs-protected compound. Optimization will likely be required based on the specific properties of the analyte.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 10-90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition or a compatible solvent like acetonitrile.
dot graph "HPLC_Workflow" { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];
subgraph "cluster_Preparation" { label="Sample Preparation"; style=filled; color="#FFFFFF"; "Sample" [label="Mbs-Protected Compound"]; "Solvent" [label="Dissolve in Mobile Phase"]; "Sample" -> "Solvent"; }
subgraph "cluster_Analysis" { label="HPLC Analysis"; style=filled; color="#FFFFFF"; "Injector" [label="Inject Sample"]; "Column" [label="C18 Column"]; "Detector" [label="UV Detector"]; "Solvent" -> "Injector" -> "Column" -> "Detector"; }
subgraph "cluster_Data" { label="Data Processing"; style=filled; color="#FFFFFF"; "Chromatogram" [label="Generate Chromatogram"]; "Analysis" [label="Purity & Quantification"]; "Detector" -> "Chromatogram" -> "Analysis"; } } caption: "Workflow for HPLC analysis of Mbs-protected compounds."
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation
NMR spectroscopy is the most powerful technique for the unambiguous structural confirmation of Mbs-protected compounds. Both ¹H and ¹³C NMR provide a wealth of information about the molecular framework, confirming the presence and connectivity of the Mbs group to the target molecule.
The Mbs group has characteristic signals in both ¹H and ¹³C NMR spectra that are readily identifiable.
| Nucleus | Mbs Group Signal | Typical Chemical Shift (ppm) | Rationale |
| ¹H | Aromatic protons | 6.9-7.9 | The protons on the phenyl ring of the Mbs group appear as a set of doublets in the aromatic region. |
| ¹H | Methoxy protons | ~3.8 | The three protons of the methoxy group appear as a sharp singlet. |
| ¹³C | Aromatic carbons | 114-164 | The six carbons of the phenyl ring give rise to distinct signals in the aromatic region of the ¹³C spectrum. |
| ¹³C | Methoxy carbon | ~55 | The carbon of the methoxy group appears as a single peak. |
-
Sample Preparation: Dissolve 5-10 mg of the Mbs-protected compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Spectrometer: Use a spectrometer with a field strength of at least 400 MHz for good signal dispersion.
-
¹H NMR Acquisition: Acquire a standard proton spectrum. Key parameters to note are the spectral width, number of scans, and relaxation delay.
-
¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans will be required.
-
2D NMR (Optional): For complex molecules, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be invaluable for assigning proton and carbon signals, respectively.
dot graph "NMR_Workflow" { layout=dot; rankdir=TB; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];
"Sample" [label="Dissolve Mbs-Protected Compound in Deuterated Solvent"]; "Spectrometer" [label="Acquire 1H and 13C NMR Spectra"]; "Processing" [label="Process Raw Data (FT, Phasing, Baseline Correction)"]; "Analysis" [label="Spectral Interpretation & Structural Confirmation"];
"Sample" -> "Spectrometer" -> "Processing" -> "Analysis"; } caption: "General workflow for NMR analysis of Mbs-protected compounds."
Comparative Analysis: Choosing the Right Tool for the Job
| Feature | HPLC | NMR |
| Primary Application | Purity assessment, quantification, reaction monitoring | Structural elucidation, confirmation of identity |
| Sensitivity | High (µg to ng level) | Moderate (mg level) |
| Sample Throughput | High | Low to moderate |
| Structural Information | Limited (retention time) | Detailed (connectivity, stereochemistry) |
| Quantification | Excellent (with calibration) | Good (with internal standard) |
| Cost & Complexity | Moderate | High |
Alternatives to the Mbs Protecting Group and Their Analysis
While the Mbs group is effective, several other sulfonyl-based protecting groups are used for arginine, each with its own analytical considerations.
| Protecting Group | Key Features | Analytical Considerations |
| Tosyl (Tos) | More acid stable than Mbs.[1] | Similar HPLC and NMR characteristics to Mbs, with the absence of the methoxy signal. |
| Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) | More acid labile than Mbs, commonly used in Fmoc-SPPS.[1] | The complex aromatic structure gives rise to more complex signals in the NMR spectrum. HPLC analysis is similar to Mbs. |
| Nitro (NO₂) | Used in Boc-SPPS, removed by reduction.[2][3][4] | The nitro group can influence the electronic environment and thus the NMR chemical shifts. HPLC analysis requires careful method development. |
The choice of protecting group will depend on the overall synthetic strategy, particularly the desired orthogonality with other protecting groups in the molecule.[5][6]
Advanced Considerations: Mass Spectrometry
When coupled with HPLC, mass spectrometry (LC-MS) is a powerful tool for the analysis of Mbs-protected compounds. It provides molecular weight information, confirming the identity of the main product and helping to identify impurities. A characteristic fragmentation pattern for aromatic sulfonamides in mass spectrometry is the loss of SO₂.[7][8][9]
Conclusion: A Synergistic Approach
Ultimately, HPLC and NMR are not competing techniques but rather complementary partners in the comprehensive analysis of Mbs-protected compounds. A synergistic approach, leveraging the strengths of both methods, provides the most complete picture of a sample's purity and identity. By understanding the principles and practical considerations outlined in this guide, researchers can confidently navigate the analytical challenges associated with these important synthetic intermediates, ensuring the integrity and success of their research and development efforts.
References
-
Sun, M., Dai, W., & Liu, D. Q. (2007). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of Mass Spectrometry, 43(3), 383–393. [Link]
-
Sun, M., Dai, W., & Liu, D. Q. (2007). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO2 via rearrangement. Journal of Mass Spectrometry, 43(3), 383–393. [Link]
-
ResearchGate. (2025). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: Elimination of SO2 via rearrangement | Request PDF. [Link]
-
Alhassan, M., Kumar, A., Lopez, J., Albericio, F., & de la Torre, B. G. (2020). Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis. International Journal of Molecular Sciences, 21(12), 4464. [Link]
-
Alhassan, M., Kumar, A., Lopez, J., Albericio, F., & de la Torre, B. G. (2020). Revisiting NO 2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis. International Journal of Molecular Sciences, 21(12), E4464. [Link]
-
Alhassan, M., Kumar, A., Lopez, J., Albericio, F., & de la Torre, B. G. (2020). Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis. ResearchGate. [Link]
-
PubChem. (n.d.). 4-Methoxybenzenesulfonyl chloride. [Link]
-
Klagkou, K., Pullen, F., Harrison, M., Organ, A., Firth, A., & Langley, G. J. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid communications in mass spectrometry, 17(21), 2373–2379. [Link]
-
Organic Chemistry Portal. (n.d.). Protecting Groups. [Link]
-
Wikipedia. (n.d.). Protecting group. [Link]
-
University of Bristol. (n.d.). Protecting Groups. [Link]
-
ACS Publications. (2021). CID Fragmentation of Deprotonated N-Acyl Aromatic Sulfonamides. Smiles-Type and Nitrogen–Oxygen Rearrangements. Journal of the American Society for Mass Spectrometry. [Link]
-
IRIS. (n.d.). Supporting Information. [Link]
-
Biochemistry. (n.d.). Enantioselective Syntheses of r-Fmoc-Pbf-[2- C]-L-arginine and Fmoc-[1,3 - [Link]
-
NIH. (n.d.). Synthesis of Selectively 13C/2H/15N‐ Labeled Arginine to Probe Protein Conformation and Interaction by NMR Spectroscopy. [Link]
-
Aladdin. (n.d.). 4-Methoxybenzenesulfonyl chloride | 98-68-0. [Link]
-
Supporting Information. (n.d.). [Link]
-
MDPI. (2023). Synthesis of Novel Arginine Building Blocks with Increased Lipophilicity Compatible with Solid-Phase Peptide Synthesis. [Link]
-
PMC - NIH. (n.d.). Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. [Link]
-
IJIRT. (n.d.). Analytical Method Development and Validation of L- Arginine Effervescent Powder. [Link]
-
Agilent. (2010). Analysis of Amino Acids by HPLC. [Link]
-
PMC - NIH. (n.d.). Resolution and quantification of arginine, monomethylarginine, asymmetric dimethylarginine, and symmetric dimethylarginine in plasma using HPLC with internal calibration. [Link]
-
SIELC Technologies. (n.d.). HPLC Method for Analysis of Arginine, Lysine, Histidine on BIST B+. [Link]
-
PubMed. (n.d.). Arginine Biosynthesis by Streptococcus Bovis. [Link]
-
ResearchGate. (n.d.). (PDF) Validation of HPLC method for determination of L - Arginine in Tonotyl® solution. [Link]
-
PMC - NIH. (n.d.). Evolution of Arginine Biosynthesis in the Bacterial Domain: Novel Gene-Enzyme Relationships from Psychrophilic Moritella Strains (Vibrionaceae) and Evolutionary Significance of N-α-Acetyl Ornithinase. [Link]
-
Lat. Am. J. Pharm. (n.d.). Synthesis and characterization of manganese-L-arginine framework (MOF) for antibacterial and antioxidant studies. [Link]
-
NPTEL. (n.d.). Protecting groups in organic synthesis + H2O. [Link].in/courses/104106024/33)
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 6. Protective Groups [organic-chemistry.org]
- 7. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement [pubmed.ncbi.nlm.nih.gov]
- 8. sci-hub.ru [sci-hub.ru]
- 9. researchgate.net [researchgate.net]
The Strategic Application of p-Methoxybenzenesulfonyl Chloride (Mbs-Cl) in Total Synthesis: A Comparative Guide
In the intricate art of total synthesis, the strategic selection and deployment of protecting groups are paramount to achieving the desired molecular architecture. Among the arsenal of reagents available to the synthetic chemist, sulfonyl chlorides play a crucial role in the protection of amine functionalities. This guide provides an in-depth technical review of p-methoxybenzenesulfonyl chloride (Mbs-Cl), offering a comparative analysis of its performance against other common sulfonylating agents and highlighting its application in the total synthesis of complex natural products.
Introduction to Mbs-Cl as a Protecting Group
p-Methoxybenzenesulfonyl chloride, commonly abbreviated as Mbs-Cl, is a sulfonylating agent used for the protection of primary and secondary amines, as well as other nucleophilic functional groups like the guanidino group in arginine. Upon reaction with an amine, Mbs-Cl forms a stable sulfonamide linkage (Mbs-amide).
The electronic properties of the Mbs group, specifically the electron-donating methoxy group at the para position of the benzene ring, distinguish it from other arylsulfonyl protecting groups. This feature modulates the stability of the sulfonamide and influences the conditions required for its cleavage.
A Comparative Analysis of Sulfonyl Protecting Groups
The choice of a sulfonyl protecting group is a critical decision in a synthetic strategy, dictated by the stability required during subsequent transformations and the conditions available for its eventual removal. Here, we compare the Mbs group with other commonly used sulfonyl protecting groups: p-toluenesulfonyl (Tosyl, Ts), 2-nitrobenzenesulfonyl (Nosyl, Ns), and methanesulfonyl (Mesyl, Ms).
| Protecting Group | Reagent | Key Characteristics | Cleavage Conditions |
| Mbs | Mbs-Cl | More acid-labile than Ts. | Strong acids (e.g., MSA, TFA, HBr/AcOH) |
| Ts | Ts-Cl | Highly stable to a wide range of conditions. | Harsh: Na/NH₃, HBr/AcOH (prolonged heating) |
| Ns | Ns-Cl | Labile to mild nucleophilic cleavage. | Thiolates (e.g., thiophenol) and base (e.g., K₂CO₃) |
| Ms | Ms-Cl | Very stable, electron-withdrawing. | Strong reducing agents or very strong acid. |
Expertise & Experience in Selection:
The electron-donating methoxy group in Mbs renders the sulfur atom less electrophilic compared to Ts, and significantly less so than in Ns. This has implications for both the introduction and cleavage of the group. While the sulfonylation reaction proceeds readily, the resulting Mbs-amide is more susceptible to acid-catalyzed cleavage than the corresponding Ts-amide. This is because the methoxy group can stabilize the cationic intermediate formed during acid-mediated hydrolysis.
This enhanced acid lability is a key advantage of the Mbs group, allowing for its removal under conditions that might leave a Ts group intact. This "tuning" of reactivity is a powerful tool for achieving orthogonality in complex syntheses. Conversely, the Ns group, with its strongly electron-withdrawing nitro group, is designed for facile cleavage via nucleophilic aromatic substitution, offering an orthogonal deprotection strategy to the acid-labile Mbs and the reductively cleaved Ts groups.
Applications of Mbs-Cl in Total Synthesis
While less ubiquitous than the Ts group for general amine protection, the Mbs group has found strategic applications in several total syntheses where its specific reactivity profile is advantageous.
Protection of the Guanidino Group in Peptide Synthesis
A significant application of the Mbs group is in the protection of the highly basic guanidino functionality of arginine residues during peptide synthesis. The Mbs group effectively masks the nucleophilicity of the guanidinium ion, preventing side reactions during peptide coupling steps.
A key study demonstrated that the Mbs group is more readily and completely removed from the guanidino function of arginine compared to the Ts group when treated with methanesulfonic acid (MSA) or boron tristrifluoroacetate (BTFA). This milder deprotection is crucial for preserving the integrity of complex peptides that may be sensitive to the harsh conditions required for Ts group removal.
Strategic Use in Alkaloid Synthesis: The Case of Agelasine
The agelasine family of marine alkaloids possesses potent biological activities and complex molecular architectures. While a direct role of Mbs-Cl in a completed total synthesis of an agelasine is not prominently documented in readily available literature, its properties make it a viable candidate for such endeavors. In hypothetical synthetic routes, the Mbs group could be employed to protect a key secondary amine during the construction of the polycyclic core. Its removal under strong acidic conditions could be designed to occur concurrently with other acid-labile protecting groups or as a final deprotection step. The choice of Mbs over Ts in such a scenario would be motivated by the desire for milder final deprotection conditions to avoid degradation of the sensitive natural product.
Experimental Protocols
General Protocol for Mbs Protection of a Primary Amine
Materials:
-
Primary amine
-
p-Methoxybenzenesulfonyl chloride (Mbs-Cl)
-
Pyridine or triethylamine (Et₃N)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the primary amine (1.0 eq) in DCM in a round-bottom flask equipped with a magnetic stir bar.
-
Add pyridine or Et₃N (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Add Mbs-Cl (1.1 eq) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Separate the organic layer and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired Mbs-protected amine.
General Protocol for Mbs Deprotection using Strong Acid
Materials:
-
Mbs-protected amine
-
Trifluoroacetic acid (TFA) or a solution of HBr in acetic acid (e.g., 33% HBr/AcOH)
-
Anisole or phenol (as a scavenger)
-
Diethyl ether (Et₂O)
Procedure:
-
Dissolve the Mbs-protected amine (1.0 eq) in a minimal amount of a suitable solvent (e.g., DCM or neat TFA).
-
Add a scavenger such as anisole or phenol (5-10 eq).
-
Add the strong acid (e.g., TFA or 33% HBr/AcOH) and stir the solution at room temperature or with gentle heating (e.g., 40-50 °C). Monitor the reaction by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Triturate the residue with cold diethyl ether to precipitate the amine salt.
-
Collect the solid by filtration and wash with cold ether.
-
The resulting amine salt can be used directly or neutralized with a base to obtain the free amine.
Trustworthiness of Protocols: The provided protocols are standard procedures in organic synthesis. The workup steps are designed to effectively remove excess reagents and byproducts. The use of a scavenger during acid-mediated deprotection is crucial to trap the reactive carbocation generated from the cleavage of the p-methoxybenzyl moiety, thus preventing side reactions with the desired product.
Conclusion
p-Methoxybenzenesulfonyl chloride serves as a valuable tool in the synthetic chemist's repertoire of protecting groups. Its key advantage lies in the increased acid lability of the resulting sulfonamide compared to the more conventional tosyl group, allowing for milder deprotection conditions. This feature has been particularly exploited in peptide synthesis for the protection of arginine's guanidino group. While not as broadly applied as other sulfonylating agents for general amine protection in total synthesis, its unique properties offer strategic advantages in specific contexts where fine-tuning of protecting group stability and cleavage is required. The continued development of complex synthetic targets will undoubtedly provide new opportunities for the strategic and effective application of Mbs-Cl.
References
-
Nishimura, O., & Fujino, M. (1976). p-Methoxybenzenesulfonyl as a Protecting Group of Guanidino Function in Peptide Synthesis. Chemical & Pharmaceutical Bulletin, 24(7), 1568-1575. [Link]
- Greene, T. W., & Wuts, P. G. M. (2007). Protective Groups in Organic Synthesis (4th ed.). John Wiley & Sons, Inc.
- Fukuyama, T., Jow, C. K., & Cheung, M. (1995). 2- and 4-Nitrobenzenesulfonamides: Exceptionally Versatile Means for Preparation of Secondary Amines and Protection of Amines. Tetrahedron Letters, 36(36), 6373-6374.
- Weinreb, S. M., Chase, C. E., Wipf, P., & Venkatraman, S. (1998). 2-(Trimethylsilyl)ethanesulfonyl Chloride (SES-Cl). In Encyclopedia of Reagents for Organic Synthesis. John Wiley & Sons, Ltd.
- Kocienski, P. J. (2005). Protecting Groups (3rd ed.). Thieme.
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2,5-Dimethoxy-4-methylbenzenesulfonyl Chloride
For the diligent researcher, scientist, and drug development professional, the synthesis and application of novel compounds are endeavors marked by precision and caution. Just as crucial as the reaction itself is the responsible management of resulting waste streams. This guide provides an in-depth, procedural framework for the proper disposal of 2,5-Dimethoxy-4-methylbenzenesulfonyl chloride, a reactive sulfonyl chloride. Our focus extends beyond mere instruction to instill a deep understanding of the chemical principles underpinning these safety protocols, ensuring a culture of safety and compliance in your laboratory.
Understanding the Hazard: The Reactivity of Sulfonyl Chlorides
This compound, like other sulfonyl chlorides, is a moisture-sensitive and corrosive compound.[1][2] Its primary hazard lies in its vigorous, exothermic reaction with water and other nucleophiles.[3][4] This hydrolysis reaction produces hydrochloric acid and the corresponding sulfonic acid, both of which are corrosive.[5] Failure to control this reaction can lead to a rapid increase in temperature and the release of hazardous fumes.[6] Therefore, the cornerstone of safe disposal is a controlled neutralization process.
Immediate Safety and Personal Protective Equipment (PPE)
Before handling this compound for any purpose, including disposal, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE).[7] This is your last line of defense against accidental exposure.[8]
Table 1: Essential Personal Protective Equipment (PPE)
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles and a face shield.[8] | Protects against splashes of the corrosive chemical and the acidic byproducts of its reaction with moisture. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene).[3][9] | Prevents skin contact, which can cause severe burns.[1] |
| Body Protection | A lab coat or chemical-resistant apron. For larger quantities, a full chemical-resistant suit may be necessary.[7] | Protects against spills and splashes. |
| Respiratory Protection | A full-face respirator with an acid gas cartridge should be available, especially in case of a spill or when working with larger quantities.[3] | Protects against the inhalation of corrosive vapors, which can be fatal.[10] |
All handling and disposal procedures must be conducted within a certified chemical fume hood to ensure adequate ventilation.[10] An emergency eyewash station and safety shower must be readily accessible.[11]
Step-by-Step Disposal Protocol: Controlled Neutralization
The following protocol details a safe and effective method for neutralizing small quantities of this compound. For larger quantities, consult your institution's environmental health and safety (EHS) office.
Materials:
-
Waste this compound
-
A large beaker or flask (at least 10 times the volume of the sulfonyl chloride)
-
Stir bar and magnetic stir plate
-
Ice bath
-
5% Sodium bicarbonate (NaHCO₃) solution or a dilute (e.g., 2 M) sodium hydroxide (NaOH) solution
-
pH paper or a calibrated pH meter
Procedure:
-
Preparation: In a chemical fume hood, place the large beaker or flask in an ice bath on a magnetic stir plate. Add a stir bar to the beaker.
-
Dilution of Base: Pour the 5% sodium bicarbonate or dilute sodium hydroxide solution into the beaker. The volume of the basic solution should be in significant excess to ensure complete neutralization of the sulfonyl chloride and the resulting acidic byproducts.
-
Controlled Addition: With vigorous stirring, slowly and carefully add the waste this compound to the cold, basic solution dropwise or in very small portions. Crucially, never add the basic solution to the sulfonyl chloride , as this can cause a violent, uncontrolled reaction.[10]
-
Temperature Monitoring: Monitor the temperature of the reaction mixture. If the temperature begins to rise significantly, pause the addition until it has cooled. The ice bath is essential for managing the exothermic nature of the hydrolysis.[6]
-
Complete Neutralization: After the addition is complete, continue stirring the mixture in the ice bath for at least one hour to ensure the reaction has gone to completion.
-
pH Verification: Remove the beaker from the ice bath and allow it to warm to room temperature. Check the pH of the solution using pH paper or a pH meter. The final pH should be between 6 and 8. If the solution is still acidic, add more basic solution until the desired pH is reached.
-
Final Disposal: The neutralized aqueous solution can now be disposed of in accordance with local, state, and federal regulations.[12][13] In many cases, this neutralized solution can be poured down the drain with copious amounts of water, but always confirm with your institution's EHS guidelines.[10]
Spill Management
In the event of a spill, immediate and appropriate action is critical.
-
Evacuate and Ventilate: Evacuate all non-essential personnel from the area and ensure the chemical fume hood is functioning at maximum capacity.
-
Contain the Spill: If the spill is small, contain it using a non-combustible absorbent material such as dry sand, earth, or vermiculite.[5][10] Do not use combustible materials like paper towels or sawdust.
-
Neutralize: Once the spill is absorbed, slowly and carefully add a basic material like sodium bicarbonate to the absorbent mixture to neutralize any remaining reactive chemical.
-
Collect and Dispose: Scoop the neutralized absorbent material into a clearly labeled, sealed container for hazardous waste disposal.[14]
-
Decontaminate: Decontaminate the spill area with a basic solution, followed by a thorough water rinse.
Regulatory Compliance
The disposal of chemical waste is strictly regulated. In the United States, the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA) provide the regulatory framework for hazardous waste management.[15][16][17][18] It is your responsibility to be aware of and compliant with all institutional, local, state, and federal regulations.[19][20] Always consult your institution's Chemical Hygiene Plan (CHP) and EHS office for specific guidance.[21]
Visualizing the Disposal Workflow
To provide a clear, at-a-glance understanding of the disposal process, the following diagram outlines the logical steps from initial assessment to final waste deposition.
Caption: Logical workflow for the proper disposal of this compound.
By adhering to these procedures and understanding the underlying chemical principles, you contribute to a safer laboratory environment and ensure the responsible stewardship of chemical resources.
References
- U.S. Department of Labor, Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance.
- U.S. Department of Labor, Occupational Safety and Health Administration. (n.d.). Laboratories - Overview.
- MilliporeSigma. (n.d.). Safety First: Handling Sulfuryl Chloride in Industrial Settings.
- ASPR TRACIE. (n.d.). OSHA Standards for Biological Laboratories.
- King, J. F., & Lam, J. Y. L. (1990). Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides. Journal of the American Chemical Society, 112(18), 6696–6702.
- Compliancy Group. (2023, September 18). OSHA Laboratory Standard.
- Vanderbilt University. (n.d.). The Laboratory Standard.
- BenchChem. (n.d.). Technical Support Center: Sulfonyl Chloride Work-up.
- ChemicalBook. (2025, February 1). Chemical Safety Data Sheet MSDS / SDS - SULFONYL CHLORIDE, POLYMER-BOUND.
- BenchChem. (n.d.). Effective methods for quenching unreacted 3,4-dimethoxybenzenesulfonyl chloride.
- Robertson, R. E., & Laughton, P. M. (1969). Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Journal of Chemistry, 47(21), 4001-4007.
- Sanofi-Aventis. (2001). PROCESS FOR PREPARING SULPHONATE SALTS VIA ALKALINE HYDROLYSIS OF THE CORRESPONDING SULFONYL CHLORIDES.
- New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Sulfuryl Chloride.
- BenchChem. (n.d.). Essential Guide to the Safe Disposal of Methanesulfonyl Chloride.
- Chemistry For Everyone. (2025, January 6). What Regulations Govern Hazardous Waste Management?
- U.S. Environmental Protection Agency. (n.d.). Hazardous Waste.
- Munday, R. A., et al. (2014). Aqueous process chemistry: the preparation of aryl sulfonyl chlorides. Organic Process Research & Development, 18(2), 336-342.
- Munday, R. A., et al. (2014). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides.
- King, J. F., & Hillhouse, J. H. (1979). The mechanism of hydrolysis of 2-hydroxyethanesulfonyl chloride: the intermediacy of 1,2-oxathietane 2,2-dioxide (β-sultone). Canadian Journal of Chemistry, 57(19), 2548-2555.
- U.S. Environmental Protection Agency. (2025, August 13). Resource Conservation and Recovery Act (RCRA) Regulations.
- CymitQuimica. (n.d.). This compound.
- National Center for Biotechnology Information. (n.d.). 2,5-Dimethoxybenzenesulfonyl chloride. PubChem.
- Sigma-Aldrich. (2024, September 8). SAFETY DATA SHEET.
- TCI Chemicals. (2023, March 5). SAFETY DATA SHEET.
- Fisher Scientific. (2008, February 21). SAFETY DATA SHEET.
- CDH Fine Chemical. (n.d.). Benzene Sulphonyl Chloride CAS No 98-09-9 MATERIAL SAFETY DATA SHEET SDS/MSDS.
- Fisher Scientific. (2024, March 30). SAFETY DATA SHEET.
- U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste.
- U.S. Environmental Protection Agency. (2025, April 15). Waste, Chemical, and Cleanup Enforcement.
- Thermo Fisher Scientific. (2008, February 21). SAFETY DATA SHEET.
- Chemsrc. (2025, August 25). 2,5-Dimethoxybenzenesulfonyl chloride.
- CymitQuimica. (2024, December 19). Safety Data Sheet.
- U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment.
- Sigma-Aldrich. (n.d.). 2,5-Dimethoxybenzenesulfonyl chloride 98%.
- Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
- Cheméo. (n.d.). Chemical Properties of 2,5-Dimethoxybenzenesulfonyl chloride (CAS 1483-28-9).
- Sigma-Aldrich. (2024, November 19). SAFETY DATA SHEET.
- Fisher Scientific. (2023, September 5). SAFETY DATA SHEET.
- Thermo Fisher Scientific. (2025, September 22). SAFETY DATA SHEET.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET.
- Reddit. (2020, July 22). Any tips on cleaning up SO2Cl2 chlorination reactions?
- Bernardo Ecenarro. (n.d.). Recommended PPE to handle chemicals.
- Sigma-Aldrich. (2024, September 7). SAFETY DATA SHEET.
- Connor, T. H. (2006, December). Personal Protective Equipment for Use in Handling Hazardous Drugs. NIOSH.
- Storemasta. (2025, July 2). Examples of PPE for Various Dangerous Goods Classes.
- MilliporeSigma. (2025, November 20). SAFETY DATA SHEET.
Sources
- 1. 2,5-Dimethoxybenzenesulfonyl chloride | C8H9ClO4S | CID 137025 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. nbinno.com [nbinno.com]
- 4. FR2795723A1 - PROCESS FOR PREPARING SULPHONATE SALTS VIA ALKALINE HYDROLYSIS OF THE CORRESPONDING SULFONYL CHLORIDES - Google Patents [patents.google.com]
- 5. nj.gov [nj.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. blog.storemasta.com.au [blog.storemasta.com.au]
- 8. pppmag.com [pppmag.com]
- 9. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. fishersci.com [fishersci.com]
- 12. m.youtube.com [m.youtube.com]
- 13. epa.gov [epa.gov]
- 14. chemicalbook.com [chemicalbook.com]
- 15. osha.gov [osha.gov]
- 16. Laboratories - Overview | Occupational Safety and Health Administration [osha.gov]
- 17. epa.gov [epa.gov]
- 18. epa.gov [epa.gov]
- 19. The Laboratory Standard | Office of Clinical and Research Safety [vumc.org]
- 20. epa.gov [epa.gov]
- 21. compliancy-group.com [compliancy-group.com]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2,5-Dimethoxy-4-methylbenzenesulfonyl Chloride
As researchers and drug development professionals, our work with highly reactive chemical intermediates is fundamental to innovation. 2,5-Dimethoxy-4-methylbenzenesulfonyl chloride is one such reagent, valuable for its ability to introduce the sulfonyl group in organic synthesis. However, its utility is matched by its hazardous nature. This guide moves beyond a simple checklist to provide a deep, causality-driven framework for its safe handling, ensuring that robust safety protocols are as integral to your workflow as the reaction itself.
The 'Why': Understanding the Inherent Reactivity of Sulfonyl Chlorides
To select the appropriate Personal Protective Equipment (PPE), we must first understand the chemical's inherent risks. The reactivity of this compound stems from the electron-withdrawing nature of its sulfonyl group, which makes the sulfur atom highly electrophilic and the chloride ion an excellent leaving group.[1][2] This chemical architecture dictates its primary hazards:
-
Extreme Moisture Sensitivity: Sulfonyl chlorides react vigorously, often violently, with water and other nucleophilic or protic substances (e.g., alcohols, amines).[1][3][4] This hydrolysis reaction is not benign; it rapidly generates corrosive and toxic Hydrogen Chloride (HCl) gas and the corresponding sulfonic acid, leading to a rapid pressure increase if it occurs in a sealed container.[5]
-
Severe Corrosivity: Direct contact with skin or eyes causes severe chemical burns and irreversible tissue damage.[5][6][7][8][9] The solid material can release vapors that are lacrymators (induce tearing) and cause severe respiratory irritation.[5][8]
-
Inhalation and Dermal Toxicity: Analogous sulfonyl chlorides are classified as toxic if they come into contact with the skin and potentially fatal if inhaled.[5]
Therefore, our entire safety strategy is built around creating impermeable barriers between the operator and the chemical, and rigorously excluding moisture from all handling and reaction procedures.
The Primary Barrier: Mandatory Engineering Controls
Before any PPE is considered, the primary layer of protection is the laboratory environment itself.
All handling of this compound, from weighing a few milligrams to conducting a multi-gram reaction, must be performed inside a certified chemical fume hood. [5][6] This is non-negotiable. The fume hood's constant airflow contains dust and vapors, pulling them away from the operator's breathing zone and preventing the accumulation of hazardous concentrations in the lab.
Personal Protective Equipment (PPE): A Multi-Layered Defense
PPE is the last line of defense, but it is a critical one. The required level of PPE is dictated by the scale and nature of the operation.
Eye and Face Protection: A Dual-Barrier Mandate
Due to the severe corrosivity and splash risk, eye and face protection must consist of two layers:
-
Chemical Splash Goggles: These must be worn at all times. They form a complete seal around the eyes, protecting against splashes, dust, and vapors.[10][11] Standard safety glasses with side shields are inadequate and strictly forbidden.
-
Full-Face Shield: A face shield must be worn over the chemical splash goggles.[3][11] This provides a critical second layer of protection for the entire face from splashes during transfers or in the event of a vessel failure.
Skin and Body Protection: Resisting a Corrosive Threat
-
Gloves: Double-gloving is required. An inner nitrile glove provides a base layer of protection, while a thicker, chemical-resistant outer glove (such as neoprene or butyl rubber) provides robust protection against corrosion and has a longer breakthrough time.[3][11] Always inspect gloves for tears or pinholes before use. If contact with the chemical occurs, remove gloves immediately, wash your hands thoroughly, and don fresh gloves.
-
Laboratory Coat: A flame-resistant (FR) lab coat with long sleeves and tight-fitting cuffs is mandatory. This should be worn over long pants and fully enclosed, chemical-resistant footwear.[10]
-
Chemical Apron: For procedures involving larger quantities (>5g) or significant splash potential, a chemical-resistant apron made of a material like polyvinyl chloride (PVC) should be worn over the lab coat.[12]
Respiratory Protection: An Essential Shield for High-Risk Tasks
While the fume hood is the primary control for respiratory exposure, certain situations demand dedicated respiratory protection:
-
Weighing Operations: When handling the powdered solid, even within a fume hood, there is a risk of generating fine dust. An N95-rated respirator can provide an additional layer of safety.
-
Large Spills or Control Failure: In the event of a significant spill or a failure of the primary fume hood containment, a full-face respirator equipped with an acid gas cartridge is essential for a safe response.[3][13]
PPE Protocol Summary Table
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing Small Quantities (<1g) | Chemical Splash Goggles & Face Shield | Double-Gloved (Nitrile inner, Neoprene/Butyl outer) | FR Lab Coat | Recommended: N95 Respirator |
| Reaction Setup & Monitoring | Chemical Splash Goggles & Face Shield | Double-Gloved (Nitrile inner, Neoprene/Butyl outer) | FR Lab Coat | Not required if in fume hood |
| Large Quantity Transfer (>5g) | Chemical Splash Goggles & Face Shield | Double-Gloved (Nitrile inner, Neoprene/Butyl outer) | FR Lab Coat & Chemical Apron | Recommended: N95 Respirator |
| Spill Cleanup | Chemical Splash Goggles & Face Shield | Double-Gloved (Nitrile inner, Neoprene/Butyl outer) | Chemical-Resistant Suit/Coverall | Required: Full-face respirator with acid gas cartridge |
Operational Plan: Safe Handling and Disposal Protocols
Step-by-Step Weighing and Transfer Procedure
-
Preparation: Don all required PPE for the task (see table above). Ensure the chemical fume hood sash is at the lowest practical working height.
-
Inert Environment: Place a container of a dry, inert absorbent material (e.g., sand or vermiculite) in the fume hood in case of a minor spill.[3]
-
Transfer: Open the reagent bottle. Using a clean, dry spatula, carefully transfer the required amount of solid to a tared, dry weighing vessel. Avoid creating dust.
-
Closure: Immediately and tightly cap the main reagent bottle.
-
Addition: Carefully add the weighed solid to the reaction vessel, which should already be under an inert atmosphere (e.g., Nitrogen or Argon) to prevent hydrolysis.[5]
-
Decontamination: Decontaminate the spatula and weighing vessel by slowly adding them to a beaker containing a dilute sodium bicarbonate solution within the fume hood.
Disposal Plan
-
Solid Waste: All contaminated disposables (e.g., gloves, weighing paper, absorbent pads) must be collected in a dedicated, labeled hazardous waste container. Do not mix with other waste streams.[8]
-
Quenching Excess Reagent: Unused or waste this compound must be destroyed before disposal. This is achieved by slowly and cautiously adding the material in small portions to a stirred, ice-cooled solution of sodium bicarbonate. The reaction can be vigorous. This procedure must be performed in a fume hood.
-
Final Disposal: The neutralized aqueous waste should be collected in a labeled hazardous waste container for pickup by environmental health and safety personnel.
Emergency Protocol: Spill Management
A spill of this compound requires immediate and correct action. The following workflow must be followed.
Caption: Workflow for responding to a chemical spill.
By internalizing these principles and protocols, you build a foundation of safety that protects you, your colleagues, and the integrity of your research. Trust in these procedures is paramount; they are your most valuable tool when working with powerful chemical reagents.
References
- Vertex AI Search. (n.d.). Safety First: Handling Sulfuryl Chloride in Industrial Settings.
- Fiveable. (n.d.). Sulfonyl Chloride Definition - Organic Chemistry Key Term.
- SciSpace. (n.d.). Mechanisms of reactions of sulfonyl compounds with nucleophiles in protic media.
- Benchchem. (n.d.). An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group.
- Sigma-Aldrich. (2024). Safety Data Sheet - Methanesulfonyl chloride.
- Fisher Scientific. (2024). Safety Data Sheet - 2,5-Dimethylbenzenesulfonyl chloride.
- Fisher Scientific. (2025). Safety Data Sheet - 4-Methoxybenzenesulfonyl chloride.
- ProQuest. (n.d.). Aspects Of Reactions Of Sulfonyl Compounds With Nucleophiles.
- Sigma-Aldrich. (2024). Safety Data Sheet - 3,5-Dimethoxybenzoyl chloride.
- TCI Chemicals. (2023). Safety Data Sheet - 4-Methoxybenzenesulfonyl Chloride.
- Fisher Scientific. (2025). Safety Data Sheet - 4-(Methylsulfonyl)benzenesulfonyl chloride.
- American Chemical Society. (1981). Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides.
- Unishield. (2024). Discover the Various Types of PPE for Optimal Chemical Safety.
- Connor, T. H. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs. NIOSH.
- Trimaco. (2023). Essential Chemical PPE.
- Toxic Docs. (1996). Solvents / EDC 1 1996 Chemical Resistant Personal Protective Equipment Written Program.
Sources
- 1. fiveable.me [fiveable.me]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. scispace.com [scispace.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. fishersci.com [fishersci.com]
- 10. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 11. trimaco.com [trimaco.com]
- 12. cdn.toxicdocs.org [cdn.toxicdocs.org]
- 13. pppmag.com [pppmag.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
